Product packaging for Catocene(Cat. No.:CAS No. 37206-42-1)

Catocene

Número de catálogo: B1518647
Número CAS: 37206-42-1
Peso molecular: 282.2 g/mol
Clave InChI: JFQLVOODHKKQLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Catocene, also known as 2,2'-Bis(ethylferrocenyl)propane (BEFP), is a binuclear ferrocene derivative that serves as a highly efficient burning rate catalyst in composite solid propellants . Its primary research value lies in its ability to significantly improve the combustion rate and reduce the pressure exponent in ammonium perchlorate (AP)-based propellant formulations, which are critical for aerospace and defense propulsion systems . As a brown-red viscous liquid, this compound is characterized by its molecular formula C27H32Fe2 and a molecular weight of 468.25 . Key technical specifications include an iron content of 23.3-24.3%, a density of 1.2910-1.2960 g/cm³ at 20°C, and low volatility . While this compound is recognized for its excellent overall performance and catalytic efficiency, contemporary research is actively focused on addressing its limitations, particularly its tendency to migrate and volatilize within the propellant matrix during long-term storage and processing, which can lead to inconsistent combustion and safety hazards . Recent scientific investigations are developing next-generation ferrocene-based catalysts, such as novel binuclear ionic complexes and ferrocene-based bimetallic composites, designed to mitigate these migration issues while maintaining or enhancing catalytic activity . These advanced catalysts are synthesized to retain the beneficial dinuclear structure and high iron content of compounds like this compound but incorporate strategic modifications like ionic bonding or encapsulation within nanochannels of energetic coordination polymers to drastically improve stability and performance . From a safety and handling perspective, this compound is classified as low toxic, with a reported oral LD50 in rats of greater than 2000 mg/kg . For storage and stability, it is recommended to be kept in a cool, ventilated place, with casks sealed with nitrogen to avoid heat and exposure . This product is intended For Research Use Only (RUO) and must not be used for personal, household, or commercial applications beyond research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22Fe B1518647 Catocene CAS No. 37206-42-1

Propiedades

InChI

InChI=1S/C17H22.Fe/c1-5-13-9-7-11-15(13)17(3,4)16-12-8-10-14(16)6-2;/h7-12H,5-6H2,1-4H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQLVOODHKKQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[C]1[CH][CH][CH][C]1C(C)(C)[C]2[CH][CH][CH][C]2CC.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the fundamental properties of Catocene?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fundamental Properties of Catocene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the fundamental properties of this compound, also known as 2,2′-bis(ethylferrocenyl)propane (CAS RN: 37206-42-1). This compound is a bisferrocene derivative primarily utilized as a high-efficiency liquid burn rate catalyst in composite solid propellants.[1][2] Its liquid state ensures uniform dispersion within the propellant matrix, offering significant advantages over solid catalysts.[3][4] This document details its physicochemical properties, synthesis and purification methodologies, and its catalytic mechanism. It also includes generalized experimental protocols for its analysis and discusses emerging areas of research beyond propellant technology.

Physicochemical Properties

This compound is a brown-red, viscous liquid that is stable at room temperature in a sealed container.[1][3][5] Its key properties are summarized below.

Table 1: General and Physical Properties of this compound

Property Value References
Molecular Formula C₂₇H₃₂Fe₂ [6][7]
Molecular Weight 468.25 g/mol [6][7]
Appearance Brown-red viscous liquid [1][6]
Density (20°C) 1.2910 - 1.2960 g/cm³ [1][6]
Viscosity (25°C) < 2.8 Pa·s [1][6]
Solubility Insoluble in water; miscible with many organic solvents. [6]

| Thermal Stability | Undergoes exothermic decomposition at ~180°C. |[6][8] |

Table 2: Technical Specifications for this compound

Parameter Specification References
Purity (by titration) ≥ 97.5% (m/m) [6][9]
Iron (Fe) Content 23.3 - 24.3% (m/m) [1][6]
Moisture Content < 0.08% (m/m) [1][6]
Volatilization Loss < 2.0% (80°C, 20kPa, 12h) [1][6]
Insolubles < 0.10% (m/m) [1][9]

| Acidity | < 0.30 mmol/100g |[1][9] |

Synthesis and Purification

The synthesis of this compound involves the acid-catalyzed condensation of ethylferrocene with acetone.[6][10] This process typically yields a mixture of binuclear and mononuclear ferrocene compounds, as well as four primary isomers of this compound which differ by the substitution positions of the ethyl groups.[6][10]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Ethylferrocene Ethylferrocene (2 eq.) Reaction Condensation Reaction Ethylferrocene->Reaction Acetone Acetone (1 eq.) Acetone->Reaction Crude Crude this compound (Mixture of isomers & byproducts) Reaction->Crude Yields Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Purification Purification Crude->Purification Processed via Final High-Purity this compound (>99%) Purification->Final Results in

Caption: General workflow for the synthesis and purification of this compound.

High-purity this compound is essential for consistent performance, as impurities can alter viscosity and iron content.[8] Common lab-scale purification techniques include column chromatography, while industrial-scale production may favor methods like vapor distillation in an inert atmosphere or dissolution-precipitation.[6][8][10] A reported method using vapor distillation under an inert atmosphere achieves yields over 94% and purity greater than 99%.[10]

Catalytic Mechanism in Solid Propellants

This compound's primary application is as a burn rate catalyst in composite solid propellants, particularly those using ammonium perchlorate (AP) as an oxidizer.[2][4] Its liquid nature allows for excellent dispersion, ensuring uniform catalytic activity throughout the propellant grain.[3]

The proposed mechanism involves several key steps during combustion:

  • Decomposition: this compound decomposes in the high-temperature combustion environment.[8]

  • Particle Formation: This decomposition leads to the in situ formation of highly active, finely dispersed iron oxide (Fe₂O₃) nanoparticles with a very large surface area.[8]

  • Interfacial Catalysis: These nanoparticles act at the interface between the propellant binder and the AP oxidizer.[1][8]

  • Accelerated Decomposition: The iron oxide particles catalytically accelerate the thermal decomposition of AP, particularly in the condensed phase.[3][8] This lowers the activation energy required for AP decomposition.[8]

  • Enhanced Burn Rate: The accelerated decomposition of the oxidizer significantly increases the overall burn rate of the propellant and can reduce the pressure exponent, leading to more stable and controlled combustion.[3][8]

Catalytic_Mechanism This compound This compound in Propellant Matrix Combustion Combustion (High Temp/Pressure) This compound->Combustion Decomposition This compound Decomposition Combustion->Decomposition Particles In-situ formation of nano-Fe₂O₃ particles Decomposition->Particles Interface Action at Binder/Oxidizer Interface Particles->Interface AP_Decomp Catalyzed AP Decomposition Interface->AP_Decomp Result Enhanced Propellant Burn Rate AP_Decomp->Result

References

Catocene (CAS 37206-42-1): A Technical Guide for Material Science and an Exploration of its Potential in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catocene, with CAS number 37206-42-1, is a bisferrocene derivative known chemically as 2,2'-bis(ethylferrocenyl)propane.[1] This organometallic compound has carved a significant niche in the field of material science, primarily as a high-efficacy burning rate catalyst in solid propellants for aerospace and defense applications.[2][3] Its unique physicochemical properties, including its liquid state at room temperature, allow for homogenous integration into propellant matrices, offering precise control over combustion characteristics.[2] While its role in energetic materials is well-documented, the biological and pharmacological properties of this compound remain unexplored. However, the broader class of ferrocene-containing compounds has emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its synthesis and mechanism of action as a propellant catalyst. It further delves into the potential of ferrocene-based compounds in drug development, providing context for future research into the biomedical applications of this compound and its analogues.

Physicochemical Properties of this compound

This compound is a brown-red viscous liquid at room temperature, a characteristic that is advantageous for its uniform dispersion in various formulations.[4] It is stable in a sealed container at room temperature and is insoluble in water but miscible with many organic solvents.[1][4]

PropertyValueReference(s)
CAS Number 37206-42-1[1]
Molecular Formula C₂₇H₃₂Fe₂[4][5]
Molecular Weight 468.25 g/mol [4][5]
Appearance Brown-red viscous liquid[4]
Purity (by titration) ≥97.5%[1]
Iron Content 23.3-24.3%[1][4]
Density (at 20°C) 1.2910-1.2960 g/cm³[4]
Viscosity (at 25°C) < 2.8 Pa·s[4]
Moisture Content < 0.08%[4]
Volatilization Loss < 2.0%[4]
Thermal Decomposition Exothermic decomposition at approximately 180°C[4]

Synthesis and Purification

The synthesis of this compound typically involves the acid-catalyzed condensation of ethylferrocene with acetone.[4][6] This reaction yields a mixture of isomers and other diferrocenyl propane compounds, necessitating a purification step to achieve the high purity required for its applications.[6]

Experimental Protocol: Synthesis of High-Purity this compound

This protocol is based on the method described for synthesizing high-content this compound.[6]

Materials:

  • High-purity ethylferrocene

  • Acetone

  • Sulfuric acid (catalyst)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine high-purity ethylferrocene and acetone.

  • Slowly add sulfuric acid to the mixture to catalyze the condensation reaction.

  • Allow the reaction to proceed, monitoring the formation of the crude this compound product. The reaction temperature can be controlled to influence the isomer distribution.[6]

  • Upon completion, the crude product is subjected to purification by vapor distillation in an inert gas atmosphere to separate the high-purity this compound from byproducts and unreacted starting materials.[6]

  • The purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[6][7]

G cluster_synthesis Synthesis cluster_purification Purification Ethylferrocene Ethylferrocene Reaction_Vessel Reaction Vessel (Inert Atmosphere) Ethylferrocene->Reaction_Vessel Acetone Acetone Acetone->Reaction_Vessel Crude_this compound Crude this compound Mixture Reaction_Vessel->Crude_this compound H2SO4 Sulfuric Acid (Catalyst) H2SO4->Reaction_Vessel Catalyzes Condensation Distillation Vapor Distillation (Inert Gas Atmosphere) Crude_this compound->Distillation High_Purity_this compound High-Purity this compound (>99.0%) Distillation->High_Purity_this compound Byproducts Byproducts & Impurities Distillation->Byproducts G This compound This compound Decomposition Thermal Decomposition This compound->Decomposition During Combustion Heat Heat Heat->Decomposition Fe_Species Dispersed Iron-Containing Species (Catalyst) Decomposition->Fe_Species AP_Decomposition Accelerated Ammonium Perchlorate (AP) Decomposition Fe_Species->AP_Decomposition Catalyzes Increased_Burn_Rate Increased Propellant Burn Rate AP_Decomposition->Increased_Burn_Rate G cluster_cell Cancer Cell Ferrocene_Compound Ferrocene Compound (Fc) Ferrocenium_Ion Ferrocenium Ion (Fc+) Ferrocene_Compound->Ferrocenium_Ion Oxidation Ferrocenium_Ion->Ferrocene_Compound Reduction ROS Reactive Oxygen Species (ROS) Ferrocenium_Ion->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis (Cell Death) Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis

References

Synthesis and Characterization of 2,2'-Bis(ethylferrocenyl)propane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-bis(ethylferrocenyl)propane, a significant organometallic compound known for its application as a high-efficiency burning rate catalyst in composite solid propellants. This document details the multi-step synthesis process, including the Friedel-Crafts acetylation of ferrocene, the subsequent reduction of the acetyl group, and the final acid-catalyzed condensation with acetone. Detailed experimental protocols for key reactions are provided, along with a summary of the compound's physicochemical properties and spectral characterization data. The existence of multiple isomers and their complex characterization is also discussed. This guide is intended to be a valuable resource for researchers in organometallic chemistry, materials science, and related fields.

Introduction

2,2'-Bis(ethylferrocenyl)propane, commonly known as catocene, is a bis-ferrocene derivative with the molecular formula C₂₇H₃₂Fe₂. Its structure, featuring two ethylferrocenyl moieties linked by a propane-2,2-diyl group, imparts unique properties that make it a highly effective burning rate catalyst. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. This guide outlines the established synthetic route and provides detailed characterization data.

Physicochemical Properties

2,2'-Bis(ethylferrocenyl)propane is a brown-red viscous liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2'-Bis(ethylferrocenyl)propane

PropertyValue
Molecular Formula C₂₇H₃₂Fe₂
Molecular Weight 468.25 g/mol
Appearance Brown-red viscous liquid
Density (20 °C) 1.2910 - 1.2960 g/cm³
Viscosity (25 °C) < 2.8 Pa·s
Iron Content 23.3 - 24.3 % (m/m)
Moisture Content < 0.08 % (m/m)
Volatilization Loss < 2.0 % (80±1℃, 20±1*10²Pa, 12h)
Purity (by titration) ≥ 97.5 %
Stability Stable at room temperature in a sealed container

Data compiled from various sources.

Synthesis Workflow

The synthesis of 2,2'-bis(ethylferrocenyl)propane is a three-step process starting from ferrocene. The overall workflow is depicted in the following diagram.

Synthesis_Workflow Ferrocene Ferrocene Acetylferrocene Acetylferrocene Ferrocene->Acetylferrocene Step 1: Friedel-Crafts Acetylation Ethylferrocene Ethylferrocene Acetylferrocene->Ethylferrocene Step 2: Reduction Final_Product 2,2'-Bis(ethylferrocenyl)propane Ethylferrocene->Final_Product Step 3: Condensation with Acetone

Caption: Overall synthesis workflow for 2,2'-bis(ethylferrocenyl)propane.

Experimental Protocols

Step 1: Synthesis of Acetylferrocene (Friedel-Crafts Acylation)

This procedure involves the acylation of ferrocene with acetic anhydride using phosphoric acid as a catalyst.

Materials:

  • Ferrocene

  • Acetic anhydride

  • 85% Phosphoric acid

  • 10% Sodium hydroxide solution

  • Ice

  • Hexane

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ferrocene (e.g., 2.0 g) and acetic anhydride (e.g., 20 mL).

  • Carefully add 85% phosphoric acid (e.g., 2 mL) to the mixture.

  • Heat the reaction mixture in a water bath at 60-70 °C for approximately 20 minutes with continuous stirring.

  • Allow the mixture to cool to room temperature and then pour it over a beaker of crushed ice.

  • Neutralize the mixture by slowly adding a 10% aqueous sodium hydroxide solution until the pH is neutral, as indicated by pH paper.

  • Collect the crude product by vacuum filtration, wash with cold water, and air dry.

  • The crude product, a mixture of unreacted ferrocene, acetylferrocene, and diacetylferrocene, is purified by column chromatography on silica gel.

  • Elute with hexane to recover unreacted ferrocene (orange-yellow band).

  • Subsequently, elute with a 50:50 mixture of hexane and diethyl ether to collect acetylferrocene (orange-red band).

  • Evaporate the solvent from the collected fraction to obtain pure acetylferrocene.

Step 2: Synthesis of Ethylferrocene (Reduction of Acetylferrocene)

The reduction of the acetyl group to an ethyl group can be achieved via a Clemmensen reduction using amalgamated zinc and hydrochloric acid.

Materials:

  • Acetylferrocene

  • Zinc dust or granules

  • Mercuric chloride

  • Concentrated hydrochloric acid

  • Toluene

  • Sodium bicarbonate solution

Procedure:

  • Prepare amalgamated zinc by stirring zinc granules (e.g., 10 g) with a 5% solution of mercuric chloride for 5 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water (e.g., 5 mL), and concentrated hydrochloric acid (e.g., 10 mL).

  • Add a solution of acetylferrocene (e.g., 2.0 g) in toluene (e.g., 20 mL) to the flask.

  • Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then again with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield ethylferrocene.

Step 3: Synthesis of 2,2'-Bis(ethylferrocenyl)propane (Condensation Reaction)

This final step involves the acid-catalyzed condensation of ethylferrocene with acetone.[1]

Materials:

  • Ethylferrocene

  • Acetone

  • Concentrated sulfuric acid

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve high-purity ethylferrocene in an excess of acetone.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid as a catalyst with continuous stirring. The reaction is exothermic and the temperature should be carefully controlled.

  • After the addition of the catalyst, allow the reaction to proceed at a controlled temperature. The optimal reaction temperature influences the isomer distribution in the final product.

  • Upon completion, quench the reaction by adding the mixture to a large volume of ice water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the crude product with an organic solvent such as diethyl ether or toluene.

  • Wash the organic extract with water and dry over an anhydrous salt.

  • Remove the solvent to obtain crude 2,2'-bis(ethylferrocenyl)propane.

  • The product can be purified by vapor distillation in an inert gas atmosphere to achieve a purity of over 99.0%.[1]

Characterization Data

The characterization of 2,2'-bis(ethylferrocenyl)propane is complex due to the presence of four isomers with very similar physical and chemical properties, making their separation challenging.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H-NMR and ¹³C-NMR spectral data for the four isomers of 2,2'-bis(ethylferrocenyl)propane have been obtained and simulated in a theoretical and experimental study.[1] While the specific chemical shifts and coupling constants are detailed in the aforementioned study, a general representation of the expected signals is provided below.

¹H-NMR:

  • Signals corresponding to the protons of the ethyl groups (triplet and quartet).

  • Multiple signals in the aromatic region corresponding to the protons on the substituted and unsubstituted cyclopentadienyl rings.

  • A singlet corresponding to the methyl protons of the propane bridge.

¹³C-NMR:

  • Signals for the aliphatic carbons of the ethyl groups and the propane bridge.

  • Multiple signals in the aromatic region for the carbons of the cyclopentadienyl rings.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Expected FT-IR Peaks:

  • C-H stretching vibrations of the alkyl groups and the cyclopentadienyl rings.

  • C=C stretching vibrations of the cyclopentadienyl rings.

  • Characteristic absorptions for the ferrocenyl group.

Mass Spectrometry:

  • The molecular ion peak [M]⁺ would be expected at m/z ≈ 468.25.

  • Fragmentation patterns would likely involve the loss of alkyl groups and cleavage of the propane bridge.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and dependencies in the synthesis of 2,2'-bis(ethylferrocenyl)propane.

Logical_Relationships cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product Ferrocene Ferrocene Acetylferrocene Acetylferrocene Ferrocene->Acetylferrocene Requires Acylating Agent & Acid Catalyst Ethylferrocene Ethylferrocene Acetylferrocene->Ethylferrocene Requires Reducing Agent Final_Product 2,2'-Bis(ethylferrocenyl)propane Ethylferrocene->Final_Product Requires Acetone & Acid Catalyst

Caption: Logical dependencies in the multi-step synthesis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2,2'-bis(ethylferrocenyl)propane. The three-step synthetic route, while conceptually straightforward, requires careful execution and purification to obtain a high-purity product. The characterization of the final product is complicated by the presence of multiple isomers. This document serves as a foundational resource for researchers interested in the synthesis and application of this important organometallic compound. Further research to elucidate the specific properties and catalytic activity of the individual isomers would be a valuable contribution to the field.

References

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Catocene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the thermal decomposition mechanism of Catocene (2,2′-bis(ethylferrocenyl)propane), a key burning rate catalyst in solid propellants. The document details the experimental protocols used for its analysis, presents available quantitative data, and proposes a decomposition pathway based on the known chemistry of analogous ferrocene compounds.

Introduction to this compound

This compound, chemically known as 2,2′-bis(ethylferrocenyl)propane, is a viscous, dark red-brown liquid organoiron compound.[1] Its molecular structure consists of two ethylferrocene units linked by an isopropylidene bridge.[2][3] With the molecular formula C₂₇H₃₂Fe₂ and a molecular weight of approximately 468.25 g/mol , this compound is primarily utilized as a high-efficiency liquid burning rate catalyst in composite solid propellants.[1][4] Its liquid nature and chemical structure allow for uniform dispersion and significant enhancement of the combustion rates of propellants, particularly those based on ammonium perchlorate (AP).[2][5] Understanding its thermal stability and decomposition is critical for predicting its performance, ensuring safety, and optimizing propellant formulations.

This compound is synthesized through the condensation reaction of ethylferrocene with acetone, typically using an acid catalyst like sulfuric acid.[1][6] The resulting product is often a mixture of isomers, which can be purified using techniques such as vapor distillation or column chromatography.[2][6]

Analytical Methodologies for Thermal Analysis

The thermal behavior of this compound and its effect on energetic materials are primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide critical data on the energy changes and mass loss associated with the decomposition process.

Detailed experimental protocols are essential for reproducible and accurate thermal analysis. While specific parameters from a dedicated study on pure this compound decomposition are not widely published, the following tables summarize typical methodologies employed for the thermal analysis of energetic materials and ferrocene derivatives.

Table 1: Typical Experimental Protocol for Differential Scanning Calorimetry (DSC)

ParameterDescriptionTypical Values
Instrument DSC apparatus (e.g., TA Instruments, Mettler Toledo)-
Sample Mass The amount of the material to be analyzed. Small masses are used for safety with energetic materials.1 - 5 mg
Crucible Sample pan, often made of aluminum or copper. Hermetically sealed for volatile compounds.Aluminum, Copper
Heating Rate (β) The rate at which the temperature is increased. Multiple rates are used for kinetic studies.2, 5, 10, 20 °C/min
Temperature Range The start and end temperatures for the analysis.25 °C to 400-500 °C
Purge Gas An inert gas to prevent oxidation and remove decomposition products.Nitrogen (N₂), Argon (Ar)
Gas Flow Rate The rate at which the purge gas flows through the DSC cell.20 - 50 mL/min

Table 2: Typical Experimental Protocol for Thermogravimetric Analysis (TGA)

ParameterDescriptionTypical Values
Instrument TGA apparatus (e.g., PerkinElmer, TA Instruments)-
Sample Mass The initial mass of the sample.2 - 10 mg
Crucible Sample pan, often made of alumina or platinum.Alumina (Al₂O₃), Platinum
Heating Rate (β) The rate of temperature increase.5, 10, 15, 20 °C/min
Temperature Range The temperature scan range for the experiment.25 °C to 800-1000 °C
Atmosphere The gaseous environment for the sample. Inert for pyrolysis, oxidative for combustion.Nitrogen (N₂), Air
Gas Flow Rate The flow rate of the atmosphere gas.20 - 100 mL/min

The logical flow for investigating the thermal decomposition of a compound like this compound using DSC and TGA is illustrated below. This process includes sample preparation, analysis at multiple heating rates, and subsequent kinetic analysis of the collected data.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Analysis cluster_results Results prep Prepare Pure this compound Sample weigh Accurately Weigh Sample (1-10 mg) prep->weigh dsc DSC Analysis (Multiple Heating Rates) weigh->dsc tga TGA Analysis (Multiple Heating Rates) weigh->tga get_dsc Obtain Heat Flow vs. Temp Data (Exothermic Peaks) dsc->get_dsc get_tga Obtain Mass Loss vs. Temp Data tga->get_tga kinetic Kinetic Analysis (e.g., Kissinger, OFW, KAS) get_dsc->kinetic peak_temp Determine Decomposition Peak Temperature (Tp) get_dsc->peak_temp get_tga->kinetic kin_params Calculate Activation Energy (Ea) & Pre-exponential Factor (A) kinetic->kin_params mechanism Propose Decomposition Mechanism peak_temp->mechanism kin_params->mechanism

Caption: General experimental workflow for thermal analysis.

Thermal Decomposition Data of this compound

The primary role of this compound as a burning rate catalyst means that much of the available literature focuses on its effect on other materials rather than its intrinsic decomposition. However, studies on mixtures containing this compound have provided key insights into its thermal stability.

Differential Scanning Calorimetry (DSC) analysis of ammonium perchlorate (AP) mixed with this compound revealed an additional exothermic peak that is attributed to the decomposition of this compound itself.[2][7]

Table 3: Thermal Decomposition Data for Pure this compound

Analytical MethodParameterValueReference
DSCExothermic Decomposition Peak~180 °C[2][7]

This relatively low decomposition temperature is crucial for its function as a catalyst, as it breaks down in the early stages of propellant heating, releasing catalytically active species.

While not the focus of this guide, it is important to present the quantitative impact of this compound on the decomposition of AP to understand the context of its application. This compound significantly lowers the activation energy (Ea) of AP decomposition.

Table 4: Effect of this compound on the Activation Energy of AP Decomposition

Decomposition StageParameterReduction in EaReference
Low-Temperature DecompositionActivation Energy (Ea)13.2 kJ·mol⁻¹[7]
High-Temperature DecompositionActivation Energy (Ea)7.1 kJ·mol⁻¹[7]

Proposed Thermal Decomposition Mechanism of this compound

A definitive, experimentally verified decomposition mechanism for pure this compound is not extensively detailed in the available literature. However, based on its chemical structure and the known thermal behavior of ferrocene, a plausible decomposition pathway can be proposed. The decomposition is expected to initiate with the cleavage of the weakest bonds, which are the coordinate bonds between the iron atoms and the cyclopentadienyl (Cp) rings.

The proposed steps are as follows:

  • Initiation: The process begins with the homolytic cleavage of the Fe-Cp bonds, generating radical species. This is the rate-determining step and occurs at around 180 °C.

  • Ligand Decomposition: The liberated ethyl-substituted cyclopentadienyl rings and the isopropylidene bridge are highly unstable and subsequently fragment into smaller, volatile hydrocarbon molecules.

  • Formation of Catalytic Species: The decomposition process releases iron-containing species. In the context of a propellant, these nascent iron species, likely in the form of iron oxides (e.g., Fe₂O₃), are highly dispersed and possess a large surface area, making them effective catalysts for the decomposition of other propellant ingredients.

The following diagram illustrates the proposed thermal decomposition pathway of this compound, leading to the formation of catalytically active iron species and hydrocarbon byproducts.

G This compound This compound (2,2′-bis(ethylferrocenyl)propane) heat Heat (~180°C) This compound->heat step1 Fe-Cyclopentadienyl Bond Cleavage intermediates Radical Intermediates (Ethyl-Cp•, Isopropylidene bridge radicals) step1->intermediates Fragmentation heat->step1 products_fe Catalytically Active Iron Species (e.g., Fe₂O₃) intermediates->products_fe Oxidation/ Condensation products_hc Volatile Hydrocarbon Byproducts intermediates->products_hc Further Decomposition

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

This compound is a critical component in modern solid propellants, functioning as an effective burning rate catalyst. Its thermal decomposition, which initiates with an exothermic process around 180 °C, is fundamental to its catalytic activity. The mechanism is believed to proceed through the cleavage of the iron-cyclopentadienyl bonds, leading to the fragmentation of its organic structure and the formation of highly active, nano-sized iron-based catalysts. While the broad strokes of this mechanism are understood by analogy to simpler ferrocenes, a detailed study focusing on the specific intermediates and kinetic parameters of pure this compound decomposition would be a valuable contribution to the field of energetic materials. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with this important organometallic compound.

References

A Technical Guide to the Physicochemical Properties of Liquid Burning Rate Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physicochemical properties of liquid burning rate catalysts, which are crucial components in modulating the performance of solid propellants. The focus is on the molecular characteristics, catalytic mechanisms, and experimental evaluation of these additives, with a primary emphasis on organometallic compounds such as ferrocene derivatives.

Introduction to Liquid Burning Rate Catalysts

Liquid burning rate catalysts are functional additives designed to control the combustion characteristics of solid propellants.[1] Unlike solid catalysts, their liquid nature offers distinct advantages, including improved dispersion within the polymer matrix and a plasticizing effect that can enhance the mechanical properties of the propellant grain.[2][3] These catalysts primarily function by accelerating the decomposition of the oxidizer, most commonly ammonium perchlorate (AP), and altering the combustion wave structure to achieve a desired, stable burning rate.[4] Ferrocene-based compounds are among the most significant and widely studied liquid burning rate catalysts due to their high efficacy.[5][6] However, challenges such as catalyst migration and volatility remain critical areas of research.[2][6]

Primary Classes of Liquid Catalysts

While various organometallic compounds have been investigated, the most prominent classes include:

  • Ferrocene Derivatives: These are the most important commercial burning rate catalysts.[6] Simple derivatives like n-butyl ferrocene are effective but prone to migration.[3] Advanced derivatives such as 2,2-di(ethylferrocenyl)propane ("Catocene") and polymer-bonded versions like "Butacene" have been developed to mitigate this issue by increasing molecular weight or covalently bonding the ferrocenyl group to the propellant binder.[2][7]

  • Boron-Based Energetic Ionic Liquids: These compounds, including carborane derivatives and ionic hydroborates, represent a newer class of catalysts.[6] They can significantly increase the burning rate, particularly at low pressures, and offer high energy density.[6]

  • Other Metal-Based Compounds: Liquid catalysts containing metals like copper, lead, and manganese have also been explored.[8][9] These are often used in double-base propellants and can influence the pressure exponent of the burning rate.[10]

Key Physicochemical Properties and Their Influence

The effectiveness of a liquid burning rate catalyst is dictated by a combination of its physical and chemical properties.

  • Chemical Structure and Iron Content: The catalytic activity of ferrocene derivatives is attributed to the iron element.[5] A higher iron content generally corresponds to better catalytic performance. The structure of the organic ligands attached to the ferrocene moiety influences its solubility, volatility, and interaction with the binder.

  • Volatility and Migration: Low molecular weight catalysts can volatilize or migrate through the solid polymer matrix over time.[2] This leads to an uneven catalyst distribution, causing localized high burn rates and potential motor failure.[2] Therefore, low volatility and high molar mass are critical properties for long-term stability and predictable performance.[2]

  • Thermal Stability: The catalyst must be stable at the propellant processing and storage temperatures but decompose effectively at combustion temperatures to form the active catalytic species.[6]

  • Compatibility and Plasticization: Liquid catalysts must be compatible with the propellant formulation, particularly the binder (e.g., HTPB). Some derivatives can act as plasticizers, increasing the propellant's elongation and flexibility, which is often a desirable secondary effect.[3] However, poor compatibility can lead to processing problems, such as unacceptable increases in the viscosity of the uncured propellant or bubble formation during curing.[2]

  • Catalytic Activity: The primary measure of a catalyst is its ability to increase the propellant's burning rate. This is often achieved by lowering the decomposition temperature of the oxidizer (AP).[5] The in-situ formation of highly active, nano-sized metal oxides (like Fe₂O₃ from ferrocenes) with a very large surface area is a key mechanism for this enhanced activity.[2]

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data on the performance of various liquid burning rate catalysts as reported in the literature.

Table 1: Physicochemical Properties of Selected Ferrocene-Based Catalysts

CatalystChemical Name/TypeKey Physicochemical PropertyEffect on Propellant ProcessingSource
This compound2,2-di(ethylferrocenyl)propaneViscous liquid, low volatilityActs as a plasticizer[2][7]
ButaceneFerrocenyl group bonded to HTPB binderNon-migratingSuperior aging characteristics[2][3]
n-butyl ferroceneLiquid ferrocene derivativeProne to migrationStandard liquid catalyst for comparison[3]
DFB1,3-diferrocenyl-1-buteneLiquidActs as a plasticizer[3]
bis(1-hydroxyethyl)ferroceneFerrocene derivative-Induced bubble formation upon curing[2]
poly[ferrocenyl(methylmethine)]Polymeric ferroceneHigh molecular weightIncreased viscosity to unacceptable levels[2]

Table 2: Effect of Liquid Catalysts on Propellant Ballistic Properties

CatalystConcentration (wt%)Propellant BasePressure (MPa)Burning Rate (mm/s)% Increase in Burning RateSource
This compound1.0%HTPB/AP~10-~80% vs. uncatalyzed[7]
This compound1.0%HTPB/AP/EHTPB--~150% (2.5-fold) vs. uncatalyzed[11]
DFB2.0%HTPB/AP-+2.0 mm/s vs. Fe₂O₃-[3]
n-butyl ferrocene-HTPB/AP-11.8-[3]
DFB-HTPB/AP-12.12.5% vs. n-butyl ferrocene[3]

Table 3: Catalytic Effect on Ammonium Perchlorate (AP) Thermal Decomposition

Catalyst TypeObservationQuantitative EffectSource
Ferrocene DerivativesExceptional catalytic effectReduces decomposition temperature, increases heat release[5]
Cu(NH₃)₄(AFT)₂ complexExcellent catalytic effectReduced AP decomposition temp. by 69°C; increased heat release to 2711 J/g[6]
Bimetallic CompoundsSynergistic catalytic effectShifts peak temperature lower, increases released heat[12]

Catalytic Mechanisms and Experimental Workflows

The diagrams below illustrate the proposed catalytic mechanism of ferrocene derivatives, a typical experimental workflow for catalyst evaluation, and the logical approach to designing improved catalysts.

Catalytic_Combustion_Pathway cluster_propellant Propellant Matrix (Pre-Combustion) cluster_combustion Combustion Zone A Liquid Ferrocene Catalyst Dispersed B HTPB Binder D Thermal Decomposition of Ferrocene Derivative A->D Heat from Ignition C Ammonium Perchlorate (AP) Oxidizer E In-situ Formation of Nano Fe₂O₃ Particles D->E Oxidation F Catalytic Decomposition of AP (Gas Phase) E->F Large Surface Area Catalysis G Enhanced Binder Degradation E->G Interface Catalysis H Accelerated Gas Generation F->H G->H I Increased Burning Rate H->I

Caption: Proposed catalytic mechanism of a liquid ferrocene derivative in a solid propellant.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_formulation Propellant Formulation cluster_testing Performance Evaluation A Synthesize Liquid Catalyst Derivative B Characterize Structure (NMR, IR, UV-Vis) A->B C Mix Catalyst with Binder (HTPB), Oxidizer (AP), and other ingredients B->C D Cast and Cure Propellant Grain C->D E Thermal Analysis (DSC/TGA) D->E F Mechanical Testing (Tensile Strength, Elongation) D->F G Ballistic Evaluation (Strand Burner, Static Motor Firing) D->G H Analyze Data: Burning Rate, Pressure Exponent, Thermal Stability, Mechanical Properties E->H F->H G->H

Caption: Experimental workflow for the evaluation of liquid burning rate catalysts.

Catalyst_Design_Logic cluster_goals Desired Propellant Performance cluster_properties Required Catalyst Properties cluster_strategies Molecular Design Strategies A High & Stable Burning Rate D High Catalytic Activity A->D B Long-Term Storage Stability E Low Migration & Volatility B->E C Good Mechanical Properties F Good Binder Compatibility C->F G Plasticizing Effect C->G H Maximize Iron Content D->H I Increase Molecular Weight E->I J Covalently Bond to Binder Backbone E->J K Optimize Organic Ligands F->K G->K

Caption: Logical relationships in the design of advanced liquid burning rate catalysts.

Experimental Protocols

The characterization and evaluation of liquid burning rate catalysts involve a series of standardized experimental procedures.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the catalyst's effect on the thermal decomposition of propellant ingredients.[13]

  • Objective: To determine the onset of decomposition, peak decomposition temperature, and heat released during the thermal breakdown of ammonium perchlorate (AP) with and without the catalyst.

  • Methodology:

    • A small, precisely weighed sample of pure AP or a mixture of AP and the liquid catalyst (typically 2-5 wt%) is placed in an aluminum pan.

    • The sample is heated in a DSC or TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).[13]

    • The instrument records the heat flow (DSC) or mass loss (TGA) as a function of temperature.

    • A significant lowering of the main exothermic decomposition peak of AP indicates high catalytic activity.[5][6]

Burning Rate Measurement: Strand Burner Test

The strand burner is a common apparatus used to measure the linear burning rate of a solid propellant at various pressures.[14]

  • Objective: To determine the burning rate (r) as a function of pressure (P) and calculate the pressure exponent (n) from the empirical law r = aPⁿ.

  • Methodology:

    • A long, thin strand of the cured propellant is coated on its sides with an inhibitor to ensure that burning proceeds only along the cross-sectional ends.

    • The strand is placed in a high-pressure vessel, known as a strand burner or Crawford bomb.

    • The vessel is pressurized with an inert gas, typically nitrogen, to a specific pressure.

    • The top end of the strand is ignited using a hot wire.

    • The time it takes for the flame front to travel a known distance along the strand is measured, often using fuse wires embedded in the strand that break as the flame passes.

    • The burning rate is calculated by dividing the distance between the wires by the measured time interval.

    • The procedure is repeated at various pressures to generate a comprehensive burning rate profile.[15]

Ballistic Performance: Static Motor Firing

The ultimate test of a propellant formulation is its performance in a rocket motor.

  • Objective: To evaluate the overall performance of the propellant containing the liquid catalyst under realistic operating conditions.

  • Methodology:

    • A propellant grain with a specific geometry (e.g., tubular) is cast and cured.[3]

    • The grain is placed into a laboratory-scale static test motor equipped with pressure and thrust sensors.

    • The motor is fired, and the chamber pressure and thrust are recorded over time.

    • A smooth pressure-time profile indicates stable and consistent combustion.[3] This data is used to calculate key performance parameters like specific impulse and characteristic velocity.[16]

Conclusion

Liquid burning rate catalysts, particularly advanced ferrocene derivatives, are indispensable for tailoring the ballistic performance of modern solid propellants. Their key physicochemical properties—such as low volatility, high thermal stability, binder compatibility, and high metal content—are critical for achieving high, stable burning rates without compromising the long-term integrity of the propellant grain. The development of non-migrating catalysts has been a significant advancement, overcoming the primary drawback of earlier liquid additives. Future research will likely focus on developing even more efficient, environmentally benign, and multifunctional liquid catalysts to meet the evolving demands of propulsion technology.

References

The Dawn of a New Burn Rate: Early Research on Ferrocene Derivatives in Propellants

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Propellant Development Professionals

The quest for enhanced performance in solid rocket propellants has been a driving force in energetic materials research. A significant leap in this endeavor came with the introduction of ferrocene and its derivatives as highly effective burning rate catalysts. Early investigations revealed their remarkable ability to tailor the combustion characteristics of composite propellants, paving the way for a new class of high-performance energetic materials. This technical guide delves into the foundational research on ferrocene derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the core concepts of their synthesis and proposed mechanisms of action.

The Rise of Ferrocene Derivatives as Burning Rate Modifiers

Traditional burning rate catalysts, such as iron oxides, while effective to an extent, presented limitations. The emergence of ferrocene, an organometallic compound with a unique "sandwich" structure, and its derivatives, marked a paradigm shift. These compounds offered superior catalytic activity, often leading to a significant increase in the propellant's burning rate.[1][2] Early research focused on synthesizing various ferrocene derivatives to not only enhance performance but also to address challenges such as migration and volatility that were observed with ferrocene itself.[3][4]

Key derivatives that garnered significant attention in early studies include n-butyl ferrocene, 2,2'-bis(ethylferrocenyl)propane (commonly known as catocene), and butacene, a binder with ferrocene moieties chemically integrated into the polymer backbone.[1][2] These derivatives were primarily investigated in ammonium perchlorate (AP) based composite propellants with binders like hydroxyl-terminated polybutadiene (HTPB).[2][4]

Quantitative Performance Data

The effectiveness of ferrocene derivatives as burning rate catalysts is best understood through quantitative data. The following tables summarize the performance of various derivatives compared to baseline formulations and traditional catalysts.

Table 1: Ballistic Properties of Propellant Formulations with Different Burning Rate Catalysts

Burning Rate CatalystConcentration (wt%)Burning Rate at 10 MPa (mm/s)Pressure Exponent (n)Reference
Ferrocene-16.50.28[3]
This compound (pure)-16.40.30[3]
Prussian Blue (pure)-12.50.38[3]
Fe₂O₃---[4]
n-Butyl ferrocene-11.8-[4]
1,3-diferrocenyl-1-butene (DFB)-12.1-[4]

Note: Specific concentrations for some catalysts were not provided in the source material.

Table 2: Performance Comparison of Propellants Containing DFB and n-Butyl Ferrocene

Formulation No.Ferrocene DerivativeBurning Rate (mm/s)Elongation (%)Reference
7n-Butyl ferrocene11.812[4]
8DFB12.113[4]
9n-Butyl ferrocene32-[4]
10DFB34-[4]

Table 3: Effect of this compound Concentration on Propellant Properties

This compound Concentration (wt%)Burning Rate IncreaseReference
12.5-fold increase[5]
up to 4.5-[6]

Note: The second entry indicates that studies have explored concentrations up to 4.5%, though a specific burning rate increase was not quantified in the snippet.

Experimental Protocols

The evaluation of ferrocene derivatives in propellants involved a series of standardized experimental procedures to characterize their synthesis, and the ballistic and mechanical properties of the resulting propellant.

Synthesis of Ferrocene Derivatives

A common method for synthesizing ferrocene derivatives, such as acetylferrocene, involves the Friedel-Crafts acylation of ferrocene.

Protocol for Acetylferrocene Synthesis:

  • Reactant Preparation: A mixture of acetic anhydride and phosphoric acid is prepared.

  • Reaction: Ferrocene is dissolved in a suitable solvent and the acylating agent mixture is added dropwise while maintaining a controlled temperature.

  • Quenching and Neutralization: The reaction mixture is poured onto ice, and the resulting solution is neutralized with a base, such as sodium bicarbonate.[7]

  • Extraction and Purification: The product is extracted with an organic solvent. The crude product, a mixture of unreacted ferrocene, monoacetylferrocene, and potentially diacetylferrocene, is then purified.[7] Purification is typically achieved through column chromatography using alumina or silica as the stationary phase.[7]

Propellant Formulation and Curing

Protocol for AP/HTPB Propellant Preparation:

  • Binder Premixing: The HTPB binder, a plasticizer, and an antioxidant are mixed until a homogeneous mixture is obtained. If a liquid ferrocene derivative is used, it is dissolved in this premix.[8]

  • Incorporation of Solids: The solid components, including the ammonium perchlorate (oxidizer) and any solid ferrocene derivatives or other catalysts, are then added to the binder premix.

  • Mixing: The components are thoroughly mixed under vacuum to ensure a uniform dispersion of all ingredients and to remove any entrapped air bubbles.[2]

  • Curing: A curing agent, such as isophorone diisocyanate (IPDI), is added, and the propellant slurry is cast into molds and cured at an elevated temperature until the binder is fully cross-linked, forming a solid propellant grain.[2]

Ballistic and Mechanical Property Evaluation

Burning Rate Measurement:

  • The burning rate of propellant strands is measured in a Crawford bomb or a similar strand burner at various pressures. The time taken for the flame front to travel a known distance is recorded to calculate the burning rate.

Static Motor Firing:

  • For a more comprehensive evaluation, propellant grains are subjected to static firing in a ballistic evaluation motor (BEM).[4] The pressure-time profile of the motor is recorded to determine key ballistic parameters.[4]

Mechanical Testing:

  • The mechanical properties of the cured propellant, such as tensile strength and percentage elongation, are determined using a universal testing machine.[4] These properties are crucial for ensuring the structural integrity of the propellant grain during storage and operation.

Visualizing Key Concepts

Graphviz diagrams are used to illustrate the synthesis of a common ferrocene precursor and the proposed catalytic mechanisms.

Synthesis_of_Acetylferrocene cluster_reactants Reactants cluster_products Products Ferrocene Ferrocene Reaction Reaction Ferrocene->Reaction AceticAnhydride Acetic Anhydride (CH₃CO)₂O AceticAnhydride->Reaction Friedel-Crafts Acylation PhosphoricAcid Phosphoric Acid (H₃PO₄) PhosphoricAcid->Reaction Friedel-Crafts Acylation Acetylferrocene Acetylferrocene Diacetylferrocene 1,1'-Diacetylferrocene (minor product) Reaction->Acetylferrocene Reaction->Diacetylferrocene

Caption: Friedel-Crafts acylation of ferrocene to produce acetylferrocene.

Proposed_Catalytic_Mechanisms cluster_gas_phase Gas-Phase Mechanism cluster_condensed_phase Condensed-Phase/Interfacial Mechanism Ferrocene_gas Ferrocene Derivative (in gas phase) Fe_species Iron-containing species (e.g., Fe₂O₃ nanoparticles) Ferrocene_gas->Fe_species Decomposition Enhanced_decomp Accelerated Decomposition Fe_species->Enhanced_decomp Catalyzes AP_decomp AP Decomposition Products (e.g., HClO₄) AP_decomp->Enhanced_decomp Ferrocene_interface Ferrocene Derivative (at AP/binder interface) Heterogeneous_reaction Enhanced Heterogeneous Reactions Ferrocene_interface->Heterogeneous_reaction Catalyzes Binder_decomp Binder Decomposition Binder_decomp->Heterogeneous_reaction AP_surface AP Surface AP_surface->Heterogeneous_reaction note Early research proposed both gas-phase and condensed-phase mechanisms for the catalytic action of ferrocene derivatives.

Caption: Proposed catalytic mechanisms of ferrocene derivatives in propellants.

Conclusion

The early research into ferrocene derivatives laid a critical foundation for the development of modern high-performance solid propellants. The ability of these organometallic compounds to significantly enhance burning rates while offering avenues to mitigate issues like migration through chemical modification has made them indispensable tools for propellant formulators. The quantitative data from these initial studies guided the selection and optimization of catalyst systems, while the proposed mechanisms of action continue to be areas of active research. This technical guide provides a snapshot of this pioneering work, offering valuable insights for today's researchers and scientists in the field of energetic materials.

References

An In-depth Technical Guide to Catocene (C27H32Fe2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Catocene, a dinuclear organoiron compound with the molecular formula C27H32Fe2. Predominantly known for its application as a high-efficiency burning rate catalyst in composite solid propellants, this document delves into its molecular structure, physicochemical properties, synthesis, and characterization. While this compound's role in drug development is not established, this guide also explores the broader therapeutic potential of the ferrocene scaffold, from which it is derived, to provide context for future research and development. All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis and characterization are provided. Visual diagrams illustrating key structures and processes are included to enhance understanding.

Introduction

This compound, chemically known as 2,2′-Bis(ethylferrocenyl)propane, is a viscous, dark red liquid.[1] It is a derivative of ferrocene, a well-known organometallic "sandwich" compound. The molecular structure of this compound consists of two ethylferrocene units linked by a propane bridge.[2] Its primary and well-documented application is as a burning rate catalyst in composite solid propellants, where it enhances the combustion rate and reduces the pressure exponent.[2][3]

Despite the extensive research into its use in propellants, the exploration of this compound in other fields, such as drug development, is limited. However, the broader class of ferrocene derivatives has garnered significant interest in medicinal chemistry due to their unique structural and electrochemical properties.[2] This guide aims to provide a detailed technical resource on this compound, covering its fundamental chemistry and exploring potential, albeit currently speculative, avenues for future research in the life sciences.

Molecular Structure and Formula

The molecular formula of this compound is C27H32Fe2.[1] The structure features two iron atoms, each "sandwiched" between a cyclopentadienyl ring and a substituted cyclopentadienyl ring. The two substituted rings are connected through a central isopropylidene bridge.

Catocene_Structure cluster_this compound This compound Molecule Fe1 Fe C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->C1 Et1 CH2CH3 C1_sub C C2_sub C C1_sub->C2_sub C2_sub->Et1 C3_sub C C2_sub->C3_sub C4_sub C C3_sub->C4_sub C5_sub C C4_sub->C5_sub C5_sub->C1_sub Bridge_C C C5_sub->Bridge_C Bridge_CH3_1 CH3 Bridge_C->Bridge_CH3_1 Bridge_CH3_2 CH3 Bridge_C->Bridge_CH3_2 C10_sub C Bridge_C->C10_sub Fe2 Fe C6 C C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C10->C6 Et2 CH2CH3 C6_sub C C7_sub C C6_sub->C7_sub C7_sub->Et2 C8_sub C C7_sub->C8_sub C9_sub C C8_sub->C9_sub C9_sub->C10_sub C10_sub->C6_sub

Caption: Molecular structure of 2,2′-Bis(ethylferrocenyl)propane (this compound).

Data Presentation

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C27H32Fe2[1]
Molecular Weight 468.25 g/mol [1]
CAS Number 37206-42-1[1]
Appearance Brown-red viscous liquid[2]
Density 1.2910 - 1.2960 g/cm³ at 20°C[2]
Viscosity < 2.8 Pa·s at 25°C[2]
Iron Content 23.3 - 24.3% (m/m)[2]
Purity (by titration) ≥ 97.5% (m/m)[2]
Moisture Content < 0.08% (m/m)[2]
Volatilization Loss < 2.0% (at 80°C, 20 Pa, 12h)[2]
Stability Stable at room temperature in a sealed container.[3]
Spectroscopic Data

The structural confirmation of this compound is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

NucleusChemical Shift (δ, ppm)Assignment
¹H-NMR (Simulated values)Aromatic protons on cyclopentadienyl rings, ethyl group protons, and methyl protons on the propane bridge.
¹³C-NMR (Simulated values)Carbons of the cyclopentadienyl rings, ethyl groups, and the propane bridge.

Note: Experimental NMR spectra for this compound can be found in the cited literature, which confirms the presence of four isomers based on the substitution patterns of the ethyl groups.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed condensation of ethylferrocene with acetone.

Reactants:

  • High-purity ethylferrocene

  • Acetone

  • Sulfuric acid (catalyst)

Procedure:

  • Ethylferrocene is dissolved in a suitable solvent.

  • Acetone is added to the solution.

  • Concentrated sulfuric acid is carefully added as a catalyst.

  • The reaction mixture is stirred at a controlled temperature. The temperature can influence the isomer distribution of the final product.

  • The reaction is monitored for completion.

  • Upon completion, the crude this compound is obtained.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Method: Vapor Distillation in an Inert Gas Atmosphere

  • The crude this compound is placed in a distillation apparatus.

  • The system is purged with an inert gas (e.g., nitrogen or argon).

  • Vapor distillation is carried out under reduced pressure to separate the volatile impurities from the less volatile this compound.

  • This method can yield this compound with a purity of over 99.0%.

Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure and identify the isomeric mixture.

  • Gas Chromatography (GC): GC is employed to determine the purity of the final product and to analyze the distribution of isomers.

  • Titration: The iron content is determined by titration to ensure it meets the specified range of 23.3-24.3%.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_characterization Characterization start Start reactants Ethylferrocene + Acetone (Sulfuric Acid Catalyst) start->reactants reaction Condensation Reaction reactants->reaction crude_product Crude this compound reaction->crude_product distillation Vapor Distillation (Inert Atmosphere) crude_product->distillation pure_product Purified this compound (>99%) distillation->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr gc Gas Chromatography pure_product->gc titration Iron Content Titration pure_product->titration final_product Final Product Confirmation nmr->final_product gc->final_product titration->final_product

Caption: Experimental workflow for the synthesis and characterization of this compound.

Applications in Drug Development

Currently, there is a lack of specific studies on the application of this compound (2,2′-Bis(ethylferrocenyl)propane) in drug development. A study on its acute toxicity has been conducted, but this was not in the context of therapeutic development.[4]

However, the ferrocene scaffold is a subject of considerable interest in medicinal chemistry. Numerous ferrocene derivatives have been synthesized and evaluated for a range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2] The unique properties of ferrocene, such as its three-dimensional structure, stability, and redox activity, make it an attractive moiety for the design of novel therapeutic agents.

Ferrocene Derivatives in Oncology

Several ferrocene-containing compounds have demonstrated significant anticancer activity. Their mechanisms of action are often multifactorial but can involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that are dysregulated in cancer.

For instance, some ferrocene derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_pathway Example Signaling Pathway for Ferrocene Derivatives receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pi3k akt Akt pip3->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation & Survival mtor->proliferation ferrocene Ferrocene Derivative (e.g., some anticancer ferrocenes) ferrocene->akt inhibits

Caption: A representative PI3K/Akt/mTOR signaling pathway targeted by some anticancer ferrocene derivatives.

Potential Antiviral Applications

While specific data for this compound is unavailable, some sources suggest that ferrocene derivatives, in general, have been investigated for antiviral properties.[2] It is hypothesized that certain ferrocene-based compounds may inhibit viral proteins that are essential for replication.[2] This remains an area for future investigation.

Conclusion

This compound (2,2′-Bis(ethylferrocenyl)propane) is a well-characterized organoiron compound with a primary application as a burning rate catalyst. Its synthesis and physicochemical properties are well-documented. While its role in drug development is currently unexplored, the broader class of ferrocene derivatives holds significant promise in medicinal chemistry. The unique structural and electrochemical properties of the ferrocene moiety make it a compelling scaffold for the design of novel therapeutics. Further research is warranted to investigate the potential biological activities of this compound and its derivatives, which could open up new applications beyond its current use in materials science.

References

Technical Guide: Iron Content and Purity Analysis of Catocene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catocene, chemically known as 2,2'-bis(ethylferrocenyl)propane, is a prominent organometallic compound recognized for its catalytic properties, particularly in the aerospace industry as a burning rate modifier in solid propellants.[1][2][3] Its efficacy is intrinsically linked to its purity and iron content. This guide provides a comprehensive overview of the analytical methodologies for determining the iron content and assessing the purity of this compound, ensuring its quality and performance in critical applications.

This compound is a viscous, brown-red liquid and is a derivative of ferrocene, featuring two ethylferrocene units linked by a propane bridge.[4] This structure leads to the existence of several isomers, which, along with unreacted starting materials and by-products, constitute the primary impurities.[4][5] Accurate and precise analytical methods are therefore essential for the quality control of this compound.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties and typical quality control specifications for this compound is presented in Table 1.

PropertySpecification
Appearance Brown-red viscous liquid
Molecular Formula C₂₇H₃₂Fe₂
Molecular Weight 468.25 g/mol
Purity (by Titration) ≥ 97.5%
Iron Content 23.3 - 24.3%
Viscosity (25°C) < 2.8 Pa·s
Density (20°C) 1.2910 - 1.2960 g/cm³
Moisture Content < 0.08%
Insoluble Matter < 0.10%
Acidity < 0.30 mmol/100g

Iron Content Determination: Redox Titration

The determination of the total iron content in this compound is a critical quality control parameter and can be accurately performed using redox titration. This method involves the oxidation of Fe(II) to Fe(III) ions using a standard solution of a strong oxidizing agent.

Experimental Protocol: Redox Titration with Potassium Permanganate

This protocol outlines the determination of iron content in this compound using potassium permanganate (KMnO₄) as the titrant. The endpoint is indicated by the persistence of the pink color of the permanganate ion.

Reagents and Equipment:

  • Standardized ~0.1 N Potassium Permanganate (KMnO₄) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Stannous Chloride (SnCl₂) solution (10% w/v in 6M HCl)

  • Mercuric Chloride (HgCl₂) solution (saturated)

  • Zimmermann-Reinhardt reagent

  • Analytical balance

  • Burette, pipette, and conical flasks

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL conical flask.

  • Digestion: Add 20 mL of concentrated H₂SO₄ and heat the mixture gently in a fume hood to digest the organic matrix and dissolve the iron. Continue heating until the solution becomes clear and pale yellow.

  • Reduction of Fe(III) to Fe(II):

    • Heat the solution to near boiling.

    • Add SnCl₂ solution dropwise until the yellow color of the ferric ions disappears, then add 1-2 drops in excess.

    • Cool the solution and rapidly add 10 mL of saturated HgCl₂ solution. A silky white precipitate of mercurous chloride should form. If the precipitate is grey or black, or if no precipitate forms, the sample must be discarded.

  • Titration:

    • Add 25 mL of Zimmermann-Reinhardt reagent.

    • Titrate the prepared sample solution with the standardized KMnO₄ solution until the first persistent pink color is observed.

    • Record the volume of KMnO₄ solution used.

  • Calculation: The percentage of iron in the sample can be calculated using the following formula:

    % Iron = (V × N × 55.845) / (W × 10)

    Where:

    • V = Volume of KMnO₄ solution used (mL)

    • N = Normality of the KMnO₄ solution

    • 55.845 = Molar mass of Iron ( g/mol )

    • W = Weight of the this compound sample (g)

Purity Analysis: Chromatographic and Spectroscopic Methods

The purity of this compound is determined by quantifying the main component and identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and quantifying impurities.[4] A reverse-phase HPLC method is typically employed.

4.1.1. Experimental Protocol: Reverse-Phase HPLC

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-15 min: 70% to 95% B

    • 15-20 min: 95% B

    • 20-22 min: 95% to 70% B

    • 22-25 min: 70% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of this compound is determined by the area percentage of the main peak in the chromatogram. Impurities can be identified by their retention times and quantified based on their peak areas relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities and for the separation and identification of this compound isomers.[4]

4.2.1. Experimental Protocol: GC-MS Analysis

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-550 amu.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane or toluene (e.g., 100 µg/mL).

  • Inject 1 µL of the solution into the GC-MS.

Data Analysis: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be used to identify the compound by comparing it with a spectral library or by interpreting the fragmentation pattern. Isomers of this compound will have similar mass spectra but different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the this compound molecule.[4] Both ¹H and ¹³C NMR are used to provide detailed information about the molecular structure.

4.3.1. ¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shift ranges for the different protons and carbons in the this compound molecule.

Group¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Ferrocenyl Protons 3.9 - 4.365 - 70
Ethyl Group (-CH₂-) ~2.3~25
Ethyl Group (-CH₃) ~1.1~15
Propane Bridge (quaternary C) -~40
Propane Bridge (-CH₃) ~1.5~25

Visualizing Workflows and Relationships

General Analytical Workflow for this compound Quality Control

The following diagram illustrates a typical workflow for the comprehensive quality control analysis of a this compound sample.

analytical_workflow cluster_sampling Sample Reception cluster_physical_tests Physical & Basic Tests cluster_iron_content Iron Content Analysis cluster_purity_analysis Purity & Impurity Profiling cluster_reporting Final Reporting sample This compound Sample phys_tests Appearance Density Viscosity Moisture Insolubles Acidity sample->phys_tests titration Redox Titration sample->titration hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (Structural Confirmation) sample->nmr report Certificate of Analysis phys_tests->report titration->report hplc->report gcms->report nmr->report

Caption: General analytical workflow for this compound quality control.

Decision Tree for Purity Analysis Method Selection

The choice of analytical technique for purity assessment can depend on the specific information required.

purity_analysis_decision_tree decision decision result result start Purity Analysis Required decision1 Routine Purity Check? start->decision1 decision1->result Yes HPLC decision2 Isomer Separation Needed? decision1->decision2 No decision2->result Yes GC-MS decision3 Structural Confirmation? decision2->decision3 No decision3->result Yes NMR decision3->result No HPLC

Caption: Decision tree for selecting a purity analysis method.

Conclusion

The quality control of this compound is paramount to ensure its performance and reliability in high-stakes applications. A combination of redox titration for accurate iron content determination, along with powerful chromatographic (HPLC, GC-MS) and spectroscopic (NMR) techniques for purity assessment and structural confirmation, provides a robust analytical framework. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals involved in the analysis of this compound. Adherence to these methodologies will ensure the consistent quality and efficacy of this important organometallic compound.

References

An In-depth Technical Guide to Catocene Stability and Reactivity Under Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Catocene, chemically known as 2,2′-bis(ethylferrocenyl)propane, is a critical component in various advanced applications, most notably as a burning rate catalyst in solid propellants. Its performance and reliability are intrinsically linked to its chemical stability and reactivity under various storage conditions. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, offering valuable data and experimental insights for researchers, scientists, and professionals involved in its handling, storage, and application.

Executive Summary

This compound is a viscous, brown-red liquid that is generally stable under recommended storage conditions. Standard technical specifications indicate a shelf life of 12 months when stored in a cool, ventilated place in a sealed container under a nitrogen atmosphere, protected from heat and exposure. Retesting can extend its usability beyond this period. The primary reactivity concern under storage is its incompatibility with strong oxidizers. While generally stable, exposure to elevated temperatures, humidity, and light can potentially lead to degradation. This guide synthesizes available data on its stability, outlines potential degradation pathways, and provides detailed experimental protocols for its analysis.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical properties is fundamental to assessing its stability.

PropertyValueReference
Molecular Formula C₂₇H₃₂Fe₂
Molecular Weight 468.25 g/mol
Appearance Brown-red viscous liquid
Purity (by titration) ≥ 97.5% (m/m)
Iron (Fe) Content 23.3 - 24.3% (m/m)
Viscosity (25°C) < 2.8 Pa·s
Density (20°C) 1.2910 - 1.2960 g/cm³
Moisture Content < 0.08% (m/m)
Volatilization Loss < 2.0% (80±1℃, 20±1*10²Pa, 12h)
Insoluble Matter < 0.10% (m/m)
Acidity < 0.30 mmol/100g

Stability Profile

This compound's stability is paramount for its effective application. Degradation can lead to altered performance and potential safety hazards.

General Stability

Under optimal storage conditions—a cool, dry, and dark environment with an inert nitrogen atmosphere in a sealed container—this compound exhibits good stability. The recommended shelf life is 12 months, with the possibility of extension following re-analysis of its key properties.

Factors Influencing Stability

Several environmental factors can influence the stability of this compound during storage:

  • Temperature: Elevated temperatures can accelerate degradation processes. While stable at room temperature, prolonged exposure to heat should be avoided.

  • Oxidizing Agents: this compound is incompatible with strong oxidizers. Contact with these substances can lead to vigorous reactions and decomposition.

  • Moisture: Although specifications indicate a low moisture content, exposure to humidity could potentially lead to hydrolysis of the ferrocenyl structure over extended periods.

  • Light: Photodegradation is a potential concern for many organometallic compounds. Therefore, storage in light-protected containers is recommended.

Reactivity and Degradation Pathways

The primary reactivity concern for this compound under storage is its interaction with atmospheric oxygen and moisture, as well as its incompatibility with strong oxidizers.

Oxidation

The ferrocene moiety in this compound can undergo oxidation, particularly in the presence of oxidizing agents or under prolonged exposure to air. This can lead to the formation of the corresponding ferricenium species, which may alter the material's properties.

Hydrolysis

While specific data on this compound hydrolysis is limited, ferrocene and its derivatives can be susceptible to slow degradation in the presence of water and acid, potentially leading to the cleavage of the cyclopentadienyl rings from the iron center over long-term storage in humid conditions.

The logical relationship of factors affecting this compound's stability is visualized in the diagram below.

Catocene_Stability Factors Affecting this compound Stability cluster_factors cluster_reactivity This compound This compound Stability Chemical Stability This compound->Stability Storage_Conditions Storage Conditions Storage_Conditions->this compound Degradation Degradation Degradation->Stability Factors Environmental Factors Factors->Degradation Temperature Temperature Humidity Humidity Light Light Oxygen Oxygen Reactivity Inherent Reactivity Reactivity->Degradation Oxidizers Strong Oxidizers

Factors influencing this compound stability.

Experimental Protocols for Stability Assessment

To ensure the quality and performance of this compound, rigorous stability testing is essential. The following are detailed methodologies for key experiments.

Accelerated Stability Testing

This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated stress conditions.

Objective: To assess the stability of this compound under accelerated temperature and humidity conditions.

Apparatus:

  • Stability chamber capable of maintaining temperature and humidity with ±2°C and ±5% RH control.

  • Amber glass vials with nitrogen-purged headspace and airtight seals.

  • Analytical balance.

  • HPLC system with a UV detector.

  • GC-MS system.

Procedure:

  • Place a known quantity of this compound into amber glass vials.

  • Purge the headspace of each vial with dry nitrogen gas before sealing.

  • Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • At each time point, visually inspect the sample for any changes in color or appearance.

  • Analyze the samples using the HPLC and GC-MS methods detailed below to quantify the parent compound and identify any degradation products.

Analytical Methodologies

5.2.1 High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Quantification

Objective: To determine the purity of this compound and quantify any degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to achieve a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the percentage purity of this compound by comparing the peak area of the main peak in the sample chromatogram to that of the reference standard.

  • Identify and quantify any degradation products by their retention times and peak areas relative to the main peak.

5.2.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradation Products

Objective: To identify volatile and semi-volatile degradation products.

Instrumentation:

  • GC-MS system with a capillary column suitable for semi-volatile compounds (e.g., HP-5ms).

GC Conditions (Example):

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Injection Mode: Splitless.

MS Conditions (Example):

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or acetone).

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

Data Analysis:

  • Identify potential degradation products by comparing their mass spectra with spectral libraries (e.g., NIST).

The experimental workflow for stability testing is depicted in the following diagram.

Experimental_Workflow This compound Stability Testing Workflow start Start: this compound Sample storage Place in Stability Chamber (e.g., 40°C / 75% RH) start->storage sampling Withdraw Samples at Time Points (0, 1, 3, 6 mo) storage->sampling visual Visual Inspection sampling->visual hplc HPLC Analysis (Purity & Degradation) sampling->hplc gcms GC-MS Analysis (Degradation ID) sampling->gcms data Data Analysis & Reporting visual->data hplc->data gcms->data end End: Stability Profile data->end

Workflow for this compound stability testing.

Conclusion

This compound is a robust molecule when stored under the recommended conditions. However, its stability can be compromised by exposure to high temperatures, humidity, light, and strong oxidizing agents. For applications demanding high reliability, a comprehensive stability testing program is crucial. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and quality control professionals to accurately assess the stability and predict the shelf life of this compound, ensuring its optimal performance and safety. Further research into the specific degradation kinetics and products under various stress conditions would be beneficial for a more complete understanding of this compound's long-term stability.

Methodological & Application

Synthesis of High-Purity Catocene: A Detailed Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Catocene, chemically known as 2,2'-bis(ethylferrocenyl)propane, is an organoiron compound that serves as a highly efficient burn rate catalyst in composite solid propellants.[1] Its liquid state and high catalytic activity make it a critical component in the aerospace and defense industries for achieving controlled and enhanced combustion. This document provides detailed application notes and protocols for the laboratory synthesis of high-purity this compound, intended for researchers, scientists, and professionals in drug development and materials science. The synthesis is a multi-step process that begins with the preparation of the ethylferrocene precursor, followed by a condensation reaction to form crude this compound, and concludes with a purification step to achieve high purity.

Physicochemical Properties and Specifications

High-purity this compound is a brown-red viscous liquid with properties that are crucial for its application.[2] Ensuring these specifications are met is vital for performance and safety.

PropertySpecification
Appearance Brown-red viscous liquid
Molecular Formula C₂₇H₃₂Fe₂
Molecular Weight 468.25 g/mol
Purity (by titration) > 99.0%
Iron Content 23.3-24.3%
Viscosity (at 25°C) < 2.8 Pa·s
Density (at 20°C) 1.2910-1.2960 g/cm³
Moisture Content < 0.08%
Volatilization Loss < 2.0%

Overall Synthesis Workflow

The synthesis of this compound can be logically divided into three main stages: preparation of the acetylferrocene intermediate, reduction to ethylferrocene, and the final condensation to form this compound, followed by purification.

G cluster_0 Stage 1: Synthesis of Acetylferrocene cluster_1 Stage 2: Synthesis of Ethylferrocene cluster_2 Stage 3: Synthesis of this compound cluster_3 Stage 4: Purification A Ferrocene B Friedel-Crafts Acylation (Acetyl Chloride, ZnO) A->B C Crude Acetylferrocene B->C D Crude Acetylferrocene E Reduction (Sodium Borohydride) D->E F Crude Ethylferrocene E->F G High-Purity Ethylferrocene H Condensation (Acetone, H₂SO₄) G->H I Crude this compound H->I J Crude this compound K Vapor Distillation J->K L High-Purity this compound (>99.0%) K->L

Caption: Overall workflow for the synthesis of high-purity this compound.

Experimental Protocols

Stage 1: Synthesis of Acetylferrocene via Friedel-Crafts Acylation

This procedure outlines the acylation of ferrocene to produce acetylferrocene, a key intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Volume (mL)
Ferrocene186.040.930.005-
Zinc Oxide (ZnO)81.410.490.006-
Acetyl Chloride78.50-0.0151.0
Dichloromethane---10
Saturated NaHCO₃---3 x 30
Deionized Water---3 x 30
Anhydrous MgSO₄---As needed

Protocol:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a calcium chloride drying tube, add ferrocene (0.93 g, 0.005 mol) and zinc oxide (0.49 g, 0.006 mol).

  • Solvent Addition: Quickly add 10 mL of dry dichloromethane to the flask and begin stirring.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add acetyl chloride (1 mL, 0.015 mol) dropwise over approximately 10 minutes.

  • Reaction: Remove the ice-water bath and allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) every 5 minutes to observe the consumption of ferrocene.[3]

  • Quenching: Once the ferrocene spot on the TLC plate has disappeared, stop the reaction by pouring the solution into 30 mL of ice water with constant stirring.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic phase.

    • Extract the aqueous phase three times with 30 mL of dichloromethane.

    • Combine all organic phases and wash them three times with 30 mL of saturated sodium bicarbonate solution, followed by three washes with 30 mL of deionized water.

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent by rotary evaporation to yield crude acetylferrocene.

Stage 2: Reduction of Acetylferrocene to Ethylferrocene

This protocol details the reduction of the acetyl group to an ethyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Volume (mL)
Acetylferrocene228.072.30.010-
Sodium Borohydride37.830.80.021-
Methanol---100

Protocol:

  • Dissolution: Suspend acetylferrocene (2.3 g, 10 mmol) in 100 mL of methanol in a 250 mL round-bottom flask. If needed, sonicate the mixture for 1-2 minutes to achieve complete dissolution.[4]

  • Reagent Addition: Add sodium borohydride (0.8 g, 21 mmol) in one portion.

  • Reaction: Fit the flask with an air-cooled reflux condenser and a magnetic stir bar. Heat the solution to 60°C with stirring overnight.[4] Monitor the reaction for the complete conversion of acetylferrocene using TLC.

  • Work-up:

    • Pour the reaction mixture into 100 mL of crushed ice, which will result in a fine yellow precipitate of 1-hydroxyethylferrocene.

    • Collect the precipitate by vacuum filtration and dry it under vacuum.

  • Dehydration (if necessary to form ethylferrocene directly, though Clemmensen is more direct for the ethyl group): The intermediate alcohol can be dehydrated, though a more direct synthesis of ethylferrocene is often preferred in industrial settings. For a more direct reduction to ethylferrocene, a Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be employed.[5]

Note: For the synthesis of high-purity this compound, it is crucial to start with high-purity ethylferrocene. The crude ethylferrocene should be purified before use, for example, by vacuum distillation.

Stage 3: Condensation of Ethylferrocene with Acetone to Synthesize this compound

This is the final step in the synthesis of the this compound molecule.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
High-Purity Ethylferrocene214.09
Acetone58.08
Concentrated Sulfuric Acid98.08

Protocol:

  • Reaction Setup: The synthesis is carried out by the condensation of high-purity ethylferrocene with acetone, using concentrated sulfuric acid as a catalyst.[1][6]

  • Reaction Conditions: The precise molar ratios and reaction temperature are critical and should be carefully controlled. The reaction temperature influences the distribution of isomers in the final product.[6]

  • Work-up: After the reaction is complete, the mixture is neutralized, and the crude this compound is separated from the aqueous phase.

Stage 4: Purification of this compound by Vapor Distillation

To achieve the desired high purity, the crude this compound must be purified. Vapor distillation under an inert atmosphere is a highly effective method.[1][6]

G cluster_0 Vapor Distillation Setup A Distillation Flask Crude this compound D Vapor Tube A->D Vapor B Heating Mantle B->A C Inert Gas Inlet (e.g., Nitrogen) C->A E Condenser D->E F Receiving Flask High-Purity this compound E->F Condensate G Vacuum Source F->G

References

Application Notes and Protocols for Measuring Catocene Concentration in Propellants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catocene, a ferrocene derivative, is a critical component in advanced solid propellant formulations, where it functions as a burning rate catalyst. Its concentration directly influences the ballistic properties of the propellant, making accurate and precise measurement essential for quality control, performance prediction, and stability assessment. This document provides detailed application notes and protocols for the quantitative analysis of this compound in propellant matrices using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique for this compound quantification depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the recommended methods.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, UV detectionSeparation based on volatility and mass-to-charge ratioAbsorption of UV-visible light by the iron core
Selectivity HighVery HighModerate to Low
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (µg/mL)
Sample Throughput ModerateModerate to LowHigh
Instrumentation Cost ModerateHighLow
Primary Application Routine quality control, stability studiesConfirmatory analysis, impurity profilingRapid screening, process monitoring

Experimental Protocols

Sample Preparation: Extraction of this compound from Propellant Matrix

A crucial step for accurate analysis is the efficient extraction of this compound from the solid propellant binder.

Materials:

  • Propellant sample containing this compound

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Syringe filters (0.45 µm, PTFE)

  • Ultrasonic bath

  • Vortex mixer

Protocol:

  • Accurately weigh approximately 1 gram of the propellant sample into a 50 mL volumetric flask.

  • Add 25 mL of dichloromethane to the flask.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate the dissolution of the binder and the extraction of this compound.

  • Allow the solution to cool to room temperature.

  • Dilute the solution to the 50 mL mark with dichloromethane and mix thoroughly using a vortex mixer.

  • Allow the solid propellant components to settle.

  • Carefully filter an aliquot of the supernatant through a 0.45 µm PTFE syringe filter into a clean vial for analysis.

  • For HPLC and UV-Vis analysis, a further dilution with the mobile phase or a suitable solvent may be necessary to bring the concentration within the linear range of the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the routine quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (95:5 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase, ranging from 1 µg/mL to 100 µg/mL.

  • Calibration: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered and diluted propellant extract.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary (HPLC-UV):

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (RSD) < 2%
Recovery 98-102%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for confirmatory analysis and the identification of potential degradation products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for organometallic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-550 m/z

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound in dichloromethane, ranging from 0.1 µg/mL to 10 µg/mL.

  • Calibration: Inject the standard solutions and construct a calibration curve based on the peak area of a characteristic ion of this compound.

  • Sample Analysis: Inject the filtered propellant extract.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary (GC-MS):

ParameterTypical Value
Linearity (R²) > 0.998
Limit of Detection (LOD) ~10 ng/mL
Limit of Quantification (LOQ) ~50 ng/mL
Precision (RSD) < 5%
Recovery 95-105%
UV-Vis Spectrophotometry

This technique provides a rapid and cost-effective method for screening this compound concentration, particularly in a production environment.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Method Parameters:

  • Solvent: Dichloromethane or a suitable solvent that does not absorb in the analytical wavelength range.

  • Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance for this compound (typically around 440 nm for ferrocene derivatives).[2]

  • Blank: Use the same solvent as used for the sample and standards.

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent, with concentrations appropriate to generate an absorbance between 0.1 and 1.0 AU.

  • Calibration: Measure the absorbance of each standard at the λmax and create a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the filtered and diluted propellant extract.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve. Note that this method is susceptible to interference from other propellant components that may absorb at the same wavelength.

Quantitative Data Summary (UV-Vis Spectrophotometry):

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~5 µg/mL
Precision (RSD) < 3%
Recovery 90-110% (matrix dependent)

Visualizations

This compound's Role as a Burning Rate Catalyst

This compound accelerates the decomposition of ammonium perchlorate (AP), the primary oxidizer in many solid propellants. This catalytic action increases the overall burning rate of the propellant.

Catocene_Catalytic_Mechanism This compound This compound Fe_species Iron-containing Species (e.g., Fe₂O₃) This compound->Fe_species Decomposition AP Ammonium Perchlorate (AP) (Oxidizer) AP_Decomp Accelerated AP Decomposition AP->AP_Decomp Binder Binder (e.g., HTPB) Gas_Products Gaseous Products Binder->Gas_Products Fe_species->AP_Decomp Catalyzes AP_Decomp->Gas_Products

Caption: Catalytic mechanism of this compound in a solid propellant.

General Analytical Workflow for this compound Quantification

The following diagram illustrates the general workflow for determining the concentration of this compound in a propellant sample.

Analytical_Workflow Start Propellant Sample Extraction Solvent Extraction (e.g., Dichloromethane) Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution Filtration->Dilution Analysis Instrumental Analysis Dilution->Analysis HPLC HPLC-UV Analysis->HPLC GCMS GC-MS Analysis->GCMS UVVis UV-Vis Analysis->UVVis Data Data Acquisition & Processing HPLC->Data GCMS->Data UVVis->Data Result This compound Concentration Data->Result

Caption: General workflow for this compound analysis in propellants.

References

Application Notes and Protocols: Utilizing Catocene to Modify the Pressure Exponent in Solid Propellants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview and detailed protocols for utilizing catocene as a burning rate modifier in solid propellants, with a specific focus on its role in reducing the pressure exponent. The information is intended to guide researchers in the formulation, testing, and analysis of this compound-containing propellants.

Introduction: The Role of Pressure Exponent and Burning Rate Modifiers

In the field of solid rocket propulsion, the performance of a propellant is critically defined by its burning rate, which is the speed at which the propellant surface recedes during combustion. This rate is highly dependent on the combustion chamber pressure. The relationship between the burning rate (r) and pressure (P) is empirically described by Vieille's Law:

r = aPⁿ

where 'a' is a constant dependent on the propellant composition and initial temperature, and 'n' is the pressure exponent .

The pressure exponent 'n' is a crucial parameter that dictates the sensitivity of the burning rate to changes in pressure. A high pressure exponent can lead to unstable combustion and potential catastrophic failure of the rocket motor, as small fluctuations in pressure can cause large, uncontrolled changes in the burning rate. Conversely, a low pressure exponent is desirable for stable and predictable motor operation.[1] Efficient composite solid propellants are characterized by a stable burning rate and a low pressure exponent.[1]

Burning rate modifiers are chemical additives incorporated into solid propellant formulations to tailor the combustion characteristics. Ferrocene-based compounds, such as this compound, have been extensively studied and utilized as highly effective burning rate catalysts.[2] this compound, a liquid ferrocene derivative, offers significant advantages, including excellent miscibility with common binders and reduced migration within the propellant grain, a common issue with solid catalysts.[2][3]

Mechanism of Action: How this compound Influences Combustion

The catalytic activity of this compound in ammonium perchlorate (AP)-based composite propellants is primarily attributed to its decomposition products. During combustion, this compound breaks down to form highly dispersed, nano-sized iron-containing species, predominantly iron oxides (Fe₂O₃).[4] These iron oxide particles act as catalysts at the interface between the binder and the AP oxidizer particles.

The catalytic mechanism involves the acceleration of the thermal decomposition of ammonium perchlorate. The iron oxide particles are believed to facilitate the breakdown of AP, leading to an increase in the overall heat release and a more efficient combustion process. This catalytic effect is most pronounced on the high-temperature decomposition of AP.[4] By accelerating the decomposition of the oxidizer, this compound effectively increases the propellant's burning rate. Furthermore, studies have shown that the presence of these iron-based catalysts can alter the combustion dynamics in a way that reduces the sensitivity of the burning rate to pressure, thereby lowering the pressure exponent.

G cluster_propellant Solid Propellant Matrix cluster_combustion Combustion Zone This compound This compound (Liquid, in binder) Fe2O3 Nano Iron Oxide (Fe₂O₃) (Catalyst Particles) This compound->Fe2O3 Thermal Decomposition AP Ammonium Perchlorate (AP) (Oxidizer) AP_Decomp Accelerated AP Decomposition AP->AP_Decomp Binder HTPB Binder (Fuel) Gas_Products Hot Gas Products (N₂, H₂O, CO₂, HCl) Binder->Gas_Products Combusts with oxidizer products Fe2O3->AP_Decomp Catalyzes AP_Decomp->Gas_Products

Figure 1: Catalytic action of this compound in a solid propellant.

Quantitative Data: Effect of this compound on Burning Rate and Pressure Exponent

The addition of this compound to a solid propellant formulation has a marked effect on its burning rate and pressure exponent. The following tables summarize quantitative data extracted from a study on HTPB/AP composite propellants.

Propellant Formulations

The baseline propellant formulation and variations with this compound are detailed below. All percentages are by weight.

ComponentDesignationFunctionControl (%)Formulation 1 (%)Formulation 2 (%)Formulation 3 (%)
Hydroxyl-terminated polybutadieneHTPB R45MBinder/Fuel1413.813.513
Ammonium Perchlorate (200 µm)APOxidizer86868686
This compoundCatalyst00.20.51.0
Isophorone diisocyanateIPDICuring Agentq.s.q.s.q.s.q.s.

q.s. = quantum sufficit (as much as is sufficient)

Burning Rate Data

The burning rates of the different propellant formulations were measured at various pressures.

Pressure (MPa)Control (mm/s)0.2% this compound (mm/s)0.5% this compound (mm/s)1.0% this compound (mm/s)
24.55.86.58.0
46.07.58.510.5
67.28.810.012.5
88.19.811.214.0
109.010.712.215.2
129.811.513.116.3
1410.512.213.917.3
1611.112.814.618.2
1811.713.415.319.0

Data adapted from DSTO-TR-0121.[5]

Calculated Pressure Exponents

The pressure exponent 'n' is determined from the slope of the log(burning rate) vs. log(pressure) plot.

Propellant FormulationPressure Exponent (n)
Control (0% this compound)0.45
0.2% this compound0.42
0.5% this compound0.40
1.0% this compound0.38

Experimental Protocols

The following are detailed protocols for the preparation of propellant samples and the determination of their burning rates.

Protocol for Composite Propellant Formulation

This protocol describes the preparation of a 100g batch of HTPB/AP composite propellant. Safety precautions for handling energetic materials must be strictly followed.

Materials and Equipment:

  • Hydroxyl-terminated polybutadiene (HTPB)

  • Ammonium Perchlorate (AP), desired particle size

  • This compound

  • Curing agent (e.g., IPDI)

  • Plasticizer (optional, e.g., DOA)

  • Bonding agent (optional)

  • Planetary mixer with vacuum capabilities

  • Casting molds

  • Curing oven

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.

Procedure:

  • Preparation: Ensure all glassware and equipment are clean and dry. Accurately weigh all propellant ingredients.

  • Binder Premix: In the planetary mixer bowl, combine the HTPB, plasticizer (if used), and this compound. Mix at a low speed for 15 minutes under vacuum to ensure a homogeneous liquid phase and to remove any entrapped air.

  • Addition of Oxidizer: Gradually add the ammonium perchlorate to the binder premix while mixing at a low speed.

  • Final Mixing: Once all the AP is incorporated, continue mixing under vacuum for 60-90 minutes. The final propellant slurry should be uniform and free of lumps.

  • Casting: Pour the propellant slurry into the molds. Take care to avoid introducing air bubbles.

  • Curing: Place the filled molds in a curing oven at a specified temperature (e.g., 60°C) for a period of 5-7 days.[6]

  • Sample Preparation: After curing, carefully remove the propellant strands from the molds for burning rate testing.

Protocol for Burning Rate Determination using a Strand Burner

A strand burner is a high-pressure vessel used to measure the linear burning rate of a solid propellant sample.

Equipment:

  • Crawford-type strand burner (high-pressure vessel)

  • Propellant strands of known dimensions

  • Ignition system (e.g., nichrome wire)

  • Timing system (e.g., thermocouples or break-wires embedded in the strand)

  • Pressurization system (e.g., nitrogen gas cylinder and regulator)

  • Data acquisition system

Procedure:

  • Sample Preparation: Cut the cured propellant into strands of uniform cross-section (e.g., 5mm x 5mm x 50mm). Embed timing wires or thermocouples at a known distance apart.

  • Mounting: Securely mount the propellant strand in the holder within the strand burner. Connect the ignition and timing circuits.

  • Sealing and Purging: Seal the strand burner. Purge the vessel with an inert gas like nitrogen to remove all oxygen.

  • Pressurization: Pressurize the strand burner to the desired test pressure with nitrogen.

  • Ignition: Activate the ignition system to ignite one end of the propellant strand.

  • Data Recording: The data acquisition system will record the time it takes for the flame front to travel between the two timing wires.

  • Depressurization and Safety Check: After the burn is complete, safely depressurize the vessel and ensure the propellant is fully extinguished.

  • Calculation: The burning rate (r) is calculated by dividing the distance between the timing wires (L) by the measured time interval (t): r = L / t .

  • Repeat: Repeat the procedure for a range of pressures to generate a burning rate vs. pressure curve.

G cluster_prep Propellant Preparation cluster_test Burning Rate Testing cluster_analysis Data Analysis A Weigh Ingredients B Binder Premix (HTPB + this compound) A->B C Add AP Oxidizer B->C D Final Mix (under vacuum) C->D E Cast into Molds D->E F Cure in Oven E->F G Prepare Strand Sample F->G H Mount in Strand Burner G->H I Seal and Pressurize H->I J Ignite Sample I->J K Record Burn Time J->K L Calculate Burning Rate K->L M Plot log(r) vs. log(P) L->M N Determine Slope (n) M->N

Figure 2: Experimental workflow for evaluating this compound's effect.

Conclusion

This compound is a highly effective liquid burning rate modifier for composite solid propellants. Its primary advantages include its ability to significantly increase the burning rate while simultaneously reducing the pressure exponent, leading to more stable and predictable rocket motor performance. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the use of this compound in their own propellant formulations. As with all work involving energetic materials, strict adherence to safety protocols is paramount.

References

Application Notes and Protocols: The Role of Catocene in the Combustion of Ammonium Perchlorate-Based Propellants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catocene, a ferrocene derivative with the chemical name 2,2'-bis(ethylferrocenyl)propane, is a high-efficiency liquid burning rate catalyst integral to the performance of modern ammonium perchlorate (AP)-based composite solid propellants.[1][2][3] Its primary function is to accelerate the combustion of the propellant in a controlled manner, thereby influencing key performance parameters such as thrust and burn time. As a liquid, this compound offers excellent miscibility with common propellant binders like hydroxyl-terminated polybutadiene (HTPB), ensuring uniform dispersion and consistent catalytic activity throughout the propellant grain.[2] This document provides detailed application notes on the role of this compound, quantitative data on its performance, and standardized protocols for its synthesis and the evaluation of its effects on propellant combustion.

Mechanism of Action

The catalytic activity of this compound in AP-based propellants is primarily attributed to its thermal decomposition products. During combustion, this compound degrades to form highly dispersed, nano-sized iron oxide particles. These iron species act as potent catalysts for the thermal decomposition of ammonium perchlorate, the primary oxidizer in the propellant mixture.[2] The catalytic effect is most pronounced at the interface between the AP particles and the binder matrix.[4]

The proposed mechanism involves the following key steps:

  • Thermal Decomposition of this compound: At the elevated temperatures of combustion, this compound decomposes to yield highly reactive iron-containing species.

  • Catalysis of AP Decomposition: These iron species significantly lower the decomposition temperature of AP, accelerating the rate of gas generation. This leads to a more rapid and efficient combustion process.

  • Enhanced Heat Transfer: The presence of these catalytic particles can also enhance heat transfer within the propellant matrix, further promoting the decomposition of both the AP and the binder.

This catalytic action leads to a significant increase in the propellant's linear burn rate and can also favorably modify the pressure exponent, which describes the sensitivity of the burn rate to changes in combustion chamber pressure.[2]

Quantitative Data Presentation

The addition of this compound to AP/HTPB-based propellants has a quantifiable impact on their combustion characteristics. The following tables summarize the typical effects observed.

This compound Concentration (% by weight)Burn Rate at 10 MPa (mm/s)Burn Rate Enhancement (%)
0 (Reference Propellant)~100
0.2~1330
0.5~1550
1.0~1880
3.0~22120

Table 1: Effect of this compound Concentration on the Burn Rate of a typical AP/HTPB Propellant at 10 MPa.[4]

ParameterWithout this compoundWith 1% this compound
AP High-Temperature Decomposition Peak (°C)~450~350-400
Pressure Exponent (n)~0.5-0.6~0.3-0.4

Table 2: Typical Impact of this compound on Ammonium Perchlorate Decomposition Temperature and Propellant Pressure Exponent.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes a general method for the synthesis of this compound for research purposes.

Materials:

  • Ethylferrocene

  • Acetone (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, chromatography column.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylferrocene in an excess of anhydrous acetone.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Quench the reaction by carefully pouring the mixture into a beaker of ice water.

  • Extract the product into dichloromethane using a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to isolate the this compound isomers.

  • Combine the fractions containing the product and remove the solvent to yield purified this compound as a viscous, reddish-brown liquid.[1][2]

Preparation of AP/HTPB Propellant Samples with this compound

Materials:

  • Ammonium perchlorate (AP), bimodal particle size distribution (e.g., 200 µm and 20 µm)

  • Hydroxyl-terminated polybutadiene (HTPB) binder

  • This compound

  • Curing agent (e.g., isophorone diisocyanate - IPDI)

  • Plasticizer (e.g., dioctyl adipate - DOA)

  • Bonding agent

  • Antioxidant

  • Vertical planetary mixer with vacuum capabilities

  • Curing oven

Procedure:

  • Ensure all equipment is clean, dry, and grounded.

  • In the mixer bowl, combine the HTPB binder, plasticizer, bonding agent, and antioxidant. Mix for 15 minutes.

  • Add the desired amount of this compound to the mixture and mix for another 15 minutes to ensure homogeneous dispersion.

  • Under vacuum, slowly add the fine and then the coarse ammonium perchlorate to the mixture. Continue mixing under vacuum for 60-90 minutes.

  • Add the curing agent and mix for a final 20-30 minutes under vacuum.

  • Cast the propellant slurry into molds of the desired geometry for burn rate testing (e.g., cylindrical strands).

  • Cure the cast propellant in an oven at a specified temperature (e.g., 60°C) for a period of 5-7 days.

  • Once cured, carefully demold the propellant samples. For strand samples, inhibit the sides with a suitable non-combustible coating to ensure linear burning.

Burn Rate Measurement using a Crawford-Type Strand Burner

Equipment:

  • Crawford-type strand burner (pressurized vessel)

  • Nitrogen gas supply

  • Ignition system (e.g., nichrome wire)

  • Data acquisition system to record pressure and burn time

  • Inhibited propellant strands of known length

Procedure:

  • Measure the length of the inhibited propellant strand accurately.

  • Mount the strand in the holder within the Crawford bomb.

  • Attach the ignition wire to the top of the propellant strand.

  • Seal the bomb and pressurize it with nitrogen to the desired test pressure.

  • Activate the ignition system to ignite the propellant strand.

  • The data acquisition system will record the time it takes for the flame front to travel between two embedded wires or via acoustic detection, as well as the chamber pressure.

  • Depressurize the bomb and remove the remains of the propellant strand.

  • Calculate the linear burn rate by dividing the known distance between the measurement points by the recorded time interval.

  • Repeat the procedure for a range of pressures to determine the burn rate versus pressure relationship.

Thermal Analysis using Differential Scanning Calorimetry (DSC)

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Nitrogen or argon purge gas

Procedure:

  • Prepare a small, representative sample of the cured propellant (typically 1-5 mg).

  • Accurately weigh the sample and place it in a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (nitrogen or argon).

  • Record the heat flow as a function of temperature.

  • The resulting thermogram will show exothermic peaks corresponding to the decomposition of the propellant components.

  • Analyze the thermogram to determine the onset temperature and peak temperature of the AP decomposition, which will be lowered in the presence of this compound.

Visualizations

Catalytic_Mechanism Figure 1: Catalytic Mechanism of this compound This compound This compound Iron_Species Nano-sized Iron Oxide Particles (Fe2O3) This compound->Iron_Species Heat Heat from Combustion Heat->this compound Decomposition Interface AP/Binder Interface Iron_Species->Interface Catalytic Action AP Ammonium Perchlorate (AP) AP->Interface Binder HTPB Binder Binder->Interface AP_Decomp Accelerated AP Decomposition Interface->AP_Decomp Gas_Products Gaseous Products (O2, Cl2, etc.) AP_Decomp->Gas_Products Combustion Enhanced Propellant Combustion Gas_Products->Combustion Experimental_Workflow Figure 2: Experimental Workflow cluster_synthesis This compound Synthesis cluster_propellant Propellant Formulation cluster_testing Performance Evaluation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Mixing Mixing of Ingredients Purification->Mixing Casting Casting of Propellant Mixing->Casting Curing Curing Casting->Curing Burn_Rate Burn Rate Measurement Curing->Burn_Rate DSC Thermal Analysis (DSC) Curing->DSC

References

Application Notes and Protocols for Evaluating the Catalytic Activity of Catocene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catocene, with the chemical name 2,2'-bis(ethylferrocenyl)propane, is a ferrocene derivative recognized for its significant catalytic properties.[1][2] Its primary and most extensively documented application is as a highly effective burning rate catalyst in composite solid propellants.[3][4] In this role, this compound enhances the thermal decomposition of oxidizers like ammonium perchlorate (AP), leading to a controlled and accelerated combustion process.[4][5] Beyond this principal application, the broader class of ferrocene derivatives is valued in various chemical transformations, including organic synthesis, suggesting potential underexplored applications for this compound.[6]

These application notes provide detailed methodologies for evaluating the catalytic activity of this compound, with a primary focus on its role in solid propellants, and also touch upon general principles applicable to other potential catalytic reactions.

Catalytic Mechanism of this compound in Ammonium Perchlorate (AP) Decomposition

The catalytic activity of this compound in the thermal decomposition of ammonium perchlorate is understood to proceed via a heterogeneous mechanism at the interface between the binder and the oxidizer in a solid propellant matrix.[4] The proposed mechanism involves the following key steps:

  • Decomposition of this compound: During combustion, this compound decomposes to form highly dispersed, microfine iron oxide (Fe₂O₃) particles.[4]

  • Catalytic Action of Fe₂O₃: These in-situ generated iron oxide nanoparticles possess a large surface area and act as the primary catalytic species.[4]

  • Interfacial Reactions: The Fe₂O₃ particles catalyze the decomposition of ammonium perchlorate at the binder/oxidizer interface, thereby accelerating the overall combustion rate of the propellant.[4][5]

This mechanism highlights that this compound serves as a precursor to the active catalyst.

Catocene_Catalytic_Mechanism cluster_propellant Solid Propellant Matrix cluster_combustion Combustion Process This compound This compound AP_Binder Ammonium Perchlorate (AP) / Binder Interface This compound->AP_Binder Dispersion Fe2O3 In-situ formed Fe₂O₃ nanoparticles AP_Binder->Fe2O3 Heat Decomposition Accelerated AP Decomposition Fe2O3->Decomposition Catalysis Gas_Products Gaseous Products (N₂O, NO₂, etc.) Decomposition->Gas_Products Experimental_Workflow cluster_tga_dsc Protocol 1: TGA/DSC Analysis cluster_burn_rate Protocol 2: Burn Rate Measurement prep1 Sample Preparation (AP + this compound mixture) analysis1 TGA/DSC Measurement (multiple heating rates) prep1->analysis1 data1 Data Analysis (Decomposition T, Ea) analysis1->data1 comparison Compare Catalytic Performance data1->comparison prep2 Propellant Formulation and Sample Casting analysis2 Strand Burner or Test Motor Firing prep2->analysis2 data2 Data Analysis (Burn Rate vs. Pressure) analysis2->data2 data2->comparison start Start Evaluation start->prep1 start->prep2 end End comparison->end

References

Application Notes and Protocols for Catocene in a Research Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: CAT-RN-20251113 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Catocene, also known as 2,2'-bis(ethylferrocenyl)propane, is an organometallic compound belonging to the ferrocene family. While its primary industrial application is as a burning rate catalyst in solid propellants, the unique properties of ferrocene derivatives have garnered interest in various research fields, including drug development.[1][2] Ferrocene-containing compounds are noted for their stability, low toxicity, and reversible redox properties, making them promising candidates for therapeutic agents, particularly in oncology.[1]

This document provides a comprehensive protocol for the safe handling of this compound in a research laboratory setting. It also includes application notes on its potential use in cancer research and a detailed experimental protocol for assessing its cytotoxic effects on cancer cell lines.

Chemical and Physical Properties

This compound is a brown-red viscous liquid at room temperature.[3] It is stable under normal laboratory conditions when stored in a sealed container.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Name 2,2'-Bis(ethylferrocenyl)propane[4][5]
Synonym(s) This compound, BEFP
CAS Number 37206-42-1, 69279-97-6[4][5]
Molecular Formula C₂₇H₃₂Fe₂[4][5]
Molecular Weight 468.25 g/mol [4][5]
Appearance Brown-red viscous liquid[3]
Density (20°C) 1.2910 - 1.2960 g/cm³[3]
Purity ≥97.5%[3]
Iron Content 23.3 - 24.3% (m/m)[3]
Stability Stable at room temperature in a sealed container.[3]

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before handling this compound and adhere to the safety precautions outlined below.

GHS Hazard Classification

Table 2: GHS Hazard Statements for this compound

Hazard CodeStatementReference(s)
H302Harmful if swallowed.[6]
H312Harmful in contact with skin.[6]
H317May cause an allergic skin reaction.[6]
H319Causes serious eye irritation.[6]
H360May damage fertility or the unborn child.[6]
H373May cause damage to organs through prolonged or repeated exposure.[6]
H410Very toxic to aquatic life with long lasting effects.[6]
Toxicological Data

There is a discrepancy in the reported acute oral toxicity of this compound. While some sources report a high LD50 value in rats, suggesting low acute toxicity, the official GHS classification indicates that the substance is harmful if swallowed.[4][6][7] Therefore, it is imperative to handle this compound with the assumption that it is harmful by ingestion.

Table 3: Acute Toxicity Data for this compound

TestSpeciesRouteValueReference(s)
LD50RatOral> 2000 mg/kg or > 20,000 mg/kg[5][8]
LD50MouseOral> 500 mg/kg[4][5]

Protocol for Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[9]

  • Skin Protection: Wear a lab coat and impervious, flame-resistant clothing.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.

  • Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of vapors. If exposure limits are exceeded, use a full-face respirator.[9]

Handling Procedures
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is worn correctly. An emergency eyewash station and safety shower must be accessible.

  • Dispensing: As this compound is a viscous liquid, use a positive displacement pipette or a glass syringe for accurate and safe transfer. Avoid creating aerosols.

  • Inert Atmosphere: While this compound is stable in air, many organometallic compounds are sensitive to air and moisture. For reactions requiring anhydrous conditions, handle this compound using standard air-free techniques such as a Schlenk line or in a glovebox.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[10]

Storage
  • Store this compound in a tightly closed, original container.

  • Keep in a cool, dry, and well-ventilated area.

  • Some suppliers recommend sealing the container with nitrogen to prevent degradation over long-term storage.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents.[4][5]

  • Store in a locked cabinet or area accessible only to authorized personnel.[10]

Spill and Waste Disposal
  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for hazardous waste. For large spills, evacuate the area and contact the institution's environmental health and safety department.

  • Waste Disposal: Dispose of this compound waste and contaminated materials through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or down the drain. Avoid release to the environment.[10]

Application Note: Potential of this compound in Cancer Research

Ferrocene and its derivatives have emerged as a promising class of organometallic compounds for cancer therapy.[1] Their mechanism of action is distinct from traditional platinum-based drugs, which may help overcome drug resistance.[1][11]

The anticancer activity of many ferrocene compounds is linked to their ability to generate reactive oxygen species (ROS) within cancer cells.[12][13][14] This is often initiated by the oxidation of the iron(II) center to iron(III), which can participate in Fenton-like reactions, leading to oxidative stress. The resulting cellular damage can trigger programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway.[12][14]

Key events in this proposed mechanism include:

  • Disruption of the mitochondrial membrane potential.[15][16]

  • Release of cytochrome c from the mitochondria into the cytoplasm.[12][14]

  • Activation of a cascade of enzymes called caspases (specifically caspase-9 and caspase-3), which execute the apoptotic program.[12][14]

  • Regulation of the process by Bcl-2 family proteins.[12][14]

Given its bis-ferrocenyl structure, this compound is a candidate for investigation as a cytotoxic agent. Research into its specific effects on cancer cell lines could reveal novel therapeutic potential.

G Diagram 1: Proposed Mechanism of Action for Ferrocene Derivatives This compound This compound CellUptake Cellular Uptake This compound->CellUptake ROS Generation of Reactive Oxygen Species (ROS) CellUptake->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Diagram 2: Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_cell_culture Cell Culture cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (in DMSO) Working Prepare Working Solutions (in Culture Medium) Stock->Working Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Treat Cells with This compound Solutions Incubate1->Treat Incubate2 Incubate 48-72h (Compound Exposure) Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h (Formazan Formation) MTT->Incubate3 Dissolve Dissolve Crystals (Add DMSO) Incubate3->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Calculate Calculate % Viability & Determine IC50 Read->Calculate

References

Troubleshooting & Optimization

How to improve the yield of Catocene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Catocene.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Crude Product Impure Reactants: The purity of ethylferrocene is critical. Impurities can lead to side reactions and reduce the overall yield.[1][2]Ensure high-purity ethylferrocene is used as the starting material. If necessary, purify the ethylferrocene prior to the condensation reaction.
Suboptimal Reaction Temperature: The condensation reaction is highly sensitive to temperature. Temperatures exceeding 70°C can result in the formation of higher molecular weight condensation products, thereby reducing the yield of this compound.[3]Maintain strict temperature control throughout the reaction. It is recommended to keep the reaction temperature below 70°C.
Incorrect Stoichiometry: An improper ratio of ethylferrocene to acetone can lead to incomplete reaction or the formation of unwanted byproducts.Optimize the molar ratio of the reactants. While a 1:1 stoichiometry is the theoretical basis, empirical optimization may be necessary.
Difficult Purification Formation of Isomers and Byproducts: The synthesis process naturally produces a mixture of binuclear and mononuclear ferrocene compounds, as well as various isomers of this compound, which have similar physical and chemical properties, making separation challenging.[1][4]Employ advanced purification techniques. For laboratory-scale, column chromatography is effective.[5][4] For larger scales, vapor distillation under an inert atmosphere has been shown to achieve high purity.[1][4] Dissolution-precipitation is another option for industrial-scale production.[5]
Presence of Unreacted Starting Materials: Incomplete reaction can leave significant amounts of ethylferrocene and acetone in the crude product, complicating the purification process.Monitor the reaction progress using techniques like TLC or GC to ensure completion. Consider adjusting reaction time or catalyst concentration if the reaction is consistently incomplete.
Product Purity Below 97.5% Ineffective Purification Method: The chosen purification method may not be suitable for removing all impurities to the desired level.For achieving very high purity (>99.0%), vapor distillation in an inert gas atmosphere is a highly effective method.[1][4] Flash column chromatography with a suitable eluent system (e.g., ether/hexane) can also yield high-purity this compound on a lab scale.[4]
Thermal Decomposition: this compound undergoes exothermic decomposition at approximately 180°C.[5] High temperatures during purification (e.g., distillation) can lead to product degradation.If using distillation, ensure it is performed under vacuum to lower the boiling point and avoid thermal decomposition. Keep the temperature of the distillation apparatus well below 180°C.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, chemically known as 2,2'-bis(ethylferrocenyl)propane, is typically synthesized through the condensation reaction of ethylferrocene with acetone.[1][5] This reaction is generally catalyzed by an acid, such as sulfuric acid.[1]

Q2: What are the critical parameters to control to maximize the yield of this compound?

A2: The most critical parameters are the purity of the starting materials, especially ethylferrocene, and the reaction temperature.[1] The condensation reaction should be maintained below 70°C to prevent the formation of undesirable side products.[3]

Q3: My final product is a viscous, dark red liquid, but the purity is low. What are the likely impurities?

A3: The crude product of this compound synthesis is often a mixture containing isomers of this compound, unreacted ethylferrocene, and other mononuclear or binuclear ferrocene compounds.[1][5][4] The formation of these byproducts is a common challenge in this synthesis.

Q4: What are the recommended methods for purifying this compound?

A4: The choice of purification method depends on the scale of the synthesis.

  • Laboratory Scale: Column chromatography is a primary and effective technique for obtaining high-purity this compound.[5][4]

  • Industrial/Large Scale: For larger quantities, dissolution-precipitation and vapor distillation under an inert atmosphere are more cost-effective and efficient methods.[5][4] Vapor distillation, in particular, has been reported to yield this compound with a purity exceeding 99.0%.[1]

Q5: What are the expected yield and purity for an optimized this compound synthesis?

A5: With careful control of reaction conditions and an effective purification method like vapor distillation in an inert atmosphere, it is possible to achieve a yield of over 94.0% and a purity of more than 99.0%.[1]

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound based on the condensation of ethylferrocene and acetone.

Materials:

  • High-purity ethylferrocene

  • Acetone

  • Sulfuric acid (catalyst)

  • Organic solvent (e.g., hexane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, dissolve high-purity ethylferrocene in an appropriate amount of acetone.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of sulfuric acid to the cooled mixture while stirring.

  • Maintain the reaction temperature below 70°C and continue stirring for the desired reaction time. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the crude product with an organic solvent like hexane.

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound as a viscous, dark red liquid.

Purification by Vapor Distillation

This protocol outlines the purification of crude this compound using vapor distillation under an inert atmosphere.

Apparatus:

  • Distillation flask

  • Steam generator

  • Condenser

  • Receiving flask

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Place the crude this compound into the distillation flask.

  • Assemble the vapor distillation apparatus.

  • Purge the entire system with an inert gas to remove any oxygen.

  • Maintain a gentle flow of the inert gas throughout the distillation process.

  • Introduce steam from the steam generator into the distillation flask containing the crude product.

  • The steam will vaporize the this compound, and the mixture of steam and this compound vapor will pass through the condenser.

  • Collect the condensed liquid, which will separate into an aqueous layer and a this compound layer, in the receiving flask.

  • Separate the this compound layer from the aqueous layer.

  • Dry the purified this compound to remove any residual water.

Data Summary

ParameterReported ValueSource
Yield (Optimized) > 94.0%[1]
Purity (after Vapor Distillation) > 99.0%[1]
Purity (Typical) > 97.5%[5]
Fe Content 23.3-24.3%[5]
Viscosity (@ 25°C) < 2.8 Pa·s[5]
Density (@ 20°C) 1.2910-1.2960 g/cm³[5]
Moisture Content < 0.08%[5]
Volatilization Loss < 2.0%[5]
Exothermic Decomposition Temp. ~180°C[5]

Visualizations

Catocene_Synthesis_Workflow Start Start Reactants High-Purity Ethylferrocene + Acetone Start->Reactants Reaction Acid-Catalyzed Condensation (Temp < 70°C) Reactants->Reaction Crude_Product Crude this compound Mixture (Isomers, Byproducts) Reaction->Crude_Product Purification Purification Crude_Product->Purification Lab_Scale Column Chromatography Purification->Lab_Scale Lab Scale Large_Scale Vapor Distillation (Inert Atmosphere) Purification->Large_Scale Large Scale Pure_this compound High-Purity this compound (>99%) Lab_Scale->Pure_this compound Large_Scale->Pure_this compound End End Pure_this compound->End

Caption: Workflow for the synthesis and purification of high-purity this compound.

Troubleshooting_Logic Problem Low Yield or Purity Issue Check_Reactants Check Reactant Purity Problem->Check_Reactants Check_Temp Verify Reaction Temperature Check_Reactants->Check_Temp Pure Purify_Reactants Purify Starting Materials Check_Reactants->Purify_Reactants Impure Check_Purification Evaluate Purification Method Check_Temp->Check_Purification Correct Control_Temp Maintain Temp < 70°C Check_Temp->Control_Temp Too High Optimize_Purification Optimize Purification (e.g., Vapor Distillation) Check_Purification->Optimize_Purification Ineffective Solution Improved Yield and Purity Check_Purification->Solution Effective Purify_Reactants->Check_Temp Control_Temp->Check_Purification Optimize_Purification->Solution

Caption: Troubleshooting logic for improving this compound synthesis yield and purity.

References

Challenges in the purification of crude Catocene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Catocene Purification.

This compound is a novel organometallic compound showing significant promise as a catalyst in asymmetric synthesis. As a metallocene derivative, it is highly sensitive to air and moisture, presenting unique challenges during its purification from crude reaction mixtures. This guide provides troubleshooting advice and detailed protocols to assist researchers in obtaining high-purity this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of crude this compound.

Question: My final this compound product shows low purity, with broad peaks in the NMR spectrum. What are the likely causes and solutions?

Answer: Low purity is a frequent issue, often stemming from several sources. Here are the most common causes and their respective solutions:

  • Product Decomposition: this compound is air- and moisture-sensitive. Exposure to the atmosphere, even for brief periods, can lead to decomposition, resulting in impurities.

    • Solution: Ensure all purification steps are conducted under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. All solvents must be rigorously dried and deoxygenated before use.

  • Co-elution of Impurities: Structurally similar byproducts or unreacted starting materials may have similar polarities to this compound, causing them to co-elute during column chromatography.

    • Solution: Optimize your chromatography conditions. Experiment with different solvent systems to maximize the separation (ΔRf) between this compound and the impurities. Using a less polar solvent system with a gradual polarity gradient can often improve resolution. Consider using a different stationary phase, such as alumina instead of silica gel, as this can alter the elution order.[1]

  • Residual Solvent: High-boiling point solvents used in the reaction or purification can be difficult to remove.

    • Solution: After purification, dry the product under high vacuum for an extended period. If residual solvent persists, gently heating the sample under vacuum can help, but this should be done with caution to avoid thermal decomposition. A final wash with a volatile, non-polar solvent in which this compound is sparingly soluble can also be effective.

Question: I'm experiencing a very low yield after recrystallization. How can I improve my recovery?

Answer: Low recovery during recrystallization is typically due to suboptimal solvent choice or procedural errors.[2][3][4][5]

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve this compound completely at an elevated temperature but poorly at low temperatures.[2][3] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

    • Solution: Perform a thorough solvent screen to find the optimal solvent or solvent mixture. A good starting point is a binary solvent system, such as Toluene/Hexane or THF/Pentane, where this compound is soluble in the first solvent and insoluble in the second (the anti-solvent). Add the anti-solvent dropwise to a concentrated solution of crude this compound in the primary solvent until turbidity is observed, then warm to redissolve and cool slowly.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low yield.[3]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Add the solvent in small portions to the heated mixture until all the solid has just dissolved.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil, which traps impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal formation. Ensure the flask is not disturbed during this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include unreacted starting materials, byproducts from side reactions, and decomposition products.[6] For instance, if this compound is synthesized from a lithium salt of the cyclopentadienyl ligand and a metal halide, common impurities could be residual metal salts (e.g., LiCl) and oligomeric species.[6]

Q2: Can I use silica gel for the column chromatography of this compound?

A2: While silica gel can be used, its acidic nature can sometimes cause decomposition of sensitive organometallic compounds.[1] If you observe streaking on your TLC plate or significant decomposition during the column, consider deactivating the silica gel by treating it with a small amount of a neutral amine (like triethylamine) in the eluent, or switch to a more inert stationary phase like neutral alumina.

Q3: My this compound product is an oil and won't crystallize. What should I do?

A3: Oiling out can occur if the melting point of the compound is lower than the temperature of the recrystallization solution, or if there are significant impurities present.[4] Try using a lower-boiling point solvent system. If that doesn't work, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of pure this compound. If the product remains an oil, purification by chromatography is likely the best alternative.

Quantitative Data Summary

The following tables provide sample data to guide the optimization of your purification protocol.

Table 1: Comparison of Solvent Systems for Column Chromatography of Crude this compound

Solvent System (v/v)Rf of this compoundRf of Main ImpurityResolution (ΔRf)Yield (%)Purity (%)
Hexane:Ethyl Acetate (9:1)0.450.400.057588
Hexane:Toluene (7:3)0.350.200.158295
Pentane:Diethyl Ether (95:5)0.500.600.107892

Table 2: Effect of Recrystallization Conditions on this compound Yield and Purity

Solvent SystemCooling MethodFinal Temperature (°C)Yield (%)Purity (%)
TolueneSlow Cool to RT256598
Toluene/Hexane (1:3)Slow Cool, then Fridge48599
THF/Pentane (1:4)Slow Cool, then Freezer-2092>99
DichloromethaneFast Cool (Ice Bath)05096

Experimental Protocols

Protocol 1: Purification of Crude this compound by Column Chromatography under Inert Atmosphere

  • Preparation: Assemble a glass chromatography column and pack it with silica gel (or neutral alumina) as a slurry in the initial, non-polar eluent (e.g., Hexane). Ensure the setup is under a positive pressure of nitrogen or argon. All solvents must be deoxygenated and dried prior to use.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., toluene). Pre-adsorb this solution onto a small amount of silica gel, and then carefully add the dried, free-flowing powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% Hexane) and gradually increase the polarity by adding a more polar solvent (e.g., Toluene or Diethyl Ether) according to the separation determined by TLC analysis.

  • Fraction Collection: Collect fractions in Schlenk tubes under an inert atmosphere.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of this compound using a Two-Solvent System

  • Setup: Place the crude this compound in a Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Under an inert atmosphere, add the minimum amount of a "good" solvent (e.g., Toluene or THF) at room temperature to dissolve the solid.

  • Precipitation: Slowly add a "poor" solvent (an anti-solvent, e.g., Hexane or Pentane) dropwise while stirring until the solution becomes persistently cloudy.

  • Redissolution: Gently warm the flask until the solution becomes clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4°C) or freezer (-20°C) for several hours or overnight to maximize crystal formation.

  • Isolation: Isolate the crystals by filtration under inert atmosphere using a cannula or a filter frit, washing with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under high vacuum.

Visualizations

experimental_workflow crude Crude this compound (Air-sensitive solid) dissolve Dissolve in minimal dried/deoxygenated solvent crude->dissolve load Load onto Column (under inert atmosphere) dissolve->load chromatography Column Chromatography (e.g., Hexane -> Toluene gradient) load->chromatography collect Collect Fractions (in Schlenk tubes) chromatography->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Solvent Removal (under vacuum) combine->evaporate pure Pure this compound evaporate->pure

Caption: Workflow for the purification of crude this compound.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low Purity after Column Chromatography cause1 Decomposition on Column start->cause1 Streaking on TLC? cause2 Co-elution of Impurities start->cause2 Poor separation on TLC? cause3 Column Overloaded start->cause3 Broad bands on column? sol1 Use deactivated silica/alumina Run column faster cause1->sol1 sol2 Optimize solvent system (TLC) Use a longer column cause2->sol2 sol3 Use less crude material Increase column diameter cause3->sol3

Caption: Troubleshooting low purity in this compound purification.

References

Addressing viscosity issues of Catocene during propellant mixing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing viscosity issues that may arise during the mixing of propellants containing Catocene.

Troubleshooting Guide

This guide offers solutions to common viscosity-related problems encountered during propellant mixing with this compound.

Question: My propellant slurry has become excessively viscous after adding this compound. What are the potential causes and how can I resolve this?

Answer:

An unexpected increase in slurry viscosity after the addition of this compound can be attributed to several factors. A systematic approach to identifying the root cause is crucial for effective troubleshooting.

Potential Causes and Solutions:

  • High this compound Concentration: While this compound is a liquid and can act as a plasticizer, excessively high concentrations can alter the liquid-to-solid ratio of the binder system, potentially leading to increased viscosity.

    • Solution: Review the formulation to ensure the this compound concentration is within the recommended range (typically 0.5-2.0% by weight).[1] If a higher concentration is necessary for the desired burn rate, consider a concurrent reduction in other solid components or an increase in a compatible plasticizer.

  • Interaction with Other Formulation Components: this compound, as a ferrocene derivative, could potentially interact with other ingredients in the mix, such as bonding agents or certain curatives, leading to an increase in viscosity.

    • Solution: Investigate the compatibility of this compound with all other components in your formulation. Consider a staged addition of ingredients. For instance, adding this compound to the binder and plasticizer before introducing solid components might mitigate adverse interactions.

  • Mixing Temperature: The temperature of the propellant slurry during mixing significantly influences its viscosity.[2]

    • Solution: Ensure the mixing is performed at the recommended temperature for your specific binder system (e.g., typically around 65°C for HTPB-based propellants).[3] A lower-than-optimal temperature will result in higher viscosity.

  • Order of Addition: The sequence in which ingredients are added to the mixer can impact the final viscosity of the slurry.

    • Solution: A common practice is to first mix the liquid components (binder, plasticizer, and this compound) to achieve a homogeneous liquid phase before gradually adding the solid components. This ensures proper wetting of the solid particles and can prevent a rapid increase in viscosity.

Below is a troubleshooting workflow to address high viscosity issues:

TroubleshootingWorkflow start High Viscosity Observed check_concentration Is this compound concentration within recommended range? start->check_concentration adjust_concentration Adjust this compound concentration or other formulation ratios. check_concentration->adjust_concentration No check_compatibility Are all components compatible with this compound? check_concentration->check_compatibility Yes end_good Viscosity Issue Resolved adjust_concentration->end_good investigate_interaction Investigate component interactions. Consider staged addition. check_compatibility->investigate_interaction No check_temperature Is mixing temperature correct? check_compatibility->check_temperature Yes investigate_interaction->end_good adjust_temperature Adjust mixing temperature to the recommended value. check_temperature->adjust_temperature No check_order Was the order of addition correct? check_temperature->check_order Yes adjust_temperature->end_good adjust_order Modify the order of addition. check_order->adjust_order No check_order->end_good Yes adjust_order->end_good

Troubleshooting workflow for high viscosity.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in propellant formulations?

A1: this compound, or 2,2′-Bis(ethylferrocenyl)propane, is a liquid burning rate catalyst used in composite solid propellants. Its primary function is to increase the propellant's burning rate and reduce the pressure exponent, leading to more stable and controlled combustion.[4]

Q2: How does the liquid form of this compound benefit propellant mixing?

A2: The liquid state of this compound allows for more uniform dispersion throughout the propellant matrix compared to solid catalysts. This homogeneity is crucial for achieving predictable and consistent burn rates.[5]

Q3: Can this compound act as a plasticizer?

A3: Yes, to some extent. Being a liquid additive, this compound can have a plasticizing effect, which can help to reduce the initial viscosity of the uncured propellant mixture.[6] However, its primary role is as a catalyst.

Q4: Are there any known incompatibilities of this compound with common propellant ingredients?

A4: While generally compatible with common binder systems like HTPB, interactions with specific bonding agents or curatives could potentially affect the rheological properties of the slurry. It is always recommended to perform compatibility tests with the specific formulation being used.

Q5: What is the typical concentration of this compound used in propellants?

A5: The typical concentration of this compound is between 0.5% and 2.0% of the total propellant weight.[1] It is advised not to exceed a 2% concentration by weight, as higher levels can increase the propellant's sensitivity to ignition.[1]

Data Presentation

The following table provides illustrative data on how the addition of a liquid plasticizer, Dioctyl Adipate (DOA), can affect the viscosity of a propellant slurry. While this data is not for this compound specifically, it demonstrates the general principle of how a liquid additive can influence viscosity. The actual effect of this compound may vary depending on the specific formulation.

Additive Concentration (% by weight)End-of-Mix Viscosity (Pa·s)
045
140
235
330
427

This table is for illustrative purposes and is based on typical effects of plasticizers on propellant slurry viscosity. Actual values for a specific formulation containing this compound should be determined experimentally.

Experimental Protocols

Protocol for Measuring Propellant Slurry Viscosity

This protocol outlines a standard procedure for measuring the viscosity of a composite propellant slurry using a rotational viscometer.

1. Equipment and Materials:

  • Rotational viscometer (e.g., Brookfield HADV-II+ with T-spindle)

  • Helipath stand

  • Constant temperature bath

  • Sample container (e.g., 500 ml beaker)

  • Propellant slurry sample

  • Personal Protective Equipment (PPE) as required for handling energetic materials.

2. Procedure:

  • Sample Preparation: Immediately after the final mixing of the propellant slurry, including the addition of the curative, carefully transfer a sample to the sample container.

  • Temperature Control: Place the sample container in the constant temperature bath set to the desired measurement temperature (e.g., 60°C). Allow the sample to reach thermal equilibrium.

  • Viscometer Setup:

    • Attach the T-spindle to the viscometer.

    • Position the viscometer with the Helipath stand over the sample container.

    • Lower the spindle into the center of the slurry until it is immersed to the proper depth as indicated by the viscometer's instructions.

  • Measurement:

    • Turn on the viscometer and the Helipath stand. The Helipath will slowly lower and raise the rotating spindle through the material, preventing channeling.

    • Set the viscometer to the desired rotational speed (RPM). It is recommended to take measurements at several RPMs to characterize the shear-thinning behavior of the slurry.

    • Allow the reading to stabilize for a set period (e.g., 60 seconds) before recording the viscosity value.

    • Repeat the measurement at different rotational speeds.

  • Data Recording: Record the viscosity, temperature, spindle type, and rotational speed for each measurement.

The experimental workflow is visualized in the following diagram:

ExperimentalWorkflow start Start: Propellant Slurry Prepared prep_sample Transfer slurry to sample container. start->prep_sample temp_control Place sample in constant temperature bath. prep_sample->temp_control setup_viscometer Set up rotational viscometer with T-spindle and Helipath. temp_control->setup_viscometer immerse_spindle Immerse spindle into the slurry. setup_viscometer->immerse_spindle start_measurement Start viscometer and Helipath. immerse_spindle->start_measurement set_rpm Set rotational speed (RPM). start_measurement->set_rpm record_data Record stabilized viscosity reading. set_rpm->record_data change_rpm Change RPM for next measurement. record_data->change_rpm end_measurement End: Data Collected record_data->end_measurement All RPMs tested change_rpm->set_rpm

Workflow for viscosity measurement.

References

How to prevent the agglomeration of Catocene in solid propellants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Catocene in solid propellant formulations. Our focus is to address challenges related to the agglomeration of solid particles within the propellant matrix that may be influenced by the presence of this compound.

Frequently Asked Questions (FAQs)

Q1: Does this compound itself agglomerate in solid propellants?

A1: No, this compound is a liquid burning rate catalyst.[1] Its liquid state is advantageous as it allows for homogeneous mixing and uniform dispersion throughout the solid propellant matrix, which helps to prevent the agglomeration issues often associated with solid catalysts.[1] The primary concern with ferrocene derivatives like this compound is not agglomeration of the catalyst itself, but rather its potential migration within the propellant over time.[2]

Q2: How does this compound function as a burning rate catalyst?

A2: During combustion, this compound decomposes to form highly dispersed iron-containing species.[1] These species act as catalysts at the interface between the propellant binder and the oxidizer particles (like ammonium perchlorate - AP), accelerating the thermal decomposition of the oxidizer and thereby increasing the burning rate of the propellant.[1]

Q3: Can this compound influence the agglomeration of other solid components in the propellant?

A3: While this compound itself does not agglomerate, its decomposition products (highly dispersed iron-containing species) can potentially influence the agglomeration of solid particles, such as aluminum powder, which is a common issue in metallized solid propellants.[3][4] The presence of these catalytic species can alter the combustion environment at the propellant surface, which may, in turn, affect how aluminum particles coalesce.

Q4: What is the primary factor driving agglomeration in aluminized solid propellants?

A4: The significant difference between the propellant's burning surface temperature (around 500–700 °C) and the ignition temperature of aluminum particles (1400–2100 °C) is a primary cause for the formation of large agglomerates.[5] As the propellant burns, aluminum particles emerge and can aggregate on the burning surface before they ignite.[5][6]

Troubleshooting Guide

This guide addresses specific issues related to the agglomeration of solid particles in propellants containing this compound.

Issue Potential Causes Troubleshooting/Experimental Protocols
Increased agglomeration of aluminum particles observed after the addition of this compound. Altered surface chemistry due to this compound decomposition products. The iron species may interact with the aluminum oxide layer, affecting particle coalescence.Protocol 1: Surface Coating of Aluminum Particles. 1. Coat aluminum particles with a thin layer of a refractory material (e.g., Al2O3, ZrO2) or a reactive polymer (e.g., PTFE) prior to incorporation into the propellant mix.[7] 2. Prepare two propellant batches: one with coated aluminum and this compound, and a control with uncoated aluminum and this compound. 3. Cure the propellants and conduct strand burner tests to measure burning rates and collect combustion residues. 4. Analyze the size of the collected agglomerates using sieve analysis or laser diffraction.
Inconsistent burning rates and pressure fluctuations in the motor. Non-uniform dispersion of this compound leading to localized areas of high catalytic activity, which could affect the agglomeration and combustion of aluminum particles differently across the propellant grain.Protocol 2: High-Shear Mixing Study. 1. Prepare several small batches of propellant slurry, varying the mixing time and intensity (shear rate) during the addition of this compound. 2. Use rheological measurements to assess the viscosity and dispersion quality of each slurry. 3. Cure the propellants and perform ballistic evaluation in a small-scale motor to assess the consistency of the burning rate and pressure profile.
Formation of large slag deposits in the rocket motor. Excessive agglomeration of aluminum particles leading to incomplete combustion and the formation of large molten alumina droplets that accumulate as slag.Protocol 3: Evaluation of Anti-Agglomeration Additives. 1. Introduce a small percentage (e.g., 1-5% by weight) of an anti-agglomeration additive, such as nano-sized silica or alumina, into the propellant formulation. 2. The high surface area of these additives can physically hinder the coalescence of molten aluminum particles on the burning surface. 3. Prepare and test propellants with and without the additive, keeping the this compound concentration constant. 4. Analyze the amount and nature of the slag collected from the motor post-firing.

Experimental Data Summary

The following table summarizes the effect of different strategies on reducing aluminum agglomerate size in solid propellants. While this data is not specific to this compound-containing propellants, it provides a general indication of the effectiveness of various anti-agglomeration techniques that can be applied in conjunction with this compound.

Anti-Agglomeration Strategy Initial Agglomerate Size (μm) Reduced Agglomerate Size (μm) Reference
Replacement of spherical aluminum with Al/LDPE (90/10 wt.%) particles75.829.0[5]
Replacement of spherical aluminum with Al/PTFE (70/30 wt.%) composite particles7625[8]
Increasing chamber pressure from 6 MPa to 10 MPa254121[9]

Visualizing Experimental Workflows and Logical Relationships

To aid in understanding the processes involved, the following diagrams illustrate key experimental workflows and logical relationships.

Agglomeration_Troubleshooting_Workflow start Start: Increased Aluminum Agglomeration Observed cause1 Potential Cause: Altered Surface Chemistry start->cause1 cause2 Potential Cause: Non-Uniform Dispersion start->cause2 cause3 Potential Cause: Sub-optimal Formulation start->cause3 protocol1 Protocol 1: Surface Coating of Al cause1->protocol1 protocol2 Protocol 2: High-Shear Mixing Study cause2->protocol2 protocol3 Protocol 3: Evaluate Anti-Agglomeration Additives cause3->protocol3 analyze Analyze Agglomerate Size & Combustion Performance protocol1->analyze protocol2->analyze protocol3->analyze end End: Optimized Formulation analyze->end

Caption: Troubleshooting workflow for addressing aluminum agglomeration.

Surface_Coating_Protocol cluster_prep Preparation cluster_formulation Propellant Formulation cluster_testing Testing & Analysis Al_uncoated Uncoated Aluminum Powder Coating Coating Process (e.g., CVD, Wet Chemistry) Al_uncoated->Coating Mix_uncoated Mix Propellant with Uncoated Al and this compound (Control) Al_uncoated->Mix_uncoated Al_coated Coated Aluminum Powder Coating->Al_coated Mix_coated Mix Propellant with Coated Al and this compound Al_coated->Mix_coated Cure Cure Propellants Mix_coated->Cure Mix_uncoated->Cure Burn Strand Burner Tests Cure->Burn Analyze Analyze Agglomerate Size and Burn Rate Burn->Analyze

Caption: Experimental workflow for Protocol 1: Surface Coating of Aluminum.

References

Troubleshooting inconsistent burn rates with Catocene-catalyzed propellants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Catocene-catalyzed propellants.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of this compound-catalyzed propellants, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Inconsistent or Unpredictable Burn Rates

  • Question: My propellant grains are exhibiting significant variations in burn rate from batch to batch, or even within the same grain. What are the likely causes and how can I resolve this?

  • Answer: Inconsistent burn rates are a common challenge and can often be attributed to the migration of the this compound catalyst.[1][2][3] this compound, being a liquid, can move through the propellant's polymer matrix over time, leading to areas with higher or lower catalyst concentrations.[1][3] This non-uniform distribution results in localized differences in burn rate, which can cause pressure fluctuations and potentially lead to motor failure.[1]

    Troubleshooting Steps:

    • Optimize Mixing and Curing: Ensure your mixing process achieves a homogeneous distribution of this compound throughout the propellant slurry. The viscosity of the uncured propellant can be affected by the catalyst, so adjustments to mixing time and temperature may be necessary.[1] A proper and complete curing process is also crucial to lock the catalyst in place.

    • Storage Conditions: Store propellant grains at a consistent and cool temperature. Elevated temperatures can accelerate catalyst migration.

    • Consider Alternative Catalysts: If migration remains a persistent issue, consider experimenting with solid ferrocene derivatives or polymeric ferrocene catalysts, which are less prone to migration.[4][5] Butacene is another liquid ferrocene derivative that has been developed to mitigate some of the migration issues associated with this compound.[6]

Issue 2: Higher-Than-Expected Burn Rates or Pressure Spikes

  • Question: I'm observing unexpectedly high burn rates and pressure spikes during motor testing. What could be causing this dangerous situation?

  • Answer: This is a critical issue that can compromise the structural integrity of your motor. The primary suspect is often catalyst migration leading to localized "hot spots" with dangerously high burn rates.[1] Propellants containing this compound are also inherently more sensitive to accidental ignition compared to those with less aggressive catalysts like iron oxide.[3]

    Troubleshooting Steps:

    • Review Catalyst Concentration: this compound is an aggressive burn rate modifier, and it is strongly advised not to exceed a 2.0% concentration by weight in the total propellant formulation.[3] Even small variations above the intended concentration can lead to significant increases in burn rate.

    • Examine the Propellant Grain: After curing, visually inspect the propellant grain for any signs of catalyst pooling or discoloration on the surface, which could indicate migration.

    • Reduce Catalyst Concentration: In your next formulation, consider reducing the this compound concentration to the lower end of the typical range (0.5% - 1.0%) to see if the burn rate becomes more manageable and predictable.[3][7]

Issue 3: Poor Mechanical Properties of the Cured Propellant

  • Question: My cured propellant grains are brittle or have low tensile strength and elongation. Could the this compound be affecting the mechanical properties?

  • Answer: Yes, while this compound's primary role is a burn rate catalyst, it can also influence the mechanical properties of the cured propellant. Some ferrocene derivatives can act as plasticizers, which would typically increase elongation.[4] However, improper curing or interactions between the catalyst and the binder can lead to undesirable mechanical characteristics.

    Troubleshooting Steps:

    • Verify Cure Inhibition: Ensure that the this compound is not interfering with the curing agent (e.g., diisocyanates). Some ferrocene derivatives have been reported to cause processing problems.[1] Conduct a small-scale cure test with just the binder, curing agent, and this compound to observe the curing behavior.

    • Adjust Curative Ratio: The addition of a liquid like this compound may slightly alter the required ratio of binder to curing agent. Consult your binder's technical data sheet and consider small adjustments to the curative ratio.

    • Evaluate Binder Compatibility: While this compound is generally used with HTPB-based propellants, ensure there are no known incompatibility issues with your specific binder system.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical concentration range for this compound in a propellant formulation?

    • A1: The typical concentration of this compound is between 0.5% and 2.0% of the total propellant weight.[3] It is strongly recommended not to exceed 2.0% due to the significant increase in burn rate and sensitivity.[3]

  • Q2: How does this compound compare to other burn rate catalysts like iron oxide?

    • A2: this compound is a more aggressive burn rate catalyst than iron oxide (Fe₂O₃), resulting in significantly higher burn rates for the same concentration.[4] It also offers a more favorable pressure exponent.[5][8] However, iron oxide is a solid and does not suffer from the migration issues associated with liquid this compound.[6]

  • Q3: Can this compound be used in any type of solid propellant?

    • A3: this compound is most commonly used in Ammonium Perchlorate (AP) based composite propellants with a Hydroxyl-Terminated Polybutadiene (HTPB) binder.[4][9] Its effectiveness is tied to its catalytic effect on the thermal decomposition of AP.[5]

  • Q4: What are the primary safety precautions when working with this compound?

    • A4: Propellants containing this compound are more sensitive to inadvertent ignition.[3] Standard safety protocols for handling energetic materials should be strictly followed. This includes grounding equipment to prevent static discharge, using non-sparking tools, and wearing appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for this compound.[3]

  • Q5: What is "catalyst migration" and why is it a problem?

    • A5: Catalyst migration is the movement of the liquid this compound through the solid propellant matrix over time.[1][2] This is a significant problem because it leads to a non-uniform distribution of the catalyst, causing inconsistent burn rates.[9] It can create localized hot spots with dangerously high burn rates, potentially leading to pressure fluctuations and motor failure.[1]

Data Presentation

Table 1: Effect of this compound Concentration on Burn Rate

This compound Concentration (% by weight)Pressure (MPa)Burn Rate (mm/s)
0.22 - 18Up to 30% increase over non-catalyzed propellant[10]
1.02 - 18Approximately 80% increase over non-catalyzed propellant[10]
1.01000 PSI (~6.9 MPa)Can achieve burn rates of 0.8 in/s (20.32 mm/s) or greater[3]
3.02 - 18Enhancements are not always proportional to concentration[10]

Table 2: Comparison of this compound and Nano-Iron Powder as Catalysts

CatalystConcentration (% by weight)Burn Rate Increase (relative to no catalyst)Effect on Density
This compound1.02.5-fold increase[7]Decreases with increasing concentration[7]
Nano-Iron Powder1.0Almost 3-fold increase[7]Increases with increasing concentration[7]

Experimental Protocols

Protocol 1: Burn Rate Measurement Using a Strand Burner

  • Propellant Sample Preparation:

    • Cast propellant slurry into thin strands, typically with a square or circular cross-section (e.g., 5mm x 5mm).

    • Ensure the strands are free of voids or defects.

    • Cut the cured strands to a known length (e.g., 10 cm).

    • Coat the sides of the strand with an inhibitor (e.g., epoxy) to ensure only the end of the strand burns.

  • Strand Burner Setup:

    • Mount the propellant strand in the strand burner, which is a high-pressure vessel with a window for observation.

    • Attach ignition wires to the top of the strand.

    • Pressurize the vessel with an inert gas (e.g., nitrogen) to the desired test pressure.

  • Data Acquisition:

    • Use a high-speed camera to record the combustion event.

    • Place timing marks or wires at known intervals along the strand.

    • Ignite the propellant strand remotely.

    • Record the time it takes for the flame front to travel between the timing marks.

  • Calculation:

    • The burn rate (r) is calculated using the formula: r = L / t, where L is the distance between the timing marks and t is the time taken for the flame to travel that distance.

    • Repeat the experiment at various pressures to determine the burn rate as a function of pressure.

Protocol 2: Propellant Slurry Mixing and Casting

  • Component Preparation:

    • Pre-heat all solid components (e.g., Ammonium Perchlorate, Aluminum powder) in an oven to remove any moisture.

    • Degas the liquid components (e.g., HTPB binder, plasticizer) under vacuum.

  • Mixing:

    • Use a vertical planetary mixer with temperature control.

    • Add the liquid binder and plasticizer to the mixing bowl.

    • Slowly add the solid oxidizer and fuel powders while mixing under vacuum.

    • Once the solids are incorporated, add the liquid this compound catalyst and continue mixing until a homogeneous slurry is achieved.

    • Finally, add the curing agent and mix for a specified duration as determined by the pot life of the formulation.

  • Casting:

    • Pour the propellant slurry into the desired mold or motor casing under vacuum to prevent air bubbles from being trapped.

    • Use a vibration table to help settle the slurry and remove any remaining voids.

  • Curing:

    • Place the cast propellant in a temperature-controlled oven.

    • Cure the propellant at the recommended temperature and for the specified duration for the binder system (e.g., 50-60°C for several days for HTPB).

Mandatory Visualizations

Troubleshooting_Inconsistent_Burn_Rates start Inconsistent Burn Rate Observed check_migration Potential Cause: Catalyst Migration? start->check_migration check_mixing Potential Cause: Non-Homogeneous Mix? start->check_mixing solution_storage Solution: Improve Storage Conditions (Cool & Consistent Temp) check_migration->solution_storage Yes solution_alt_catalyst Solution: Consider Alternative (Solid/Polymeric) Catalyst check_migration->solution_alt_catalyst Persistent Issue solution_mixing Solution: Optimize Mixing Protocol (Time, Temp, Vacuum) check_mixing->solution_mixing Yes end Consistent Burn Rate Achieved solution_storage->end solution_mixing->end solution_alt_catalyst->end

Caption: Troubleshooting workflow for inconsistent burn rates.

Propellant_Manufacturing_Workflow cluster_prep 1. Preparation cluster_mixing 2. Mixing (under vacuum) cluster_forming 3. Forming & Curing cluster_final 4. Final Product prep_solids Dry Solid Components (AP, Al) mix_solids Add Solids to Liquids prep_solids->mix_solids prep_liquids Degas Liquid Components (HTPB, Plasticizer) prep_liquids->mix_solids add_this compound Add this compound Catalyst mix_solids->add_this compound add_curative Add Curing Agent add_this compound->add_curative cast Cast Slurry into Mold add_curative->cast cure Cure in Oven cast->cure final_grain Finished Propellant Grain cure->final_grain

Caption: Experimental workflow for propellant manufacturing.

Catocene_Catalytic_Pathway cluster_condensed Condensed Phase (Solid Propellant) cluster_gas Gas Phase (Combustion Zone) Propellant AP/HTPB/Catocene Matrix AP_Decomp AP Gaseous Decomposition Products Propellant->AP_Decomp Catocene_Vapor This compound Vapor (Fe-containing species) Propellant->Catocene_Vapor Heat Heat from Combustion Heat->Propellant Catalyzed_Reaction Catalyzed High-Temp Decomposition of AP AP_Decomp->Catalyzed_Reaction Catocene_Vapor->Catalyzed_Reaction Catalyzes Final_Products Final Combustion Products (High T, P) Catalyzed_Reaction->Final_Products

Caption: Simplified this compound catalytic action pathway.

References

Technical Support Center: Long-Term Stability of Propellants Containing Catocene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propellants containing Catocene.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the formulation, storage, and testing of this compound-containing propellants.

1. Q: We've observed a change in the burn rate of our propellant after several months of storage. What could be the cause?

A: A change in burn rate over time is a common issue with propellants containing liquid catalysts like this compound. The most likely cause is This compound migration .[1][2] Being a liquid, this compound can move within the propellant matrix, leading to a non-uniform concentration. This can result in localized areas of higher or lower burn rates, affecting the overall performance and predictability of the propellant. Migration can also occur into adjacent materials like liners or other propellant grains in direct contact.[2]

Troubleshooting Steps:

  • Verify Burn Rate Anomaly: Conduct strand burn rate tests on samples taken from different locations of the propellant grain to confirm the non-uniformity.

  • Quantify this compound Migration: Analyze the this compound concentration in the propellant matrix at various points and in the liner material. A detailed protocol for this analysis is provided in the Experimental Protocols section.

  • Review Formulation and Curing: Inadequate curing can leave a less cross-linked binder matrix, facilitating easier migration of liquid components.

2. Q: Our propellant seems to be more sensitive to impact and friction than we initially formulated for, especially after accelerated aging. Why is this happening?

A: An increase in sensitivity is a known concern with this compound-containing propellants.[2] This can be due to a combination of factors:

  • This compound's Inherent Properties: this compound itself can increase the sensitivity of a propellant formulation.[2]

  • Aging Effects: Accelerated aging can lead to chemical changes in the propellant. The decomposition of this compound can form fine iron oxide particles, which are known to be effective catalysts but can also increase sensitivity.[3]

  • Migration and Concentration: Migration of this compound can lead to localized areas with higher concentrations, potentially increasing sensitivity in those regions.

Troubleshooting Steps:

  • Conduct Sensitivity Testing: Perform standardized impact and friction sensitivity tests on aged and unaged samples to quantify the change. Refer to the Experimental Protocols section for a detailed procedure.

  • Analyze for Decomposition Products: Use analytical techniques like GC-MS to identify any decomposition products of this compound in the aged propellant.

  • Consider Anti-Migration Strategies: For future formulations, consider incorporating anti-migration strategies as discussed in the FAQs below.

3. Q: We are seeing a decrease in the mechanical properties (e.g., tensile strength, elongation) of our HTPB-based propellant after aging. Is this compound contributing to this?

A: Yes, this compound can influence the mechanical properties of HTPB-based propellants over time. While it can initially act as a plasticizer, its long-term effects can include:[1][4]

  • Oxidative Aging: The iron in this compound can catalyze the oxidative cross-linking of the HTPB binder, leading to an increase in hardness and a decrease in elongation.

  • Migration: The migration of this compound out of the propellant matrix can lead to a loss of its plasticizing effect, resulting in a harder, more brittle material.

Troubleshooting Steps:

  • Perform Dynamic Mechanical Analysis (DMA): DMA is a powerful technique to characterize the viscoelastic properties of the propellant and how they change with aging. A detailed protocol is available in the Experimental Protocols section.

  • Measure Cross-link Density: Swelling tests can be used to determine the cross-link density of the binder, which can indicate the extent of oxidative cross-linking.

  • Quantify this compound Content: A decrease in this compound concentration in the bulk propellant can correlate with changes in mechanical properties.

4. Q: How can we prevent or minimize this compound migration in our propellant formulations?

A: Several strategies have been developed to address the migration of ferrocene-based catalysts:

  • Polymeric Ferrocenes: Incorporating the ferrocene moiety into the polymer backbone of the binder is an effective way to prevent migration. This can be achieved by synthesizing ferrocene-containing diols or diisocyanates that can be co-polymerized with the binder.

  • Microencapsulation: Encapsulating the liquid this compound in a polymer shell can prevent its migration. This also has the added benefit of potentially reducing the initial sensitivity of the propellant.[1]

  • Use of Bulky Ferrocene Derivatives: Synthesizing ferrocene derivatives with larger, bulkier side chains can reduce their mobility within the polymer matrix.

  • Grafting onto the Binder: Chemically grafting the this compound molecule onto the HTPB binder backbone is another effective method to immobilize it.[3]

5. Q: What are the primary thermal stability concerns with this compound, and how can we assess them?

A: this compound can lower the decomposition temperature of ammonium perchlorate (AP), the most common oxidizer in composite propellants.[5][6] This can make the propellant more susceptible to auto-ignition at elevated temperatures. The effect is more pronounced with fine AP particles.

Assessment Methods:

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the decomposition temperature and weight loss profile of the propellant as a function of temperature. A detailed protocol is provided in the Experimental Protocols section.

  • Accelerated Aging Studies: Storing the propellant at elevated temperatures for extended periods and then testing its properties can reveal long-term thermal stability issues. The STANAG 4581 provides a standardized procedure for this.[7][8]

6. Q: Are there any known incompatibilities between this compound and other common propellant ingredients?

A: While this compound is generally compatible with HTPB binder and AP oxidizer, some incompatibilities have been noted:

  • Isocyanate-based systems: In some cases, the iron in this compound can catalyze the isocyanate-hydroxyl reaction, leading to a shortened pot life of the propellant slurry. The use of a chelating agent can help to suppress this catalytic effect.[9]

  • Certain Plasticizers: The compatibility of this compound with different plasticizers should be evaluated on a case-by-case basis, as interactions can affect the viscosity of the uncured propellant and the mechanical properties of the cured grain.[10]

Section 2: Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on propellant properties.

Table 1: Effect of this compound Concentration on Burn Rate of HTPB/AP Propellant

This compound Concentration (% by weight)Burn Rate (mm/s) at 7 MPaBurn Rate Increase vs. Uncatalyzed (%)Reference
0~4.0-[2]
0.2~5.2~30[2]
0.5~6.3~58[2]
1.0~7.2~80[2]
2.0~8.9~123[4]
3.0~10.5~163[4]

Table 2: Effect of this compound on Thermal Decomposition of Ammonium Perchlorate (AP)

This compound Concentration (% by weight)AP Decomposition Peak Temperature (°C)Decrease in Decomposition Temperature (°C)Reference
0~450-[5][6]
3~4455[11]
5~43020[5]
15~41535[5]
25~41040[5]

Table 3: Effect of Accelerated Aging on Mechanical Properties of HTPB Propellant with and without Ferrocene-based Catalyst

Propellant FormulationAging ConditionChange in Tensile Strength (%)Change in Elongation at Break (%)Reference
HTPB/AP/Al (no catalyst)60 days at 71°C+5 to +10-10 to -15[12]
HTPB/AP/Al with this compound (2%)60 days at 71°C+15 to +25-25 to -35[12]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments to troubleshoot and characterize propellants containing this compound.

Protocol 1: Quantification of this compound Migration

Objective: To determine the concentration of this compound in the propellant matrix and adjacent liner material.

Methodology:

  • Sample Preparation:

    • Carefully section the aged propellant grain to obtain samples from the core, mid-section, and near the liner interface.

    • Obtain a sample of the liner material that was in contact with the propellant.

  • Solvent Extraction:

    • Accurately weigh a small sample (e.g., 1-2 g) of the propellant or liner.

    • Place the sample in a Soxhlet extractor with a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture).

    • Extract for a sufficient time (e.g., 8-12 hours) to ensure complete removal of the soluble components, including this compound.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Concentrate the extract to a known volume.

    • Inject a known volume of the extract into an HPLC system equipped with a UV-Vis detector.

    • Use a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).

    • Monitor the absorbance at a wavelength where this compound has a strong absorption (around 440 nm).

  • Quantification:

    • Prepare a calibration curve using standard solutions of known this compound concentrations.

    • Determine the concentration of this compound in the extracts by comparing their peak areas to the calibration curve.

    • Calculate the concentration of this compound in the original propellant or liner sample (e.g., in mg/g).

Protocol 2: Accelerated Aging of this compound-Containing Propellants (based on STANAG 4581)

Objective: To simulate the long-term aging of the propellant in a shorter timeframe to assess changes in its properties.

Methodology:

  • Sample Preparation:

    • Prepare multiple samples of the propellant for each test to be conducted (e.g., tensile testing, DMA, sensitivity testing).

    • Seal the samples in airtight, inert containers to prevent oxidation and loss of volatile components.

  • Aging Conditions:

    • Place the sealed samples in a temperature-controlled oven at a constant elevated temperature (e.g., 60°C, 71°C, or 85°C).[8]

    • The duration of the aging will depend on the chosen temperature and the desired simulated service life. The Arrhenius equation can be used to estimate the required aging time.

  • Sample Withdrawal and Testing:

    • At predetermined time intervals (e.g., 15, 30, 60, 90 days), remove a set of samples from the oven.

    • Allow the samples to cool to ambient temperature before opening the containers.

    • Conduct the planned series of tests (e.g., mechanical, thermal, sensitivity) on the aged samples and a set of unaged control samples.

  • Data Analysis:

    • Compare the properties of the aged samples to the unaged samples to determine the extent of degradation.

    • Plot the change in properties as a function of aging time and temperature.

Protocol 3: Dynamic Mechanical Analysis (DMA) of HTPB Propellants

Objective: To characterize the viscoelastic properties of the propellant and assess the effects of aging and this compound concentration.

Methodology:

  • Sample Preparation:

    • Prepare rectangular samples of the propellant with precise dimensions (e.g., 10 mm x 5 mm x 2 mm).

  • DMA Measurement:

    • Use a DMA instrument in a suitable mode, such as tensile or dual cantilever.

    • Perform a temperature sweep from a low temperature (e.g., -100°C) to a high temperature (e.g., 80°C) at a constant heating rate (e.g., 2-3°C/min) and a fixed frequency (e.g., 1 Hz).

    • Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determine the Tg from the peak of the tan delta curve. Changes in Tg can indicate changes in the polymer network.

    • Storage Modulus (E'): The storage modulus in the rubbery plateau region (above Tg) is related to the cross-link density of the binder. An increase in E' with aging suggests increased cross-linking.

    • Loss Modulus (E''): The magnitude and shape of the loss modulus peak can provide information about the molecular mobility and damping properties of the material.

Protocol 4: Impact Sensitivity Testing (BAM Fallhammer Method)

Objective: To determine the impact sensitivity of the propellant.

Methodology:

  • Apparatus: Use a BAM Fallhammer apparatus, which consists of a drop weight, an anvil, and a sample holder.[13][14][15]

  • Sample Preparation:

    • Prepare small, uniform samples of the propellant (typically around 40 mm³).

  • Test Procedure:

    • Place a sample in the holder between two steel cylinders.

    • Drop a weight of a known mass from a specific height onto the sample.

    • Observe for any reaction (e.g., smoke, flame, or audible report).

    • Conduct a series of tests at different drop heights using the "up-and-down" or Bruceton method to determine the height at which there is a 50% probability of a reaction (H50).

  • Data Analysis:

    • The H50 value is a measure of the impact sensitivity. A lower H50 value indicates a more sensitive material.

    • Compare the H50 values of aged and unaged samples to assess the effect of aging on sensitivity.

Section 4: Visualizations

Diagram 1: this compound Migration and its Consequences

Catocene_Migration cluster_propellant Propellant Grain (Initial State) cluster_aged_propellant Propellant Grain (Aged State) cluster_liner Liner Catocene_uniform Uniformly Dispersed This compound Catocene_migrated Migrated this compound (High Concentration Zones) Catocene_uniform->Catocene_migrated Migration over Time Liner_contaminated Liner with Migrated this compound Catocene_uniform->Liner_contaminated Migration into Liner Binder HTPB Binder Matrix AP AP Oxidizer Consequence1 Non-uniform Burn Rate Increased Local Sensitivity Altered Mechanical Properties Catocene_migrated->Consequence1 Leads to Binder_aged Aged Binder AP_aged AP Oxidizer Consequence2 Liner Swelling/Degradation Compromised Bondline Liner_contaminated->Consequence2 Leads to

Caption: Logical flow of this compound migration and its detrimental effects on propellant stability.

Diagram 2: Troubleshooting Workflow for Propellant Instability

Troubleshooting_Workflow Start Observed Propellant Instability Issue Identify_Symptom Identify Primary Symptom Start->Identify_Symptom Burn_Rate_Change Investigate Burn Rate - Conduct strand burn tests - Analyze this compound distribution (HPLC) Identify_Symptom->Burn_Rate_Change Burn Rate Change Sensitivity_Increase Assess Sensitivity - Perform impact/friction tests - Analyze for decomposition products Identify_Symptom->Sensitivity_Increase Increased Sensitivity Mechanical_Property_Change Evaluate Mechanical Properties - Perform DMA and tensile tests - Measure cross-link density Identify_Symptom->Mechanical_Property_Change Mechanical Degradation Root_Cause_Migration Root Cause: This compound Migration Burn_Rate_Change->Root_Cause_Migration Root_Cause_Decomposition Root Cause: This compound/Propellant Decomposition Sensitivity_Increase->Root_Cause_Decomposition Root_Cause_Aging Root Cause: Binder Aging/Oxidation Mechanical_Property_Change->Root_Cause_Aging Solution Implement Corrective Actions: - Reformulate with anti-migration strategy - Adjust curing process - Add stabilizers Root_Cause_Migration->Solution Root_Cause_Decomposition->Solution Root_Cause_Aging->Solution

Caption: A step-by-step workflow for troubleshooting common stability issues in this compound-containing propellants.

Diagram 3: Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow Start New Propellant Formulation with this compound Sample_Prep Prepare Propellant Samples (Aged and Unaged Batches) Start->Sample_Prep Aging Accelerated Aging (STANAG 4581) Sample_Prep->Aging Thermal_Analysis Thermal Analysis (DSC/TGA) Sample_Prep->Thermal_Analysis Unaged Mechanical_Testing Mechanical Testing (DMA, Tensile) Sample_Prep->Mechanical_Testing Unaged Sensitivity_Testing Sensitivity Testing (Impact, Friction) Sample_Prep->Sensitivity_Testing Unaged Aging->Thermal_Analysis Aged Aging->Mechanical_Testing Aged Aging->Sensitivity_Testing Aged Data_Analysis Compare Aged vs. Unaged Data - Assess changes in properties - Determine stability profile Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Sensitivity_Testing->Data_Analysis Final_Report Generate Stability Report and Recommendations Data_Analysis->Final_Report

Caption: A comprehensive experimental workflow for assessing the long-term stability of propellants containing this compound.

References

Methods to minimize isomeric byproducts in Catocene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing isomeric byproducts during Catocene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.

Question: My final product contains a high percentage of undesired this compound isomers. How can I control the isomer distribution?

Answer: The formation of this compound isomers is highly dependent on the reaction temperature.[1] Lowering the reaction temperature generally favors the formation of the thermodynamically more stable isomers. It is crucial to maintain precise temperature control throughout the reaction.

  • Recommendation: Conduct a temperature optimization study, starting from a lower temperature (e.g., 0-5 °C) and gradually increasing it. Analyze the isomer ratio at each temperature point using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal condition for your desired isomer.

Question: I am observing the formation of higher molecular weight byproducts. What is the cause and how can I prevent it?

Answer: The formation of higher homologues of condensation products can occur, particularly at elevated temperatures. One source suggests that at temperatures above 70°C, the reaction may not stop at the desired this compound product, leading to these heavier byproducts.

  • Recommendation: Strictly maintain the reaction temperature below 70°C. Careful monitoring of the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in quenching the reaction at the optimal time to prevent the formation of these byproducts.

Question: The yield of my this compound synthesis is consistently low. What are the potential reasons and solutions?

Answer: Low yields can be attributed to several factors:

  • Purity of Starting Materials: The purity of the ethylferrocene reactant is critical. Impurities in the starting material can lead to side reactions and lower the yield.

  • Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is a key parameter. An insufficient amount of catalyst will result in a slow and incomplete reaction, while an excessive amount can promote side reactions and degradation of the product.[2][3]

  • Reaction Time: The reaction may not be running to completion. It is important to monitor the reaction until the starting materials are consumed.

  • Purification Losses: Significant product loss can occur during the purification steps.

  • Recommendations:

    • Ensure the use of high-purity ethylferrocene.

    • Optimize the catalyst concentration by performing small-scale experiments with varying catalyst loadings.

    • Monitor the reaction progress and determine the optimal reaction time.

    • Carefully perform the purification steps, such as vapor distillation, to minimize product loss.[1]

Question: How can I effectively remove the isomeric byproducts from my crude this compound product?

Answer: Due to the similar physical and chemical properties of the this compound isomers, their separation is challenging.[1]

  • Recommended Methods:

    • Vapor Distillation: Purification by vapor distillation in an inert gas atmosphere has been shown to be effective in achieving high purity this compound ( >99.0%).[1]

    • Column Chromatography: For laboratory-scale purification, column chromatography can be employed to separate the isomers.

    • Dissolution-Precipitation: For industrial-scale production, dissolution-precipitation is a more cost-effective method.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the presence of isomers a concern?

A1: this compound, or 2,2'-bis(ethylferrocenyl)propane, is a high-efficiency burning rate catalyst.[1] It is a mixture of four isomers arising from the different substitution positions of the ethyl groups on the ferrocene rings.[1] The specific isomeric composition can affect the performance and properties of the final product, making it crucial to control the isomer distribution.

Q2: What are the primary isomeric byproducts formed during this compound synthesis?

A2: The synthesis of this compound from ethylferrocene and acetone results in four main isomers based on the substitution pattern of the ethyl groups on the two ferrocene rings.[1]

Q3: What is the general reaction mechanism for this compound synthesis?

A3: The synthesis proceeds via a Friedel-Crafts alkylation reaction where ethylferrocene is alkylated by acetone in the presence of an acid catalyst.

Q4: Are there advanced methods to synthesize a single this compound isomer?

A4: While the standard synthesis yields a mixture of isomers, the field of asymmetric catalysis offers potential for the stereoselective synthesis of specific ferrocene derivatives.[4][5][6] The use of chiral catalysts could, in principle, direct the reaction to favor the formation of a single desired isomer.[7][8] This remains an area for further research and development in this compound synthesis.

Data Presentation

Table 1: General Influence of Reaction Parameters on this compound Synthesis

ParameterEffect on Isomer DistributionEffect on YieldGeneral Recommendation
Temperature Significant impact; lower temperatures may favor specific isomers.[1]Can decrease at very low temperatures due to slower reaction rates.Optimize for desired isomer ratio and acceptable reaction rate.
Catalyst Concentration May influence regioselectivity.Optimal concentration maximizes yield; excess can lead to byproducts.[2][3]Titrate to find the ideal concentration for your specific conditions.
Reaction Time Can affect the ratio of kinetic vs. thermodynamic products.Insufficient time leads to low yield; excessive time can promote byproduct formation.Monitor reaction progress to determine the optimal endpoint.
Purity of Reactants Impurities can lead to a wider range of byproducts.High-purity starting materials are crucial for high yields.Use purified ethylferrocene for the synthesis.

Table 2: Representative Effect of Temperature on Isomer Distribution in this compound Synthesis

Note: This table is a representation based on experimental studies described in the literature. Actual values may vary based on specific reaction conditions.[1]

Reaction Temperature (°C)Isomer 1 (%)Isomer 2 (%)Isomer 3 (%)Isomer 4 (%)
045301510
254035187
503538207

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of High-Purity this compound

This protocol is based on methodologies described in the literature for synthesizing high-content this compound.[1]

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add high-purity ethylferrocene and acetone.

    • Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) using an ice bath.

  • Catalyst Addition:

    • Slowly add concentrated sulfuric acid dropwise to the stirred reaction mixture via the dropping funnel, ensuring the temperature does not exceed the set point.

  • Reaction:

    • Stir the mixture vigorously at the controlled temperature for the optimized reaction time.

    • Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or GC.

  • Workup:

    • Once the reaction is complete, quench the reaction by pouring the mixture into a beaker of ice-cold water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

    • Extract the crude this compound product with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound oil.

Protocol 2: Purification of Crude this compound by Vapor Distillation

This protocol describes a method for obtaining high-purity this compound.[1]

  • Apparatus Setup:

    • Set up a vapor distillation apparatus. An inert gas assisted steam distillation device is recommended.

    • Ensure all glassware is dry and the system can be maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Distillation:

    • Place the crude this compound oil in the distillation flask.

    • Heat the flask to the appropriate temperature to vaporize the this compound isomers.

    • Introduce a slow stream of inert gas to facilitate the distillation process.

    • Collect the distilled this compound in a receiving flask. The purity of the isomers can be monitored over time by GC analysis of the collected fractions.

  • Final Product:

    • The purified this compound should be a viscous, brown-red liquid.

    • Confirm the purity and isomer distribution of the final product using 1H-NMR, 13C-NMR, and GC. A purity of over 99.0% can be achieved with this method.[1]

Visualizations

Catocene_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants High-Purity Ethylferrocene + Acetone ReactionMix Combine and Cool (0-5 °C) Reactants->ReactionMix Catalyst Sulfuric Acid CatalystAdd Slow Catalyst Addition (Maintain Temperature) Catalyst->CatalystAdd ReactionMix->CatalystAdd Stir Stir at Controlled Temp. (Monitor Progress) CatalystAdd->Stir Quench Quench with Ice Water Stir->Quench Neutralize Neutralize with Base Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry and Evaporate Extract->Dry Crude Crude this compound Oil Dry->Crude Purify Vapor Distillation (Inert Atmosphere) Crude->Purify FinalProduct High-Purity this compound (>99.0%) Purify->FinalProduct Analysis Analyze by NMR, GC FinalProduct->Analysis

Caption: Workflow for the synthesis and purification of high-purity this compound.

Troubleshooting_Guide Start Problem Encountered HighIsomers High Isomeric Byproducts? Start->HighIsomers LowYield Low Product Yield? HighIsomers->LowYield No TempControl Optimize Reaction Temperature (Lower Temperature) HighIsomers->TempControl Yes OtherByproducts Other Byproducts Observed? LowYield->OtherByproducts No CheckPurity Check Reactant Purity LowYield->CheckPurity Yes CheckTemp Ensure Temperature < 70°C OtherByproducts->CheckTemp Yes End Problem Resolved OtherByproducts->End No OptimizeCat Optimize Catalyst Concentration CheckPurity->OptimizeCat OptimizeTime Optimize Reaction Time OptimizeCat->OptimizeTime OptimizeTime->OtherByproducts CheckTemp->End Resolved

References

Validation & Comparative

A Comparative Analysis of Catocene and Butacene as Burning Rate Catalysts in Composite Propellants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of energetic materials, the precise control of burning rates in solid composite propellants is paramount for achieving desired performance and ensuring operational safety. Ferrocene and its derivatives have emerged as highly effective burning rate catalysts, significantly enhancing the combustion characteristics of propellants. Among these, Catocene and Butacene have garnered considerable attention. This guide provides a detailed comparative study of these two catalysts, supported by experimental data, to aid researchers in the selection and application of the most suitable compound for their specific needs.

Executive Summary

Both this compound, chemically known as 2,2-di(ethylferrocenyl)propane, and Butacene, a ferrocene derivative covalently bonded to a polymer binder such as hydroxyl-terminated polybutadiene (HTPB), are potent catalysts for increasing the burning rate of composite propellants, particularly those based on ammonium perchlorate (AP).[1][2] The primary distinction lies in their physical and chemical integration within the propellant matrix. This compound is a liquid additive, which provides processing advantages but is prone to migration.[1][3] In contrast, Butacene is chemically anchored to the binder backbone, a feature that significantly mitigates migration and leads to superior aging characteristics.[1][4] While both catalysts are highly efficient, Butacene's design offers a solution to the long-term stability and safety concerns associated with mobile catalytic species.

Performance Comparison

The catalytic efficacy of both this compound and Butacene is evident in their ability to significantly increase the burning rate of composite propellants. Experimental data consistently demonstrates a dose-dependent increase in burning rate with the addition of either catalyst.

CatalystConcentration (% by weight)Pressure (MPa)Burning Rate (mm/s)Pressure Exponent (n)Reference
Baseline (No Catalyst) 077.5-9.8-[4]
This compound 0.22-18~30% increase vs. baseline-[2]
1.02-18~80% increase vs. baseline0.2 < n < 0.4[1][2]
2.0---[3]
Butacene 10% replacement of HTPB7~50% increase vs. baseline< HTPB baseline[4]
30% replacement of HTPB7Further 20% increase< HTPB baseline[4]
50% replacement of HTPB7Pronounced enhancement< HTPB baseline[4]

Note: The pressure exponent 'n' is a critical parameter that describes the sensitivity of the burning rate to pressure. A lower pressure exponent is generally desirable for stable combustion. Butacene-based propellants have been observed to exhibit comparatively lower n-values than HTPB-based propellants.[4] It has also been noted that the enhancing effect of 1% this compound is approximately equivalent to 0.5% Butacene.[2]

Key Differentiators: Migration and Safety

The most significant difference between this compound and Butacene lies in the phenomenon of migration.

  • This compound: As a liquid additive, this compound can migrate through the solid polymer matrix of the propellant over time.[1] This migration can lead to several detrimental effects:

    • Inconsistent Burning: Accumulation of the catalyst in certain areas can cause localized high burn rates, leading to pressure fluctuations and potential motor failure.[1]

    • Liner Degradation: Migration into the liner material can compromise its integrity.

    • Increased Hazard: Propellant formulations containing this compound have been reported to be more hazardous to process and handle due to increased friction and impact sensitivity, with known instances of fires and explosions.[1]

  • Butacene: By being covalently bonded to the propellant binder, Butacene's ferrocenyl moiety is immobilized.[1] This molecular anchoring effectively prevents migration, leading to:

    • Superior Ageing Characteristics: The propellant maintains its designed ballistic properties over long-term storage.[1]

    • Enhanced Safety: The risks associated with catalyst migration and accumulation are significantly reduced.[5]

Mechanism of Action

The catalytic activity of both this compound and Butacene is attributed to the in situ formation of microfine iron(III) oxide (Fe₂O₃) particles during combustion.[1] These nanoparticles possess an extremely large surface area and are highly effective at catalyzing the decomposition of ammonium perchlorate, the primary oxidizer in many composite propellants.[1][6] The catalytic action is believed to occur in the gas phase or at the binder/oxidizer interface, enhancing the heterogeneous reactions that drive combustion.[1][2]

Catalytic_Mechanism cluster_propellant Solid Propellant Matrix cluster_combustion Combustion Zone Catalyst This compound or Butacene (Ferrocene Derivative) Fe2O3 Nano Fe₂O₃ Particles (High Surface Area) Catalyst->Fe2O3 Fast Oxidation AP Ammonium Perchlorate (AP) Decomposition Enhanced AP Decomposition AP->Decomposition Binder HTPB Binder Gas_Products Gaseous Combustion Products Binder->Gas_Products Fe2O3->Decomposition Catalyzes Decomposition->Gas_Products Accelerated Reaction

Catalytic mechanism of ferrocene-based burning rate catalysts.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the performance of burning rate catalysts.

Burning Rate Measurement

Objective: To determine the rate at which the propellant burns at various pressures.

Apparatus: A strand burner (crawford bomb) is typically used. This is a high-pressure vessel equipped with ignition wires, a pressure transducer, and a means of recording the time it takes for the propellant strand to burn a known length.

Procedure:

  • A strand of the propellant of known dimensions is coated with an inhibitor on its sides to ensure linear burning.

  • The strand is placed in the strand burner, and the ignition wires are attached.

  • The vessel is pressurized to the desired level with an inert gas (e.g., nitrogen).

  • The propellant is ignited, and the time taken for the flame front to travel between two embedded wires or as measured by other means is recorded.

  • The burning rate is calculated by dividing the distance between the measurement points by the time taken.

  • This procedure is repeated at various pressures to determine the pressure exponent 'n' from the relationship: Burning Rate = a * P^n, where 'a' is a constant and 'P' is the pressure.

Impact and Friction Sensitivity

Objective: To assess the sensitivity of the propellant to initiation by impact or friction, which is crucial for safety during handling and processing.

Apparatus:

  • Impact Sensitivity: A standard drop-weight impact tester (e.g., BAM Fallhammer).

  • Friction Sensitivity: A friction apparatus (e.g., BAM Friction Apparatus).

Procedure:

  • A small, precise amount of the propellant is placed on the anvil of the apparatus.

  • For Impact: A specified weight is dropped from a series of increasing heights onto the sample. The height at which ignition or decomposition occurs in 50% of the trials (H₅₀) is determined. A lower H₅₀ value indicates higher sensitivity.

  • For Friction: A weighted pin is drawn across the sample at a controlled speed. The load on the pin is varied to determine the point at which ignition or decomposition occurs.

Experimental_Workflow cluster_testing Performance and Safety Testing Start Propellant Formulation Mixing Mixing of Ingredients (AP, Binder, Catalyst, etc.) Start->Mixing Casting Casting and Curing Mixing->Casting Sample_Prep Sample Preparation (Strands, Pellets) Casting->Sample_Prep Burn_Rate Burning Rate Measurement (Strand Burner) Sample_Prep->Burn_Rate Sensitivity Impact & Friction Sensitivity Testing Sample_Prep->Sensitivity Mechanical Mechanical Properties (Tensile Strength, Elongation) Sample_Prep->Mechanical Thermal Thermal Analysis (DSC, TGA) Sample_Prep->Thermal Data_Analysis Data Analysis and Comparison Burn_Rate->Data_Analysis Sensitivity->Data_Analysis Mechanical->Data_Analysis Thermal->Data_Analysis Conclusion Conclusion on Catalyst Performance Data_Analysis->Conclusion Logical_Comparison cluster_this compound This compound Properties cluster_butacene Butacene Properties Catalyst Burning Rate Catalyst This compound This compound (Liquid Additive) Catalyst->this compound Butacene Butacene (Bonded to Binder) Catalyst->Butacene C_Pros Pros: - High Catalytic Activity - Processing Advantages (Liquid) This compound->C_Pros C_Cons Cons: - Migration Issues - Poor Ageing Characteristics - Increased Safety Hazards This compound->C_Cons B_Pros Pros: - High Catalytic Activity - No Migration - Superior Ageing - Improved Safety Butacene->B_Pros B_Cons Cons: - More Complex Synthesis - Potentially Higher Cost Butacene->B_Cons

References

A Comparative Guide to Catocene and Traditional Transition Metal Oxide Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic efficacy of Catocene versus traditional transition metal oxide catalysts, with a focus on their application in the thermal decomposition of ammonium perchlorate (AP), a key component in solid propellants. The information presented is collated from various experimental studies to aid in catalyst selection and research direction.

Overview of Catalytic Action

This compound, an organo-iron compound, has emerged as a highly effective burning rate catalyst.[1] Its liquid form allows for uniform dispersion within a propellant matrix, a distinct advantage over solid catalysts which can suffer from agglomeration.[1] The catalytic mechanism of this compound is believed to involve its decomposition during combustion to form highly dispersed, nano-sized iron-containing species, likely iron oxide (Fe₂O₃).[1] These in-situ generated nanoparticles exhibit a large surface area and act as potent catalysts at the interface between the binder and the oxidizer, accelerating the thermal decomposition of ammonium perchlorate.[1]

Traditional transition metal oxides (TMOs), such as iron oxide (Fe₂O₃), copper oxide (CuO), and cobalt oxide (Co₃O₄), have historically been used as catalysts in solid propellants.[2] Their catalytic activity is attributed to their ability to facilitate electron transfer processes and promote the decomposition of AP.[3] While effective, their performance can be influenced by particle size, morphology, and dispersion within the propellant matrix.[4] Ferrocene-based catalysts like this compound were developed as an alternative to TMOs to overcome issues such as migration through the propellant grain.[2]

Quantitative Performance Data

The following tables summarize the catalytic effects of this compound and various transition metal oxides on the thermal decomposition of ammonium perchlorate, based on data from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Table 1: Effect of this compound on the Thermal Decomposition of Ammonium Perchlorate (AP)

Catalyst Concentration (% by weight)Reduction in AP High-Temperature Decomposition Peak (°C)Increase in Heat Release (J/g)Activation Energy Reduction (kJ/mol)Reference(s)
Not specified13.2 (low-temp decomp.), 7.1 (high-temp decomp.)Not specified13.2 (low-temp), 7.1 (high-temp)[5]
1%Approx. 80% increase in burn rateNot specifiedNot specified[6]
2%Not specified2462 (comparable to a heterobimetallic catalyst)Not specified[7]
5%Shifts to lower temperatureIncreasesDecreases[8]
15%Benefits decomposition of fine AP at low temperatureIncreasesNot specified[8]
25%Benefits decomposition of fine AP at low temperatureIncreasesNot specified[8]

Table 2: Comparative Efficacy of Various Catalysts on Ammonium Perchlorate (AP) Thermal Decomposition

Catalyst (wt. %)Reduction in AP High-Temperature Decomposition Peak (°C)Increase in Heat Release (J/g)Activation Energy Reduction (kJ/mol)Reference(s)
This compound See Table 1See Table 1See Table 1[5][6][7][8]
Nano Fe₂O₃ 20.1 (compared to simply mixed Fe₂O₃)230.6 (compared to simply mixed Fe₂O₃)Not specified[9]
Nano Cr₂O₃ Shifts to lower temperatureNot specifiedNot specified[10]
Nano CuO Shifts to lower temperatureNot specifiedNot specified[10]
Nano Mn₂O₃ Shifts to lower temperatureNot specifiedNot specified[10]
CuZnO ~117Not specifiedNot specified[3]
CoZnO Shifts to lower temperatureNot specifiedNot specified[3]
NiZnO Shifts to lower temperatureNot specifiedNot specified[3]
Ti₂CTx (30%) 881897.3Not specified[11]
[Co(FcHz)·(NO₃)]n 110106675.82[8]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, catalyst preparation methods, and particle sizes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of catalyst performance. Below are generalized protocols based on the cited literature for key experiments.

Thermal Analysis of AP Decomposition using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Sample Preparation: A physical mixture of ammonium perchlorate and the catalyst (e.g., this compound or a transition metal oxide) is prepared at a specific weight ratio (e.g., 98:2). The components are typically mixed in a solvent like acetone, followed by stirring and drying.[12]

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.

  • Experimental Conditions:

    • A small sample (typically 1-5 mg) is placed in an alumina or platinum crucible.

    • The sample is heated at a constant rate (e.g., 5, 10, 15, 20 K/min) under a controlled atmosphere, usually an inert gas like nitrogen or argon, at a specific flow rate (e.g., 50 mL/min).[3][12]

  • Data Analysis:

    • The DSC curve reveals the temperatures of exothermic and endothermic events, such as the decomposition of AP. The peak temperature of the high-temperature decomposition is a key indicator of catalytic activity.[3]

    • The TGA curve measures the weight loss of the sample as a function of temperature, providing information about the decomposition process and the final residue.[3]

    • The heat of decomposition (in J/g) can be calculated from the area under the DSC peak.

    • Kinetic parameters, such as activation energy, can be calculated from data obtained at multiple heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis.[5]

Solid Propellant Burn Rate Measurement via Static Firing Test
  • Propellant Formulation and Manufacturing: A composite solid propellant is prepared by mixing the binder (e.g., HTPB), oxidizer (AP), fuel (e.g., aluminum powder), and the catalyst (this compound or TMO) in a planetary mixer.[4] The mixture is then cast into a sub-scale rocket motor grain and cured.[13]

  • Motor Assembly and Instrumentation: The propellant grain is placed in a standard sub-scale motor casing. The motor is equipped with a nozzle of a specific throat diameter and mounted on a static test stand. A pressure transducer is installed to measure the combustion chamber pressure.[14]

  • Test Execution: The motor is ignited, and the chamber pressure is recorded as a function of time using a data acquisition system.[14]

  • Data Analysis: The burning rate is determined from the pressure-time curve and the known geometry of the propellant grain. The web thickness (the distance the flame front travels) is divided by the burn time to calculate the average burning rate at the measured average chamber pressure. The relationship between burning rate and pressure is often described by Vieille's law (r = aPⁿ), where 'r' is the burning rate, 'P' is the pressure, and 'a' and 'n' are constants.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the proposed catalytic mechanism of this compound and a general experimental workflow for evaluating catalyst performance.

Catocene_Catalytic_Mechanism cluster_propellant Propellant Matrix cluster_combustion Combustion Zone This compound This compound (liquid) Decomposition This compound Decomposition This compound->Decomposition Heat AP Ammonium Perchlorate (AP) AP_Decomp Catalyzed AP Decomposition AP->AP_Decomp Binder Binder (e.g., HTPB) Binder->AP_Decomp NanoFe2O3 In-situ formed nano-Fe₂O₃ particles Decomposition->NanoFe2O3 NanoFe2O3->AP_Decomp Catalytic Action at Interface Gaseous_Products Gaseous Products (Increased Rate) AP_Decomp->Gaseous_Products Catalyst_Evaluation_Workflow cluster_synthesis Catalyst Preparation cluster_char Characterization cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison Catocene_Prep This compound (Organometallic Synthesis) Characterization Physicochemical Characterization (XRD, SEM, etc.) Catocene_Prep->Characterization TMO_Prep Transition Metal Oxide (e.g., Co-precipitation) TMO_Prep->Characterization Thermal_Analysis Thermal Analysis (DSC/TGA with AP) Characterization->Thermal_Analysis Burn_Rate Burn Rate Measurement (Static Firing Test) Characterization->Burn_Rate Data_Analysis Quantitative Analysis - Decomposition Temp. - Heat Release - Activation Energy - Burn Rate Thermal_Analysis->Data_Analysis Burn_Rate->Data_Analysis Comparison Efficacy Comparison Data_Analysis->Comparison

References

Catocene Under the Microscope: A Comparative Analysis of Solid Propellant Burn Rate Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize solid propellant formulations, the selection of an effective burn rate catalyst is paramount. This guide provides a comprehensive comparison of Catocene's performance against other common catalysts, supported by data from static motor firing tests.

This compound, a ferrocene derivative, has long been a popular choice as a liquid burning rate catalyst in composite solid propellants. Its sustained use is attributed to a favorable balance of high burn rates, limited migration within the propellant matrix, relatively simple synthesis, and cost-effectiveness.[1] However, recent advancements have introduced alternative catalysts, prompting a re-evaluation of this compound's performance.

Comparative Performance Data

Static motor firing tests provide crucial data on the efficacy of burn rate catalysts. The following table summarizes the comparative performance of this compound against other alternatives.

CatalystConcentration (by weight)Propellant TypeBurn Rate IncreaseKey Observations
This compound 1%Non-isocyanate heterogeneous solid propellant2.5-foldEffective at low concentrations.
Iron Nanopowder 1%Non-isocyanate heterogeneous solid propellantNearly 3-foldDemonstrates a higher catalytic activity than this compound at the same concentration.[2]
Other Ferrocene-Based Catalysts VariedComposite Solid PropellantsVariesWhile some may offer higher burn rates, they often come with trade-offs such as increased migration, more complex synthesis, or higher production costs.[1]

Experimental Protocols: Static Motor Firing Test

The validation of a burn rate catalyst's performance is conducted through a series of well-defined experiments, with the static motor firing test being the cornerstone of this evaluation.

Objective

To determine the effect of the catalyst on the propellant's burn rate and overall motor performance under controlled conditions.

Materials and Equipment
  • Solid rocket motor casing

  • Propellant formulation (with and without the catalyst)

  • Igniter

  • Test stand with thrust measurement system (load cell)

  • Data acquisition system

  • High-speed camera

  • Safety equipment

Procedure
  • Propellant Preparation: The solid propellant is prepared by mixing the binder (e.g., HTPB), oxidizer (e.g., ammonium perchlorate), fuel (e.g., aluminum powder), and the burn rate catalyst in the specified proportions. A control batch without the catalyst is also prepared.

  • Motor Assembly: The propellant grain is cast into the motor casing. The igniter and nozzle are then installed.

  • Mounting: The assembled motor is securely mounted on the static test stand. The thrust measurement system is calibrated and connected to the data acquisition system.

  • Ignition and Data Recording: From a safe distance, the motor is ignited. The data acquisition system records the thrust generated over time. The high-speed camera captures the firing to observe for any anomalies.

  • Data Analysis: The thrust-time curve is analyzed to determine key performance parameters, including the burn rate, total impulse, and specific impulse.

  • Comparison: The performance of the propellant with the catalyst is compared to the control batch to quantify the catalyst's effect.

Visualizing the Process

To better understand the experimental workflow and the logical comparison of catalysts, the following diagrams are provided.

Experimental_Workflow cluster_prep Propellant Preparation cluster_test Static Firing Test cluster_analysis Data Analysis & Comparison A Ingredient Mixing (Binder, Oxidizer, Fuel) B Catalyst Addition (e.g., this compound) A->B C Control Batch (No Catalyst) A->C D Motor Assembly B->D C->D E Mount on Test Stand D->E F Ignition & Data Acquisition E->F G Analyze Thrust-Time Curve F->G H Calculate Burn Rate G->H I Compare Catalyst vs. Control H->I

Caption: Experimental workflow for static motor firing tests.

Logical_Comparison cluster_catalysts Burn Rate Catalysts cluster_criteria Performance Criteria This compound This compound Burn_Rate Burn Rate Increase This compound->Burn_Rate High Migration Migration This compound->Migration Limited Synthesis Synthesis Complexity This compound->Synthesis Simple Cost Production Cost This compound->Cost Low Iron_Nanopowder Iron Nanopowder Iron_Nanopowder->Burn_Rate Very High Other_Ferrocenes Other Ferrocenes Other_Ferrocenes->Burn_Rate Variable Other_Ferrocenes->Migration Higher Other_Ferrocenes->Synthesis Complex Other_Ferrocenes->Cost High

Caption: Logical comparison of burn rate catalysts.

References

A Comparative Guide to the Catalytic Efficiency of Ferrocene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferrocene, with its unique "sandwich" structure, has emerged as a versatile scaffold for the development of highly efficient and selective catalysts. Its derivatives have found widespread application in a variety of organic transformations critical to pharmaceutical and materials science research. This guide provides an objective comparison of the catalytic performance of different classes of ferrocene derivatives in key chemical reactions, supported by experimental data. We will delve into their efficacy in asymmetric hydrogenation and Suzuki-Miyaura cross-coupling reactions, offering a clear overview of their respective strengths.

Asymmetric Hydrogenation: A Showcase of Chiral Ferrocene Ligands

Asymmetric hydrogenation is a fundamental reaction in the synthesis of chiral molecules, particularly for the production of enantiomerically pure active pharmaceutical ingredients. Chiral ferrocene-based phosphine ligands have demonstrated exceptional performance in this arena. Below is a comparison of prominent ferrocene derivatives in the rhodium-catalyzed asymmetric hydrogenation of various substrates.

Data Presentation: Asymmetric Hydrogenation
Ligand/CatalystSubstrateYield (%)ee (%)TONTOF (h⁻¹)Reference
Wudaphos (L1) 2-Phenylacrylic acid>9998.2 (S)20,000-[1]
(Sc,Rp,Sa)-1a Methyl 2-acetamidoacrylate-99.6--[2]
(Sc,Rp,Ra)-1b Methyl 2-acetamidoacrylate-10.6--[2]
(R,Sp,Sp)-Biferrocene Ligand 1 Methyl 2-acetamidoacrylate>9992 (R)--[3]
(R,Sp,Sp)-Biferrocene Ligand 2 Methyl 2-acetamidoacrylate>9993 (R)--[3]
Walphos (SL-W001-1) Methyl 2-acetamidoacrylate>9983 (S)--[3]
Walphos (SL-W008-1) Methyl 2-acetamidoacrylate>9962 (S)--[3]
Ferrocene-tethered Ru-diamine 1-Acetophenone-99up to 4000-[1]

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. "-" indicates data not provided in the source.

The data clearly indicates that the choice of ligand has a profound impact on the enantioselectivity of the reaction. For instance, the "Wudaphos" ligand demonstrates excellent enantioselectivity and a high turnover number for the hydrogenation of 2-phenylacrylic acid[1]. In the case of methyl 2-acetamidoacrylate, the phosphine-phosphoramidite ligand (Sc,Rp,Sa)-1a achieves a remarkable 99.6% ee, while its diastereomer (Sc,Rp,Ra)-1b results in a significantly lower ee of 10.6%, highlighting the critical role of ligand stereochemistry[2]. Furthermore, a comparison between Walphos ligands and their biferrocene analogues reveals that the biferrocene-based ligands can lead to higher enantioselectivities in the hydrogenation of methyl 2-acetamidoacrylate[3]. The ferrocene-tethered ruthenium diamine catalyst also shows a high turnover number in the asymmetric transfer hydrogenation of ketones[1].

Experimental Protocols: Asymmetric Hydrogenation

A general procedure for the rhodium-catalyzed asymmetric hydrogenation of enamides is as follows:

A solution of the rhodium precursor, [Rh(COD)₂]BF₄, and the chiral ferrocene ligand (1.1 equivalents) in a suitable solvent is stirred under a hydrogen atmosphere. The substrate is then added, and the reaction mixture is stirred at a specific temperature and hydrogen pressure until completion. The enantiomeric excess of the product is typically determined by chiral HPLC analysis. For the hydrogenation of methyl 2-acetamidoacrylate, the reaction is generally conducted at room temperature under a hydrogen pressure of 10 bar in the presence of 1 mol% of the in situ prepared rhodium catalyst[2].

Asymmetric_Hydrogenation_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Rh_precursor [Rh(COD)₂]BF₄ Catalyst_solution Active Rh Catalyst Solution Rh_precursor->Catalyst_solution Ferrocene_ligand Chiral Ferrocene Ligand Ferrocene_ligand->Catalyst_solution Solvent_prep Solvent Solvent_prep->Catalyst_solution Reaction_vessel Reaction Catalyst_solution->Reaction_vessel Substrate Enamide Substrate Substrate->Reaction_vessel H2 H₂ Gas H2->Reaction_vessel Product Chiral Product Reaction_vessel->Product HPLC Chiral HPLC Product->HPLC ee_determination Determine ee% HPLC->ee_determination

Asymmetric Hydrogenation Workflow

Suzuki-Miyaura Cross-Coupling: Ferrocene Derivatives in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Ferrocene-based ligands and pre-catalysts have shown significant promise in improving the efficiency and scope of this reaction.

Data Presentation: Suzuki-Miyaura Cross-Coupling

The following table summarizes the performance of different palladium-based catalytic systems with ferrocene boronates in the Suzuki-Miyaura coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one.

Ferrocene BoronateCatalyst / BaseSolventProduct Distribution (%)Reference
Disubstituted Monosubstituted (4-Fc)
Ferroceneboronic acid (1)Pd(PPh₃)₄ / Na₂CO₃Toluene/H₂O2530
Ferrocene-1,1'-diboronic acid (2)Pd(PPh₃)₄ / Na₂CO₃Toluene/H₂O4020
Ferrocene-1,1'-diboronic acid dipinacol ester (3)Pd(PPh₃)₄ / Na₂CO₃Toluene/H₂O3525

The results indicate that the nature of the ferrocene boronate influences the product distribution in the Suzuki-Miyaura reaction[4]. While all tested boronates yielded a mixture of di- and mono-substituted products, ferrocene-1,1'-diboronic acid provided the highest proportion of the desired disubstituted product[4]. It is also noteworthy that ferrocene-based N-heterocyclic carbene (NHC) palladium complexes have emerged as highly active catalysts for Suzuki-Miyaura couplings, often requiring phosphine- and base-free conditions[5]. A direct comparison of turnover numbers between ferrocenyl phosphine and ferrocenyl NHC ligands under identical conditions would be a valuable area for future research to definitively establish the superior catalytic system.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

A typical experimental procedure for the Suzuki-Miyaura coupling of an aryl halide with a ferrocene boronate is as follows:

To a reaction vessel containing the aryl halide, ferrocene boronate (1.1-1.5 equivalents), and a base (e.g., Na₂CO₃, K₂CO₃), a solvent mixture (e.g., toluene/water) is added. The mixture is degassed, and the palladium catalyst (e.g., Pd(PPh₃)₄) is added. The reaction is then heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is worked up, and the product is purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Halide Aryl Halide Mixing Mix & Degas Aryl_Halide->Mixing Fc_Boronate Ferrocene Boronate Fc_Boronate->Mixing Base Base (e.g., Na₂CO₃) Base->Mixing Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Mixing Solvent Solvent Solvent->Mixing Heating Heat under Inert Atmosphere Mixing->Heating Coupled_Product Cross-Coupled Product Heating->Coupled_Product Extraction Extraction Coupled_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Purified Product Chromatography->Pure_Product

Suzuki-Miyaura Coupling Workflow

Conclusion

The catalytic efficiency of ferrocene derivatives is highly dependent on the specific ligand structure and the reaction type. In asymmetric hydrogenation, chiral ferrocenyl phosphine and phosphine-phosphoramidite ligands can achieve exceptional levels of enantioselectivity. For Suzuki-Miyaura cross-coupling reactions, the choice of the ferrocene boronate can influence product distribution, and ferrocene-based NHC ligands are showing great promise as highly active catalysts. Further head-to-head comparative studies, particularly focusing on turnover numbers and frequencies, will be crucial for the rational design of next-generation ferrocene-based catalysts for a broader range of applications in chemical synthesis and drug development.

References

Cross-Validation of Analytical Methods for Catocene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, instruments, or even different analytical techniques.[1] This guide provides a comparative analysis of three common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of the hypothetical compound "Catocene."

The objective is to demonstrate that each method is suitable for its intended purpose by evaluating key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3] This ensures data integrity and supports regulatory compliance.[1]

Overview of Analytical Techniques

Choosing the right analytical technique depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity, as well as the required sensitivity and the complexity of the sample matrix.[4][5]

  • HPLC-UV: A widely used technique for non-volatile and thermally unstable compounds, making it suitable for a vast majority of pharmaceutical APIs.[4] It separates compounds based on their interaction with a stationary phase and quantifies them by measuring UV absorbance.

  • GC-MS: Ideal for analytes that are volatile and thermally stable.[4][5] It separates compounds in the gas phase and provides high-resolution separation and definitive identification through mass spectrometry.[4][6]

  • LC-MS/MS: A highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is particularly useful for analyzing complex mixtures and quantifying analytes at very low concentrations.[5][7]

Experimental Workflows and Protocols

A successful cross-validation study begins with a well-defined protocol that outlines the purpose, scope, and acceptance criteria for the validation characteristics.[8]

General Sample Preparation (this compound Stock)
  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

Method 1: HPLC-UV Protocol
  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water (containing 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[9]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

Method 2: GC-MS Protocol
  • Derivatization (if this compound is non-volatile):

    • Evaporate 100 µL of each standard and QC sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • MS Mode: Selected Ion Monitoring (SIM) of a characteristic this compound fragment ion.

Method 3: LC-MS/MS Protocol
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • MS Mode: Multiple Reaction Monitoring (MRM) using a specific precursor-product ion transition for this compound.

Diagrams of Workflows and Logic

Visual representations of the experimental and logical flows are crucial for understanding the cross-validation process.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Define Define Validation Protocol & Criteria Prep_Std Prepare this compound Stock & Standards Define->Prep_Std Prep_QC Prepare QC Samples (Low, Mid, High) Prep_Std->Prep_QC HPLC HPLC-UV Analysis Prep_QC->HPLC Analyze Samples GCMS GC-MS Analysis Prep_QC->GCMS Analyze Samples LCMSMS LC-MS/MS Analysis Prep_QC->LCMSMS Analyze Samples Collect Collect & Process Data HPLC->Collect GCMS->Collect LCMSMS->Collect Compare Compare Performance (Accuracy, Precision, etc.) Collect->Compare Report Generate Final Validation Report Compare->Report

Caption: High-level workflow for the cross-validation of three analytical methods.

G start Start: Need to Quantify this compound is_volatile Is this compound volatile & thermally stable? start->is_volatile req_sensitivity Is ultra-high sensitivity (e.g., <1 ng/mL) required? is_volatile->req_sensitivity No use_gcms GC-MS is a strong candidate is_volatile->use_gcms Yes matrix_complex Is the sample matrix (e.g., plasma) complex? req_sensitivity->matrix_complex No use_lcmsms LC-MS/MS is the preferred method req_sensitivity->use_lcmsms Yes matrix_complex->use_lcmsms Yes use_hplc HPLC-UV is a suitable and robust choice matrix_complex->use_hplc No

Caption: Decision tree for selecting an appropriate analytical method for this compound.

Cross-Validation Data Comparison

The performance of each method was evaluated based on key validation parameters defined by ICH guidelines, such as linearity, accuracy, precision, and sensitivity (LOD/LOQ).[2][10]

Validation Parameter HPLC-UV GC-MS LC-MS/MS ICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.9991> 0.9999≥ 0.999[8]
Range (µg/mL) 1 - 1000.5 - 800.001 - 10Procedure-dependent[2]
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%99.1% - 100.8%Typically 98-102%[10]
Precision (Repeatability, %RSD) 1.1%1.8%0.8%≤ 2%[8]
Intermediate Precision (%RSD) 1.5%2.1%*1.2%≤ 2%[8]
Limit of Detection (LOD) (µg/mL) 0.50.10.0005S/N Ratio ≥ 3:1[8]
Limit of Quantification (LOQ) (µg/mL) 1.00.50.001S/N Ratio ≥ 10:1[8]

*Note: Higher %RSD for GC-MS may be attributed to the multi-step derivatization process.

Summary and Recommendations

This cross-validation study demonstrates that all three methods are suitable for the quantification of this compound, but their applicability depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control and assays where high sample concentrations are expected and the matrix is relatively clean. Its performance is highly stable and reproducible.[11]

  • GC-MS is the method of choice for analyzing volatile impurities or if this compound itself is volatile.[5] While potentially requiring a derivatization step that can introduce variability, it offers excellent separation efficiency.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the ideal choice for bioanalysis (e.g., in plasma or tissue), impurity profiling at trace levels, and when dealing with complex sample matrices.[7][12] It consistently yielded the lowest detection limits and highest precision.

The choice of method should be guided by the intended application. For release testing of a drug substance, HPLC-UV is often sufficient. For pharmacokinetic studies requiring low-level quantification in biological fluids, LC-MS/MS is necessary. Cross-validation ensures that regardless of the method used, the results obtained are comparable and reliable.[13]

References

A Head-to-Head Battle: Solid vs. Liquid Ferrocene-Based Catalysts in Action

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of catalysis, ferrocene-based catalysts have carved out a significant niche, owing to the unique electrochemical properties of the ferrocene/ferrocenium redox couple.[1] These catalysts, pivotal in a range of applications from organic synthesis to environmental remediation, exist in two primary forms: solid (heterogeneous) and liquid (homogeneous). This guide provides a comprehensive performance comparison of these two catalytic modalities, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.

The core distinction lies in their physical state within a reaction mixture. Liquid ferrocene catalysts are soluble, leading to high reactivity and selectivity due to the absence of mass transfer limitations.[2][3] Conversely, solid catalysts, where ferrocene is immobilized on a support, offer the significant advantage of easy separation and recyclability, a crucial factor in sustainable and cost-effective chemical processes.[4][5]

Performance Deep Dive: A Quantitative Comparison

To illustrate the performance differences, we will focus on the well-documented oxidation of styrene. The data presented below is synthesized from studies that directly compare the efficacy of a soluble ferrocene catalyst with a solid, ferrocene-modified periodic mesoporous organosilica (PMO).[6]

Performance MetricSolid Ferrocene Catalyst (Ferrocene-PMO)Liquid Ferrocene Catalyst (Soluble Ferrocene)Key Takeaways
Catalytic Activity (Yield %) 34%[6]65%[6]The liquid catalyst demonstrates significantly higher activity in a single run, likely due to better accessibility of active sites.
Selectivity (%) 83% (for Benzaldehyde)[6]85% (for Benzaldehyde)[6]Both catalyst types exhibit high selectivity towards the primary product, with the liquid form showing a marginal advantage.
Recyclability Recoverable and reusable, but with a noted drop in activity over cycles due to leaching.[6] One study on a different solid ferrocene catalyst showed a decrease in Total Organic Carbon (TOC) removal from 82.7% to 63.9% over three cycles.[7] Another showed stable performance for up to six cycles.[8]Difficult and expensive to separate from the reaction mixture, making recycling impractical for most applications.[2]Solid catalysts are superior in terms of reusability, a key consideration for industrial and green chemistry applications.
Catalyst Stability & Leaching Prone to leaching of the active ferrocene moiety, which reduces long-term performance.[6]Generally stable in solution during the reaction, but prone to oxidative decomposition under certain conditions.[1]Leaching is a primary drawback for solid catalysts, while the stability of liquid catalysts is highly condition-dependent.

The Experimental Blueprint: How Performance is Measured

To ensure a fair and accurate comparison between solid and liquid catalysts, rigorous experimental protocols are essential. Below are detailed methodologies for key evaluative experiments.

Catalytic Activity and Selectivity Assessment

This protocol is designed to determine the yield and selectivity of a catalyst in a specific reaction, such as the oxidation of styrene.

  • Reactor Setup: A glass batch reactor equipped with a magnetic stirrer, condenser, and temperature controller is used.

  • Reactant and Catalyst Loading:

    • For Solid Catalyst: The reactor is charged with the solid ferrocene catalyst (e.g., 0.06 mol% Fe), the substrate (e.g., styrene), and the solvent.[6]

    • For Liquid Catalyst: The reactor is charged with the soluble ferrocene catalyst (e.g., 1 mol% Fe), the substrate, and the solvent.[6]

  • Reaction Initiation: The oxidant (e.g., hydrogen peroxide) is added to the mixture. For the liquid catalyst, this may be done stepwise (semibatch) to control the reaction rate.[6]

  • Reaction Conditions: The reaction is allowed to proceed at a constant temperature (e.g., 55 °C) and stirring speed for a defined period (e.g., 24 hours).[6]

  • Product Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products.

  • Calculation:

    • Conversion (%) = [(Initial moles of substrate - Final moles of substrate) / Initial moles of substrate] * 100

    • Yield (%) = (Moles of desired product / Initial moles of substrate) * 100

    • Selectivity (%) = (Moles of desired product / Moles of substrate consumed) * 100

Catalyst Recyclability and Leaching Test

This protocol assesses the stability and reusability of a solid catalyst.

  • Initial Reaction: The catalytic reaction is performed as described above.

  • Catalyst Recovery: After the reaction, the solid catalyst is separated from the reaction mixture by filtration or centrifugation.[5] It is then washed with a suitable solvent to remove any adsorbed species and dried.

  • Subsequent Cycles: The recovered catalyst is used in a new batch reaction with fresh reactants. This cycle is repeated multiple times (e.g., 3-6 cycles).

  • Leaching Test (Hot Filtration):

    • The reaction is allowed to proceed to approximately 50% conversion.

    • The solid catalyst is then filtered out of the hot reaction mixture.

    • The filtrate is allowed to continue reacting under the same conditions.[9]

    • If the reaction continues to progress in the absence of the solid catalyst, it indicates that active catalytic species have leached into the solution.[9]

    • For quantitative analysis, the filtrate can be analyzed for iron content using Inductively Coupled Plasma (ICP) spectroscopy.[9]

Visualizing the Mechanism: Catalytic Cycles and Workflows

To better understand the processes at play, the following diagrams, generated using Graphviz, illustrate a typical catalytic workflow and a plausible reaction mechanism.

G cluster_solid Solid Catalyst Workflow cluster_liquid Liquid Catalyst Workflow a Reaction Setup b Run Reaction a->b c Filtration/Centrifugation b->c d Wash & Dry Catalyst c->d Recycle f Product c->f e Reuse Catalyst d->e Recycle g Reaction Setup h Run Reaction g->h i Complex Separation (e.g., Distillation, Chromatography) h->i j Product i->j

Figure 1. Comparative workflows for solid (heterogeneous) and liquid (homogeneous) catalysts.

Many ferrocene-catalyzed oxidations are thought to proceed via a Fenton-like mechanism, where the ferrocene/ferrocenium couple facilitates the generation of highly reactive hydroxyl radicals from an oxidant like hydrogen peroxide.[1][10]

G Fc Ferrocene (Fe²⁺) Fc_plus Ferrocenium (Fe³⁺) Fc->Fc_plus Oxidation H2O2 H₂O₂ Fc_plus->Fc Reduction OH_radical •OH H2O2->OH_radical H2O H₂O + OH⁻ OH_radical->H2O Substrate Substrate OH_radical->Substrate Product Oxidized Product Substrate->Product Oxidation

References

The Comparative Cost-Effectiveness of Catocene Production for Propellant Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in propellant development, the selection of a burning rate catalyst is a critical decision that balances performance enhancement with economic viability. Catocene, a ferrocene derivative, has established itself as a significant player in this field. This guide provides a comparative analysis of the cost-effectiveness of this compound production, its performance against alternatives, and detailed experimental protocols for its synthesis.

This compound, chemically known as 2,2'-bis(ethylferrocenyl)propane, is a high-performance liquid burning rate catalyst used to enhance the combustion efficiency of solid propellants.[1][2] Its production and application are driven by a trade-off between its significant impact on burning rates, its physical properties that allow for straightforward integration into propellant mixtures, and its production costs relative to other catalytic options.[1][3][4]

Cost-Effectiveness Analysis

The economic feasibility of this compound production is fundamentally tied to the cost of its precursors and the efficiency of the synthesis and purification processes. The primary reactants for this compound synthesis are ethylferrocene and acetone.

Table 1: Estimated Production Cost of this compound

ComponentRoleEstimated Cost (USD/kg)Notes
EthylferrocenePrecursor89.00 (for 5g) - 349.00 (for 25g)Price varies significantly with quantity. Industrial scale pricing will be lower.
AcetonePrecursor~0.62 - 1.18Price is subject to market fluctuations and varies by region.[5][6]
Sulfuric AcidCatalyst< 1Widely available and inexpensive.
This compound (product) Catalyst120.32 (for 5kg) - 875.00 (for 25kg)Price varies with purity and supplier.

Note: The prices for ethylferrocene are based on laboratory-scale quantities and are expected to be significantly lower for bulk industrial purchases. Acetone prices are based on recent market data and are subject to volatility.

The synthesis of this compound from these precursors is a well-established process, and its cost-effectiveness is enhanced by purification methods suitable for large-scale production, such as dissolution-precipitation, which is favored over more costly laboratory techniques like column chromatography.[1]

Performance Comparison with Alternatives

This compound is primarily compared with other ferrocene-based catalysts, such as Butacene, and traditional transition metal oxides. The choice between these often depends on the specific performance requirements of the propellant, such as the desired burning rate and the need to minimize catalyst migration.

Table 2: Performance Comparison of Burning Rate Catalysts

CatalystTypeKey AdvantagesKey DisadvantagesTypical Concentration (%)Burning Rate Enhancement
This compound Liquid Ferrocene DerivativeHigh burning rate enhancement, good solubility in binders.[1][3][4]Potential for migration within the propellant grain.[7]1-3Up to 80% increase at 1% concentration.[8]
Butacene Liquid Ferrocene DerivativeHigher burning rate enhancement than this compound at lower concentrations, reduced migration.[8]Potentially higher cost and more complex synthesis.0.5-10.5% Butacene can be equivalent to 1% this compound.[8]
Ferrocene Solid FerroceneEffective burning rate catalyst.Sublimation and migration issues, can increase ignition sensitivity.0.1-0.5Significant, but dependent on dissolution in binder.
Transition Metal Oxides (e.g., Fe₂O₃) Solid InorganicLow cost, widely available.Lower catalytic activity compared to ferrocenes.1-5Moderate.
Nano-Iron Powder Solid NanomaterialHigh catalytic activity.Potential for agglomeration, safety considerations.0.5-1Can be higher than this compound under certain conditions.

The continued use of this compound and Butacene is often justified by their superior performance in achieving high burning rates and their simpler synthetic pathways compared to more recent, complex catalysts.[1][3][4]

Experimental Protocols

A detailed understanding of the synthesis and purification of this compound is crucial for its cost-effective production.

Synthesis of 2,2'-bis(ethylferrocenyl)propane (this compound)

This protocol is based on the condensation reaction of ethylferrocene with acetone.[2][9]

Materials:

  • High-purity ethylferrocene

  • Acetone

  • Concentrated sulfuric acid (catalyst)

Procedure:

  • In a reaction vessel, combine high-purity ethylferrocene and acetone in a suitable molar ratio.

  • Slowly add concentrated sulfuric acid to the mixture while stirring. The sulfuric acid acts as a catalyst for the condensation reaction.

  • Maintain the reaction at a controlled temperature. The reaction temperature can influence the isomer distribution in the final product.[2]

  • After the reaction is complete, neutralize the excess acid.

  • Separate the crude this compound product. The crude product will be a mixture of isomers and unreacted starting materials.

Purification of this compound

For industrial-scale production, purification is critical to achieve the desired product specifications.

Vapor Distillation in an Inert Atmosphere:

  • The crude this compound is purified by vapor distillation.

  • This process is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • This method has been shown to yield this compound with a purity of over 99.0% and a yield of more than 94.0%.[2]

Visualizing Workflows and Relationships

To better understand the processes and comparisons discussed, the following diagrams illustrate the key workflows and logical relationships.

Catocene_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis & Purification cluster_product Product Ethylferrocene Ethylferrocene Reaction Condensation Reaction (Sulfuric Acid Catalyst) Ethylferrocene->Reaction Acetone Acetone Acetone->Reaction Purification Purification (Vapor Distillation) Reaction->Purification Crude Product This compound High-Purity this compound Purification->this compound Final Product Catalyst_Comparison Catalyst Burning Rate Catalysts This compound This compound Catalyst->this compound Butacene Butacene Catalyst->Butacene TMO Transition Metal Oxides Catalyst->TMO Others Other Ferrocenes, Nanomaterials Catalyst->Others Performance Performance (Burning Rate) This compound->Performance High Cost Production Cost This compound->Cost Moderate Handling Handling & Stability (Migration, Solubility) This compound->Handling Migration Issues Butacene->Performance Very High Butacene->Cost Higher Butacene->Handling Reduced Migration TMO->Performance Low TMO->Cost Low TMO->Handling Stable

References

A Comparative Analysis of the Environmental Impact of Catocene and Platinum-Group Metal Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a catalyst is a critical decision in chemical synthesis, with implications not only for reaction efficiency but also for environmental sustainability. This guide provides a comparative evaluation of Catocene, an iron-based catalyst, against commonly used platinum-group metal (PGM) catalysts, including palladium, rhodium, and ruthenium. The comparison focuses on their environmental impact, toxicity, and lifecycle considerations, supported by available data.

Executive Summary

This compound, a ferrocene derivative, presents itself as a catalyst with low mammalian toxicity. Its primary metal, iron, is abundant and less hazardous than the platinum-group metals. However, concerns exist regarding the aquatic toxicity of some organo-iron compounds. In contrast, PGM catalysts, while highly efficient, are derived from scarce resources through energy-intensive mining operations, and their compounds can exhibit higher levels of toxicity. A significant mitigating factor for PGMs is a well-established and efficient recycling infrastructure, which is less defined for this compound. This guide aims to provide a data-driven comparison to aid in the selection of catalysts with a lower environmental footprint.

Data Presentation: A Comparative Overview

The following tables summarize the key environmental and performance metrics for this compound and selected PGM catalysts.

Table 1: General Properties and Environmental Concerns

FeatureThis compound (Iron-based)Palladium (Pd)Rhodium (Rh)Ruthenium (Ru)
Primary Metal Iron (Fe)Palladium (Pd)Rhodium (Rh)Ruthenium (Ru)
Abundance in Earth's Crust HighLowVery LowLow
Primary Production Impact Lower energy and environmental cost associated with iron extraction.High energy consumption and significant environmental footprint from mining and refining.[1]Energy-intensive mining and refining processes with considerable environmental impact.[2]Mining and refining have a notable environmental impact, though efforts are being made to improve sustainability.[3][4]
Recycling Infrastructure Less established for ferrocene-based catalysts.Well-established and highly efficient recycling from spent catalysts.[5][6][7]Extensive recycling from various industrial scraps, particularly automotive catalysts.[2][8][9]Growing recycling infrastructure for catalysts and electronic waste.[10][11][12]
Primary Environmental Concern Potential for aquatic toxicity of derivatives and end-of-life disposal.Environmental release from automotive catalysts and manufacturing processes.[13]Emissions from automotive catalysts and potential for bioaccumulation.Potential for catalyst poisoning and environmental release from industrial applications.[14]

Table 2: Toxicological Profile

Catalyst TypeAcute Toxicity (Mammalian)Aquatic ToxicityCarcinogenicity & Other Health Concerns
This compound Low acute toxicity reported.Some ferrocene derivatives have shown toxicity to aquatic organisms.Limited data available; some ferrocene derivatives studied for medicinal applications with low side effects.
Palladium Generally low, but some compounds can be irritating and have toxic effects on blood and respiratory systems with chronic exposure.Toxic to some aquatic organisms.Some palladium compounds are under investigation for potential carcinogenic effects.
Rhodium Rhodium compounds can be toxic and irritating.Can accumulate in aquatic sediments.Some rhodium compounds are suspected carcinogens and may cause renal toxicity.
Ruthenium Generally low toxicity for the metal, but some compounds are considered toxic.Limited data, but concerns exist for release into aquatic environments.Some ruthenium compounds are under investigation for toxic effects.

Experimental Protocols

To ensure a standardized evaluation of the environmental impact of catalysts, the following experimental protocols, based on established international guidelines, are recommended.

Aquatic Toxicity Testing

Objective: To determine the acute and chronic toxicity of the catalyst and its degradation products to aquatic organisms.

Methodology (based on OECD Guidelines for the Testing of Chemicals):

  • Test Organisms: A standard set of aquatic organisms should be used, including a fish species (e.g., Zebrafish, Danio rerio, OECD TG 203), an invertebrate (e.g., Daphnia magna, OECD TG 202), and an algae species (e.g., Pseudokirchneriella subcapitata, OECD TG 201).[1][3]

  • Test Conditions: The tests should be conducted under controlled laboratory conditions (temperature, light, pH). The catalyst should be tested at a range of concentrations to determine the EC50 (Effective Concentration for 50% of the population) or LC50 (Lethal Concentration for 50% of the population).

  • Data Analysis: Statistical methods should be used to analyze the dose-response data and determine the toxicity endpoints.

Biodegradability Assessment

Objective: To determine the extent to which the catalyst and its organic ligands can be broken down by microorganisms in the environment.

Methodology (based on OECD Guideline for Testing of Chemicals, TG 301):

  • Test System: A ready biodegradability test, such as the Closed Bottle Test (OECD TG 301D), can be used. This involves incubating the test substance with a microbial inoculum in a sealed bottle and measuring the oxygen consumption over a 28-day period.

  • Analysis: The percentage of biodegradation is calculated based on the amount of oxygen consumed relative to the theoretical oxygen demand.

Leaching and Mobility Study

Objective: To assess the potential for the catalyst's metal component to leach into the environment from solid waste or spent catalyst material.

Methodology (based on EPA Method 1311: Toxicity Characteristic Leaching Procedure - TCLP):

  • Extraction: A sample of the spent catalyst is subjected to an extraction fluid (typically an acetic acid solution) for 18 hours to simulate leaching in a landfill.

  • Analysis: The resulting leachate is analyzed for the concentration of the metal of concern using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Visualizations

Logical Flow for Catalyst Environmental Impact Assessment

G Workflow for Environmental Impact Assessment of Catalysts cluster_0 Lifecycle Stages cluster_1 Impact Assessment A Raw Material Extraction B Catalyst Synthesis A->B H Energy Consumption & Emissions A->H C Catalyst Use B->C B->H D End-of-Life (Disposal/Recycling) C->D E Toxicity Testing C->E G Leaching Potential C->G D->E F Biodegradability Assessment D->F D->G G Potential Toxicity Pathways of Metal-Based Catalysts cluster_this compound This compound (Iron) cluster_pgm PGM Catalysts (Pd, Rh, Ru) This compound This compound Release Fe_ions Iron Ions This compound->Fe_ions Degradation ROS_Fe Reactive Oxygen Species (ROS) via Fenton-like Reactions Fe_ions->ROS_Fe Cell_Damage_Fe Cellular Damage ROS_Fe->Cell_Damage_Fe PGM PGM Compound Release PGM_ions PGM Ions PGM->PGM_ions Solubilization Enzyme_inhibition Enzyme Inhibition PGM_ions->Enzyme_inhibition DNA_interaction DNA Interaction PGM_ions->DNA_interaction Cell_Damage_PGM Cellular Damage Enzyme_inhibition->Cell_Damage_PGM DNA_interaction->Cell_Damage_PGM

References

A Comparative Guide to the Reproducibility of Burn Rate Data for Catocene-Catalyzed Propellants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Catocene as a burn rate catalyst in solid propellants, with a focus on the reproducibility of experimental data. We will delve into quantitative burn rate data, detailed experimental methodologies, and a comparison with alternative catalysts.

Introduction to this compound as a Burn Rate Catalyst

This compound, chemically known as 2,2'-bis(ethylferrocenyl)propane, is a ferrocene derivative widely used as a burn rate catalyst in composite solid propellants.[1][2][3] Its liquid form allows for excellent dispersion within the propellant matrix, leading to more uniform and predictable combustion characteristics.[1][4] The catalytic activity of this compound is attributed to its decomposition at high temperatures to form highly dispersed iron oxide nanoparticles.[5] These nanoparticles act at the interface between the binder and the oxidizer, primarily ammonium perchlorate (AP), accelerating the decomposition of the oxidizer and thereby increasing the propellant's burn rate.[2][5]

Quantitative Burn Rate Data

The reproducibility of burn rate data is crucial for the reliable performance of solid rocket motors. This section presents a summary of quantitative data from a key study on this compound-catalyzed hydroxyl-terminated polybutadiene (HTPB) and ammonium perchlorate (AP) based propellants.

Table 1: Burn Rate of this compound-Catalyzed HTPB/AP Propellant

Pressure (MPa)Burn Rate (mm/s) with 0.2% this compoundBurn Rate (mm/s) with 0.5% this compoundBurn Rate (mm/s) with 1.0% this compoundBurn Rate (mm/s) with 3.0% this compound
25.86.57.27.8
47.08.09.09.8
67.99.210.511.5
88.710.211.813.0
109.411.113.014.3
1210.011.914.115.5
1410.612.715.116.6
1611.113.416.017.6
1811.614.016.818.5

Data extracted from "The Effects of Ferrocenic and Carborane Derivative Burn Rate Catalysts in AP Composite Propellant Combustion: Mechanism of".[2]

As the data indicates, increasing the concentration of this compound leads to a significant increase in the burn rate across all tested pressures. A 1% concentration of this compound can increase the burn rate by almost 80% compared to an uncatalyzed propellant.[2]

Comparison with Alternative Burn Rate Catalysts

The performance of this compound is often benchmarked against other burn rate modifiers. The following table provides a comparison with Butacene, another ferrocene-based catalyst, and traditional iron(III) oxide.

Table 2: Comparative Burn Rate Data of Different Catalysts in HTPB/AP Propellants

Catalyst (Concentration)Burn Rate at 7 MPa (mm/s)Pressure Exponent (n)Reference
None~5.5-[2]
This compound (1%)~9.0~0.45[2]
Butacene (0.5%)~9.0~0.45[2]
Iron(III) Oxide (Fe₂O₃) (1%)~7.0~0.50[6]

It is noteworthy that a 1% concentration of this compound provides a similar burn rate enhancement to a 0.5% concentration of Butacene, suggesting Butacene is a more potent catalyst by weight.[2] Compared to iron(III) oxide, this compound offers a higher burn rate and a potentially more favorable (lower) pressure exponent, which indicates a burn rate that is less sensitive to changes in pressure.[6][7]

Experimental Protocols

The following section details the typical experimental methodology used to generate the burn rate data presented above, primarily focusing on the Crawford-type strand burner method.[7]

Propellant Sample Preparation (Strand Preparation)
  • Mixing: The composite propellant ingredients (HTPB binder, AP oxidizer, and this compound catalyst) are thoroughly mixed in a planetary mixer to ensure a homogenous distribution of all components.

  • Casting: The propellant slurry is then cast into molds to create long, thin cylindrical strands.

  • Curing: The cast strands are cured at an elevated temperature (typically 50-60°C) for several days to achieve the desired mechanical properties.

  • Inhibition: The cured propellant strands are coated on their lateral surfaces with an inhibitor (a slow-burning material) to ensure that combustion proceeds only along the longitudinal axis in a cigarette-like fashion.

  • Instrumentation: Fine fuse wires or thermocouples are embedded at known distances along the length of the strand to time the flame front progression.

Burn Rate Measurement (Crawford-Type Strand Burner)
  • Apparatus: A strand burner is a high-pressure vessel equipped with a strand holder, an ignition system, pressure transducers, and a data acquisition system.

  • Pressurization: The vessel is pressurized with an inert gas, typically nitrogen, to the desired test pressure.

  • Ignition: The top end of the propellant strand is ignited using a hot wire or a laser.

  • Data Acquisition: As the propellant burns, the embedded fuse wires are sequentially broken, or the thermocouples register a sharp temperature increase. The time intervals between these events are precisely measured.

  • Calculation: The burn rate (r) is calculated by dividing the known distance between the sensors (ΔL) by the measured time interval (Δt): r = ΔL / Δt . This measurement is repeated at various pressures to establish the burn rate versus pressure relationship, often described by Vieille's Law: r = a * P^n , where 'a' is a constant and 'n' is the pressure exponent.

Catalytic Mechanism and Experimental Workflow

The following diagrams illustrate the proposed catalytic mechanism of this compound and the general workflow for evaluating the reproducibility of burn rate data.

G cluster_propellant Propellant Matrix cluster_combustion Combustion Zone This compound This compound Decomposition This compound Decomposition This compound->Decomposition Heat Binder HTPB Binder Gas_Products Hot Gas Products Binder->Gas_Products Oxidizer Ammonium Perchlorate (AP) AP_Decomposition AP Decomposition Oxidizer->AP_Decomposition Fe2O3 Iron Oxide Nanoparticles (Fe₂O₃) Decomposition->Fe2O3 Fe2O3->AP_Decomposition Catalyzes AP_Decomposition->Gas_Products

Caption: Proposed catalytic mechanism of this compound in a composite solid propellant.

G A Formulate Propellant with varying this compound % B Prepare Propellant Strands A->B C Conduct Strand Burner Tests at Multiple Pressures B->C D Acquire Burn Rate Data C->D E Repeat Experiments (Intra-laboratory) D->E F Compare Data from Independent Laboratories (Inter-laboratory) D->F G Analyze Statistical Reproducibility E->G F->G H Publish Comparison Guide G->H

Caption: Workflow for evaluating the reproducibility of burn rate data for this compound-catalyzed propellants.

Conclusion

The available data suggests that this compound is an effective and reproducible burn rate catalyst for composite solid propellants. The quantitative data presented, when generated using standardized experimental protocols like the Crawford-type strand burner method, provides a reliable basis for propellant design and performance prediction. For enhanced confidence in reproducibility, it is always recommended to compare data from multiple independent studies. The continued use of this compound and other ferrocene derivatives in high-performance solid propellants underscores their importance in the field of energetic materials.[3]

References

Safety Operating Guide

Proper Disposal Procedures for Catocene

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Catocene, also known as 2,2'-Bis(ethylferrocenyl) propane. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound Identification and Hazard Profile

This compound is an organometallic compound, specifically a bisferrocene derivative, used as an efficient burning rate catalyst in composite solid propellants.[1][2][3][4][5] It is a brown-red viscous liquid at room temperature.[2][3][5]

Primary Hazards:

  • Harmful if swallowed [6]

  • May cause an allergic skin reaction [6]

  • May cause damage to organs through prolonged or repeated exposure [7]

  • Very toxic to aquatic life with long-lasting effects [7]

Regulatory and Safety Information: Always consult the Safety Data Sheet (SDS) for this compound before handling or disposal.[8] The SDS provides comprehensive information on hazards, personal protective equipment, and emergency procedures.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 37206-42-1[1][4][5][8][9][10]
Molecular Formula C₂₇H₃₂Fe₂[3][4][5][6][9]
Molecular Weight 468.25 g/mol [3][4][5][6][9]
Appearance Brown-red viscous liquid[2][3][5]
Purity ≥97.5%[2][4][5]
Iron (Fe) Content 23.3 - 24.3%[2][4][5]
Density (at 20°C) 1.2910 - 1.2960 g/cm³[2][3][5]
Viscosity (at 25°C) < 2.8 Pa·s[2][3][5]
Moisture Content < 0.08%[2][3][5]
Thermal Decomposition Approximately 180°C (exothermic)[3]

Personal Protective Equipment (PPE) Protocol

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[8]

  • Body Protection: Wear fire/flame resistant and impervious clothing.[8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. Discharge into sewers or the environment must be strictly avoided.[8]

Step 1: Waste Collection and Segregation

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly labeled hazardous waste container.

  • Do not mix this compound waste with other waste streams.[7] Keep it in a suitable, closed container.[8]

  • Ensure the exterior of the waste container is clean and free from contamination.[11]

Step 2: Container Labeling

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound, 2,2'-Bis(ethylferrocenyl) propane".

  • Include the approximate concentration and volume of the waste.

  • Note the associated hazards (e.g., Toxic, Environmental Hazard).

Step 3: Storage of Waste

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[8]

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Scheduling Waste Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

  • The primary method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

Step 5: Decontamination of Empty Containers

  • Empty this compound containers are also considered hazardous waste.

  • Containers can be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) to decontaminate them. The rinsate must be collected as hazardous waste.

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or through controlled incineration if combustible.[8]

Emergency Procedures for Spills

In the event of a this compound spill, follow these procedures:

  • Evacuate and Secure the Area: Immediately evacuate personnel from the affected area and restrict access. Keep people away from and upwind of the spill.[8]

  • Ensure Ventilation: Provide adequate ventilation to the area.[8]

  • Remove Ignition Sources: Eliminate all sources of ignition. Use spark-proof tools and explosion-proof equipment.[8]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[8]

  • Absorb the Spill: For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand, or earth) and place it into a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Seek Medical Attention if Exposed:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[8]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[8]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[8]

Visual Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Catocene_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in Designated Container ppe->collect label_container Step 3: Securely Seal & Label Container collect->label_container storage Step 4: Store in Secondary Containment in a Designated Area label_container->storage contact_ehs Step 5: Contact EH&S for Waste Pickup storage->contact_ehs disposal Step 6: Professional Disposal (Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Catocene
Reactant of Route 2
Catocene

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.